Remacemide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-N-(1,2-diphenylpropan-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-17(19-16(20)13-18,15-10-6-3-7-11-15)12-14-8-4-2-5-9-14/h2-11H,12-13,18H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGASDXSLKIKOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)(C2=CC=CC=C2)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6048250, DTXSID601030460 | |
| Record name | Remacemide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+)-2-Amino-N-(1-methyl-1,2-diphenylethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601030460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128298-28-2, 118754-12-4, 118754-14-6 | |
| Record name | Remacemide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128298-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Remacemide, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118754124 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Remacemide, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118754146 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Remacemide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128298282 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Remacemide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06458 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Remacemide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+)-2-Amino-N-(1-methyl-1,2-diphenylethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601030460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | REMACEMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EH6763C1IC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | REMACEMIDE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y65K7HQ8FU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | REMACEMIDE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SVE7VVM49X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Remacemide's Core Mechanism of Action: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Remacemide is a neuroprotective agent with a dual mechanism of action primarily characterized by its activity as a low-affinity, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist and a blocker of voltage-gated sodium channels.[1][2][3] A critical aspect of its pharmacological profile is its in vivo conversion to a more potent desglycinated metabolite, FPL 12495 (also known as AR-R 12495 AR), which exhibits significantly higher affinity for the NMDA receptor.[1][4] This guide provides an in-depth analysis of this compound's molecular interactions, supported by quantitative data, detailed experimental protocols, and visual representations of its metabolic and signaling pathways.
Primary Mechanism: NMDA Receptor Antagonism
This compound functions as an uncompetitive antagonist at the NMDA receptor, a key player in excitatory neurotransmission. Its action is use-dependent, meaning it preferentially binds to and blocks the ion channel when the receptor is activated by the binding of both glutamate and a co-agonist like glycine.
Interaction with the NMDA Receptor Ion Channel
This compound and its primary active metabolite, FPL 12495, bind to the phencyclidine (PCP) site located within the ion channel of the NMDA receptor complex. This binding physically obstructs the flow of cations, primarily Ca²⁺ and Na⁺, into the neuron, thereby dampening excessive excitotoxic signaling implicated in various neurological disorders. The parent compound, this compound, has a low affinity for this site, which is thought to contribute to its favorable side-effect profile compared to high-affinity NMDA receptor antagonists.
The Role of the Active Metabolite: FPL 12495
Upon administration, this compound is metabolized to its desglycinated form, FPL 12495. This metabolite is a substantially more potent NMDA receptor antagonist. Much of the in vivo neuroprotective and anticonvulsant activity attributed to this compound is believed to be mediated by FPL 12495, suggesting that this compound may act as a prodrug.
The metabolic conversion of this compound to its active desglycinated metabolite is a key step in its mechanism of action.
Caption: Metabolic pathway of this compound to FPL 12495.
Secondary Mechanism: Sodium Channel Blockade
In addition to its effects on the NMDA receptor, both this compound and its active metabolite, FPL 12495, also block voltage-gated sodium channels. This action contributes to their anticonvulsant properties by inhibiting sustained, high-frequency neuronal firing. The blockade of sodium channels reduces the influx of sodium ions that is necessary for the propagation of action potentials.
The following diagram illustrates the dual mechanism of action of this compound and its active metabolite, targeting both NMDA receptors and voltage-gated sodium channels.
Caption: Dual mechanism targeting NMDA receptors and Na+ channels.
Quantitative Pharmacological Data
The following table summarizes the inhibitory concentrations (IC₅₀) of this compound and its active metabolite, FPL 12495, at their primary and secondary targets.
| Compound | Target | Assay | IC₅₀ (μM) | Reference |
| This compound | NMDA Receptor | [³H]MK-801 Binding | 68 | |
| NMDA Receptor | NMDA-induced currents | 76 | ||
| Voltage-Gated Na⁺ Channel | Rat Cortical Synaptosomes | 160.6 | ||
| FPL 12495 | NMDA Receptor | NMDA-induced depolarizations | 43 | |
| Spontaneous Depolarizations | Cortical Wedges | 102 | ||
| Associated Afterpotentials | Cortical Wedges | 50 |
Experimental Protocols
[³H]MK-801 Radioligand Binding Assay
This assay is used to determine the binding affinity of compounds to the PCP site within the NMDA receptor ion channel.
Methodology:
-
Membrane Preparation: Cerebral cortical tissue from rodents is homogenized in an ice-cold buffer (e.g., 10 mM HEPES, pH 7.4, with 1 mM EDTA). The homogenate is centrifuged, and the resulting pellet is washed multiple times to remove endogenous ligands.
-
Binding Reaction: The prepared membranes are incubated with a fixed concentration of the radioligand [³H]MK-801 and varying concentrations of the test compound (e.g., this compound or FPL 12495). The incubation is carried out in the presence of glutamate and glycine to ensure the NMDA receptors are in an activated state.
-
Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound radioligand from the unbound. The radioactivity retained on the filters is then quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]MK-801 (IC₅₀) is determined by non-linear regression analysis.
Caption: Workflow for a [³H]MK-801 radioligand binding assay.
Whole-Cell Patch-Clamp Electrophysiology
This technique is employed to measure the effect of this compound on voltage-gated sodium channels and NMDA receptor-mediated currents in individual neurons.
Methodology:
-
Cell Preparation: Neurons, either from primary cultures or brain slices, are placed in a recording chamber on a microscope stage and continuously perfused with artificial cerebrospinal fluid.
-
Pipette Placement: A glass micropipette with a tip diameter of 1-2 μm, filled with an internal solution, is brought into contact with the cell membrane. A high-resistance "giga-seal" is formed between the pipette and the membrane.
-
Whole-Cell Configuration: The membrane patch under the pipette is ruptured by applying gentle suction, allowing for electrical access to the entire cell.
-
Voltage-Clamp Recordings: The cell's membrane potential is "clamped" at a specific voltage (e.g., -70 mV). To study sodium currents, depolarizing voltage steps are applied to activate the voltage-gated sodium channels, and the resulting inward currents are measured in the absence and presence of the test compound.
-
Data Analysis: The reduction in the amplitude of the sodium current by the test compound is measured to determine its inhibitory effect and calculate the IC₅₀.
Conclusion
The mechanism of action of this compound is multifaceted, involving the direct, low-affinity antagonism of NMDA receptors and the blockade of voltage-gated sodium channels. A pivotal feature of its pharmacology is its biotransformation into the more potent desglycinated metabolite, FPL 12495, which is largely responsible for its in vivo efficacy. This dual action and prodrug-like characteristic contribute to its neuroprotective and anticonvulsant effects while maintaining a tolerable side-effect profile.
References
An In-depth Technical Guide to the Active Metabolite of Remacemide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Remacemide is an anticonvulsant and neuroprotective agent characterized by its dual mechanism of action, primarily acting as a low-affinity, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. A significant portion of its pharmacological activity is not attributed to the parent compound itself, but rather to its principal active metabolite. This technical guide provides a comprehensive overview of this active metabolite, identified as the desglycinyl derivative FPL 12495. This document details the biotransformation of this compound, the comparative pharmacology and pharmacokinetics of the parent drug and its active metabolite, and the experimental methodologies used for its identification and characterization. All quantitative data are summarized in structured tables, and key pathways and workflows are visualized using diagrams to facilitate understanding for research and drug development professionals.
Identification and Formation of the Active Metabolite
The primary active metabolite of this compound is its desglycinyl derivative, FPL 12495 (also designated as AR-R 12495 AR).[1] this compound acts as a prodrug, undergoing metabolic transformation to yield the more potent FPL 12495.[2] This biotransformation is a crucial step for the full manifestation of the drug's therapeutic effects, particularly its NMDA receptor antagonism.
The metabolic conversion involves the removal of the glycine group from the this compound molecule. This process primarily occurs in the liver.
Pharmacology and Mechanism of Action
Both this compound and FPL 12495 exert their effects through the modulation of excitatory neurotransmission. Their primary target is the NMDA receptor, a ligand-gated ion channel crucial for synaptic plasticity and neuronal communication.
-
This compound : Acts as a low-affinity, non-competitive antagonist at the NMDA receptor.[1]
-
FPL 12495 : Exhibits a moderate and significantly higher affinity for the NMDA receptor compared to its parent compound.[1] It functions as a non-competitive inhibitor at the phencyclidine (PCP) site within the ion channel of the NMDA receptor complex.
The enhanced potency of FPL 12495 is evident in its ability to inhibit NMDA-induced depolarizations in neuronal tissue. Studies have shown that FPL 12495 concentration-dependently reduces these depolarizations with an IC50 of 43 µM. This antagonistic action is specific, as FPL 12495 shows no effect on AMPA receptor-induced depolarizations.
Signaling Pathway
The antagonism of the NMDA receptor by FPL 12495 interrupts the downstream signaling cascade initiated by glutamate binding and subsequent channel activation. Under normal physiological conditions, glutamate and a co-agonist (glycine or D-serine) binding to the NMDA receptor leads to the removal of a magnesium (Mg2+) block, opening the channel and allowing an influx of calcium ions (Ca2+). This calcium influx acts as a second messenger, activating numerous intracellular signaling pathways, including those involving Protein Kinase C (PKC) and other kinases, which are fundamental to processes like long-term potentiation and, in excess, excitotoxicity. FPL 12495, by blocking the ion channel, prevents this Ca2+ influx, thereby mitigating the downstream effects of excessive NMDA receptor activation.
Comparative Pharmacokinetics
The pharmacokinetic profiles of this compound and its active metabolite FPL 12495 differ significantly, particularly in their elimination half-lives. FPL 12495 has a substantially longer half-life, leading to its accumulation in the plasma upon repeated dosing of this compound. Both compounds exhibit moderate protein binding.[1]
The data presented below is derived from a study in healthy male volunteers and illustrates the key pharmacokinetic parameters.
| Parameter | This compound | FPL 12495 (desglycinyl metabolite) |
| Elimination Half-life (t½) | 3.29 ± 0.68 hours | 14.72 ± 2.82 hours |
| Area Under the Curve (AUC) | Not specified in this context | 1532 ± 258 ng·h/mL (from single dose) |
| Apparent Clearance (CL/F) | 1.25 ± 0.32 L/kg/h | Not directly measured |
| Plasma Protein Binding | Moderate (Specific % not provided) | Moderate (Specific % not provided) |
| Data sourced from a study on the pharmacokinetic interaction with phenobarbitone. |
Key Experimental Protocols
Metabolite Identification and Quantification
The identification and quantification of this compound and FPL 12495 in biological matrices (plasma, urine) are typically performed using High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) detection.
-
Objective: To separate and quantify this compound and FPL 12495 from plasma samples.
-
Sample Preparation:
-
Plasma samples are thawed.
-
An internal standard is added to the plasma.
-
Proteins are precipitated using an organic solvent (e.g., acetonitrile).
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant, containing the analytes of interest, is collected, evaporated to dryness, and reconstituted in the mobile phase for injection into the HPLC system.
-
-
HPLC Conditions (Illustrative):
-
Column: A reverse-phase column (e.g., C18).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile), run in an isocratic or gradient mode.
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Detection: UV detector set at a wavelength appropriate for the analytes (e.g., 220 nm).
-
-
Quantification: The concentration of each compound is determined by comparing the peak area of the analyte to the peak area of the internal standard, using a standard curve generated from samples with known concentrations.
In Vitro Pharmacological Characterization (Radioligand Binding Assay)
To determine the binding affinity of FPL 12495 for the NMDA receptor ion channel, competitive radioligand binding assays are employed. These assays measure the ability of the compound to displace a known radiolabeled ligand, such as [3H]MK-801, which also binds to the PCP site.
-
Objective: To determine the inhibitory constant (Ki) or IC50 of FPL 12495 for the NMDA receptor channel.
-
Materials:
-
Synaptic membrane preparations from a relevant brain region (e.g., rat cortex).
-
Radioligand: [3H]MK-801 or a similar channel blocker.
-
Test compound: FPL 12495 at various concentrations.
-
Assay buffer.
-
Glass fiber filters.
-
-
Protocol:
-
Synaptic membranes are incubated with a fixed concentration of the radioligand ([3H]MK-801).
-
Increasing concentrations of the unlabeled test compound (FPL 12495) are added to the incubation mixture.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters, which separates the bound radioligand from the unbound.
-
The radioactivity trapped on the filters is measured using liquid scintillation counting.
-
-
Data Analysis: The amount of bound radioactivity is plotted against the concentration of the competing ligand (FPL 12495). A sigmoidal dose-response curve is generated, from which the IC50 value (the concentration of FPL 12495 that displaces 50% of the specific binding of the radioligand) is calculated. The Ki value can then be determined using the Cheng-Prusoff equation.
Conclusion
The desglycinyl metabolite of this compound, FPL 12495, is the primary mediator of the drug's therapeutic action as an NMDA receptor antagonist. Its formation via hepatic metabolism results in a compound with significantly greater potency and a longer pharmacokinetic half-life than the parent drug. This prodrug-metabolite relationship is a critical consideration in the development and clinical application of this compound. The methodologies outlined in this guide provide a framework for the continued investigation and characterization of this and other centrally acting compounds and their metabolites. Understanding the distinct pharmacological and pharmacokinetic profiles of a parent drug versus its active metabolites is paramount for optimizing dosing strategies and predicting therapeutic outcomes.
References
- 1. A glycine site associated with N-methyl-D-aspartic acid receptors: characterization and identification of a new class of antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of plasma protein binding on in vivo activity and brain penetration of glycine/NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The Clinical Odyssey of Remacemide: A Technical Review of its Investigational History
An in-depth examination of the clinical trials of remacemide, a neuroprotective agent, reveals a complex history of investigation across a spectrum of neurological disorders. This review synthesizes the available data on its clinical development for epilepsy, Parkinson's disease, Huntington's disease, and stroke, providing a technical guide for researchers, scientists, and drug development professionals.
This compound hydrochloride, a low-affinity, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, and its more potent desglycinated metabolite also exhibit sodium channel blocking properties.[1][2] This dual mechanism of action positioned it as a promising candidate for various neurological conditions characterized by excitotoxicity and neuronal hyperexcitability.[2][3] Preclinical studies consistently demonstrated its anticonvulsant and neuroprotective effects in various animal models, paving the way for extensive clinical investigation in humans.
Mechanism of Action
This compound and its primary active metabolite, FPL 12495 (the desglycinyl metabolite), exert their effects through two main pathways. The parent compound is a low-affinity uncompetitive antagonist at the NMDA receptor ion channel, while its metabolite has a significantly higher affinity. This action modulates glutamatergic neurotransmission, which is implicated in the pathophysiology of several neurological disorders. Additionally, both this compound and its metabolite block voltage-dependent sodium channels, a mechanism shared with other established antiepileptic drugs.
References
An In-depth Technical Guide to the Sodium Channel Blocking Activity of Remacemide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the interaction between the anticonvulsant agent remacemide and voltage-gated sodium channels. It synthesizes key findings on its mechanism of action, presents quantitative data on its blocking potency, outlines relevant experimental protocols, and visualizes the underlying molecular and experimental processes.
Introduction to this compound
This compound is an anticonvulsant and neuroprotective agent with a dual mechanism of action. It functions primarily as a low-affinity, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1] Additionally, this compound and its principal active metabolite, desglycinyl-remacemide, modulate the activity of voltage-gated sodium channels.[1][2] This interaction with sodium channels contributes significantly to its therapeutic effects in epilepsy by limiting sustained, high-frequency neuronal firing characteristic of seizure activity.[3][4] The desglycinated metabolite is notably more potent than the parent compound, both as an anticonvulsant and in its interaction with NMDA receptors and sodium channels.
Mechanism of Action at the Voltage-Gated Sodium Channel
The primary mechanism by which this compound and its active metabolite affect sodium channels is through a use-dependent and voltage-dependent block. This means the drug has a higher affinity for channels that are actively being used (i.e., frequently opening and closing) or are in a specific conformational state (inactivated) rather than channels in the resting state.
-
State-Dependent Binding: Like many other anticonvulsants and local anesthetics, this compound preferentially binds to the inactivated state of the sodium channel. During a neuronal action potential, sodium channels transition from a resting state to an open (conducting) state and then to a non-conducting inactivated state. By binding to and stabilizing the inactivated state, this compound slows the channel's return to the resting state, making it less available to participate in subsequent action potentials. This effectively dampens the rapid, repetitive firing seen during seizures with minimal effect on normal, low-frequency neuronal signaling.
-
Use-Dependence (Frequency-Dependence): At higher frequencies of stimulation, more channels enter the open and inactivated states per unit of time. This provides more opportunities for this compound to bind, leading to a cumulative block. This property is crucial for its anticonvulsant action, as it selectively targets the hyperexcitable neurons involved in seizure propagation.
-
Voltage-Dependence: The affinity of this compound for the sodium channel is influenced by the membrane potential. Depolarized membrane potentials, which are characteristic of neurons during seizure activity, favor the inactivated state of the channel, thereby enhancing the binding and blocking effect of the drug.
The interaction of this compound with the sodium channel can be conceptualized through the "modulated receptor" or "guarded receptor" hypotheses. These models propose that the drug's access to its binding site within the channel pore is gated by the channel's own conformational changes (opening and closing) and that the affinity of the binding site for the drug changes depending on the channel's state (resting, open, or inactivated).
Quantitative Analysis of Sodium Channel Blockade
The inhibitory potency of this compound and its active metabolite has been quantified using various experimental preparations. The following tables summarize the available data.
Table 1: Inhibitory Potency (IC50) against Veratridine-Stimulated Na+ Influx
This assay measures the ability of a compound to inhibit the sodium influx induced by the activator veratridine in rat cortical synaptosomes.
| Compound | IC50 (µM) | Maximum Inhibition | Reference |
| This compound | 160.6 | 30.7% of control | |
| Desglycinyl-remacemide | 85.1 | 13.2% of control | |
| Carbamazepine (Reference) | 325.9 | 20.1% of control | |
| Lamotrigine (Reference) | 23.0 | 27.9% of control |
Data from studies on rat cortical synaptosomes.
Analysis: The active metabolite, desglycinyl-remacemide, is approximately twice as potent as the parent compound, this compound, in blocking sodium influx in this preparation. Both compounds exhibit a potency that is within the range of established sodium channel-blocking antiepileptic drugs like carbamazepine.
Detailed Experimental Protocols
The characterization of sodium channel blockers relies heavily on electrophysiological techniques, such as the patch-clamp method, and neurochemical assays.
This is the gold-standard method for studying the effects of drugs on voltage-gated ion channels in real-time.
-
Objective: To measure the effect of this compound on the kinetics and amplitude of sodium currents (both peak and late currents) under controlled membrane voltage conditions.
-
Cell Preparation: Human Embryonic Kidney (HEK293) cells or other suitable cell lines (e.g., CHO) are transiently or stably transfected with the specific human sodium channel α-subunit of interest (e.g., NaV1.1, NaV1.2, NaV1.5).
-
Recording Solutions:
-
External (Bath) Solution (in mM): 137 NaCl, 10 HEPES, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 Dextrose. The pH is adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 120 CsF (or K-gluconate), 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA. The pH is adjusted to 7.2-7.3 with CsOH. Cesium (Cs+) is used to block potassium channels, isolating the sodium current.
-
-
Voltage Protocols:
-
Tonic Block Assessment: Cells are held at a hyperpolarized potential (e.g., -120 mV) where most channels are in the resting state. Brief depolarizing pulses (e.g., to -10 mV) are applied at a low frequency (e.g., every 5-10 seconds) to elicit sodium currents before and after drug application.
-
Use-Dependent Block Assessment: Following the establishment of a baseline, a train of depolarizing pulses is delivered at a higher frequency (e.g., 10-30 Hz) to induce cumulative block by the drug.
-
Steady-State Inactivation Protocol: To determine the drug's effect on channel availability, a series of conditioning pre-pulses of varying voltages are applied before a test pulse. This generates a curve showing the fraction of available channels as a function of voltage, which is often shifted to more hyperpolarized potentials by sodium channel blockers.
-
-
Data Acquisition and Analysis: Currents are recorded using an amplifier, filtered (e.g., at 3-5 kHz), and digitized (e.g., at 10 kHz). The peak current amplitude is measured to determine the percentage of block. IC50 values are calculated by fitting the concentration-response data to the Hill equation.
This neurochemical assay provides a functional measure of sodium channel activity in a preparation of nerve terminals.
-
Objective: To measure the inhibitory effect of this compound on sodium influx in isolated nerve terminals (synaptosomes).
-
Preparation: Synaptosomes are prepared from rat cerebral cortex tissue through a process of homogenization and differential centrifugation.
-
Assay Protocol:
-
Synaptosomes are pre-incubated with the test compound (this compound, its metabolite, or controls).
-
Sodium channels are opened using a chemical activator, typically veratridine , which holds the channels in an open state.
-
The influx of sodium is measured. This can be done using a fluorescent sodium-sensitive dye or by measuring the uptake of radioactive 22Na+.
-
The fluorescence or radioactivity in the presence of the drug is compared to the control (veratridine alone) to determine the percent inhibition.
-
-
Controls: Tetrodotoxin (TTX) is often used as a positive control to confirm that the measured influx is mediated by voltage-gated sodium channels.
Logical Relationships: Parent Drug and Active Metabolite
The clinical activity of this compound is a composite of the effects of the parent drug and its more potent desglycinated metabolite. Understanding this relationship is crucial for drug development and pharmacokinetic/pharmacodynamic (PK/PD) modeling.
Conclusion
This compound and its primary active metabolite, desglycinyl-remacemide, are effective modulators of voltage-gated sodium channels. Their mechanism of action is characterized by a state-dependent block, with preferential binding to the inactivated state of the channel. This results in a use-dependent inhibition of high-frequency neuronal firing, which is the cellular hallmark of their anticonvulsant activity. Quantitative data confirm that the desglycinated metabolite is the more potent of the two species. The experimental protocols detailed herein, particularly whole-cell voltage-clamp, provide the definitive methods for characterizing these interactions and are essential for the development and screening of novel sodium channel-blocking agents.
References
- 1. This compound: current status and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Na(+) channel effects of this compound and desglycinyl-remacemide in rat cortical synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound hydrochloride: a novel antiepileptic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. epilepsysociety.org.uk [epilepsysociety.org.uk]
The Pharmacokinetics of Remacemide and its Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Remacemide is an antagonist of the N-methyl-D-aspartate (NMDA) receptor with a low affinity, also exhibiting activity as a sodium channel blocker. It undergoes metabolic transformation to an active desglycinyl metabolite, known as FPL 12495 or AR-R 12495 AR. This guide provides a comprehensive overview of the pharmacokinetics of this compound and its principal metabolites, presenting key data, experimental methodologies, and metabolic pathways to support further research and development.
Pharmacokinetic Properties
The pharmacokinetic profile of this compound and its active desglycinyl metabolite has been characterized in healthy volunteers and patients with epilepsy. The data reveals dose-proportional pharmacokinetics for both the parent drug and its metabolite.
Table 1: Pharmacokinetic Parameters of this compound in Healthy Adult Males (Single 300 mg Oral Dose)
| Parameter | This compound Alone | This compound with Phenobarbitone |
| Half-life (t½) (h) | 3.29 ± 0.68 | 2.69 ± 0.33 |
| Apparent Clearance (CL/F) (L·kg⁻¹·h⁻¹) | 1.25 ± 0.32 | 2.09 ± 0.53 |
Data presented as mean ± standard deviation.[1][2]
Table 2: Pharmacokinetic Parameters of Desglycinyl-Remacemide (FPL 12495) in Healthy Adult Males (Following a Single 300 mg Oral Dose of this compound)
| Parameter | This compound Alone | This compound with Phenobarbitone |
| Half-life (t½) (h) | 14.72 ± 2.82 | 9.61 ± 5.51 |
| Area Under the Curve (AUC) (ng·mL⁻¹·h) | 1532 ± 258 | 533 ± 281 |
Data presented as mean ± standard deviation.[1][2]
Table 3: Effect of Carbamazepine on the Pharmacokinetics of this compound and its Desglycinyl Metabolite in Patients with Epilepsy
| Parameter | Value in Carbamazepine-treated Patients (% of value in healthy volunteers) |
| This compound AUC | 60% |
| Desglycinyl-Remacemide AUC | 30% |
[3]
Metabolic Pathways
This compound is extensively metabolized in the liver through two primary pathways: oxidation and glucuronidation. The oxidation is catalyzed by cytochrome P450 (CYP) isoenzymes, while the glucuronidation is carried out by UDP-glucuronosyltransferases (UGTs). The major active metabolite is formed through desglycination.
In vitro studies utilizing human liver microsomes have indicated that this compound can inhibit CYP3A4 and CYP2C19. CYP3A4 is a key enzyme in the metabolism of many drugs, including the anticonvulsant carbamazepine. This interaction is clinically relevant, as co-administration of this compound can lead to increased concentrations of drugs metabolized by this isoform.
Phenobarbitone, a known inducer of various CYP450 isoforms, has been shown to increase the clearance of this compound and reduce the exposure to its desglycinyl metabolite. This suggests that the metabolism of both the parent drug and its active metabolite is susceptible to enzyme induction.
References
Remacemide Enantiomers: A Technical Guide to Stereoselective Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Remacemide, a neuroprotective agent with anticonvulsant properties, exists as a racemic mixture of two enantiomers, (+)-remacemide (FPL 14144) and (-)-remacemide (FPL 14145). This technical guide provides an in-depth analysis of the stereoselective activity of these enantiomers, focusing on their differential effects on the N-methyl-D-aspartate (NMDA) receptor and voltage-gated sodium channels. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to support further research and development in this area.
Introduction
The principle of chirality is fundamental in pharmacology, as enantiomers of a drug molecule can exhibit distinct pharmacokinetic and pharmacodynamic properties.[1][2] One enantiomer may be responsible for the therapeutic effects, while the other could be inactive or contribute to adverse effects.[3] this compound, an anticonvulsant and neuroprotective agent, is a chiral molecule and has been investigated for its therapeutic potential in conditions such as epilepsy and ischemic stroke.[4][5] It primarily exerts its effects through the modulation of two key targets in the central nervous system: the NMDA receptor and voltage-gated sodium channels. This compound is a low-affinity, non-competitive antagonist of the NMDA receptor and also blocks sodium channels. This dual mechanism of action contributes to its neuroprotective and anticonvulsant activities. Furthermore, this compound is metabolized to an active desglycinyl derivative, which also exhibits stereoselective activity. Understanding the specific contributions of each enantiomer to the overall pharmacological profile of this compound is crucial for optimizing its therapeutic application and minimizing potential side effects.
Quantitative Analysis of Enantiomeric Activity
The pharmacological activity of this compound and its enantiomers has been evaluated in various in vivo and in vitro models. The following tables summarize the key quantitative data available, highlighting the stereoselective nature of their effects.
Table 1: In Vivo Anticonvulsant Activity of this compound Enantiomers
The maximal electroshock seizure (MES) test is a standard preclinical model to assess anticonvulsant efficacy. The data below demonstrates the differing potencies of the this compound enantiomers in this model.
| Compound | Species | Administration Route | ED₅₀ (mg/kg) | Reference |
| (±)-Remacemide | Mouse | Oral | 58 | |
| (+)-Remacemide (FPL 14144) | Mouse | Oral | 79 | |
| (-)-Remacemide (FPL 14145) | Mouse | Oral | 45 |
ED₅₀: Median Effective Dose required to protect 50% of animals from seizure.
The data clearly indicates that the (-)-enantiomer is the more potent anticonvulsant in this model.
Table 2: In Vitro Activity of this compound at Molecular Targets
| Target | Assay | Compound | IC₅₀ (µM) | Reference |
| NMDA Receptor | [³H]MK-801 Binding | (±)-Remacemide HCl | 68 | |
| NMDA Receptor | NMDA-induced currents | (±)-Remacemide HCl | 76 | |
| Voltage-gated Sodium Channels | Rat Cortical Synaptosomes | (±)-Remacemide HCl | 160.6 |
IC₅₀: Half-maximal inhibitory concentration.
Table 3: Activity of the Desglycinyl Metabolite (FPL 12495) Enantiomers
This compound is metabolized to an active desglycinyl derivative, FPL 12495, which is a more potent NMDA receptor antagonist. This metabolite also exhibits stereoselectivity.
| Compound | Activity | Observation | Reference |
| (S)-FPL 12859 (desglycinate) | NMDA Receptor Binding | More potent than racemate | |
| (R)-FPL 12860 (desglycinate) | NMDA Receptor Binding | Less potent than racemate | |
| (±)-FPL 12495 (desglycinate) | NMDA-induced depolarization | IC₅₀ = 43 µM | |
| (±)-FPL 12495 (desglycinate) | Spontaneous depolarizations | IC₅₀ = 102 µM |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections describe the core experimental protocols used to assess the activity of this compound and its enantiomers.
Maximal Electroshock Seizure (MES) Test
This in vivo assay is a widely used screening method for anticonvulsant drugs.
Objective: To determine the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by an electrical stimulus.
Procedure:
-
Animal Model: Male ICR mice are commonly used.
-
Drug Administration: The test compounds (this compound enantiomers) are administered orally at various doses.
-
Stimulation: At the time of predicted peak effect, a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.
-
Observation: The animals are observed for the presence or absence of the tonic hindlimb extension.
-
Data Analysis: The percentage of animals protected from the tonic hindlimb extension at each dose is recorded, and the ED₅₀ is calculated using probit analysis.
Experimental Workflow for Anticonvulsant Activity Assessment
[³H]MK-801 Binding Assay
This in vitro radioligand binding assay is used to assess the affinity of compounds for the ion channel pore of the NMDA receptor.
Objective: To measure the ability of this compound enantiomers to displace the binding of the radiolabeled NMDA receptor channel blocker [³H]MK-801 from rat brain membranes.
Procedure:
-
Membrane Preparation: Crude synaptic membranes are prepared from the forebrains of male Sprague-Dawley rats.
-
Incubation: The membranes are incubated with a fixed concentration of [³H]MK-801 and varying concentrations of the test compounds (this compound enantiomers) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). The incubation is typically carried out at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove non-specifically bound radioactivity.
-
Quantification: The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]MK-801 (IC₅₀) is determined by non-linear regression analysis of the competition binding data. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Patch-Clamp Electrophysiology for Sodium Channel Blockade
This technique allows for the direct measurement of ion channel activity and its modulation by pharmacological agents.
Objective: To characterize the inhibitory effects of this compound enantiomers on voltage-gated sodium channels.
Procedure:
-
Cell Preparation: A suitable cell line expressing voltage-gated sodium channels (e.g., HEK293 cells stably expressing a specific sodium channel subtype) or primary neurons are used.
-
Recording Configuration: The whole-cell patch-clamp configuration is established to record macroscopic sodium currents.
-
Voltage Protocol: A specific voltage protocol is applied to elicit sodium currents. For example, cells are held at a negative holding potential (e.g., -100 mV) and then depolarized to a test potential (e.g., -10 mV) to activate the sodium channels.
-
Drug Application: The test compounds (this compound enantiomers) are applied to the cells via a perfusion system at various concentrations.
-
Data Acquisition and Analysis: The peak sodium current is measured before and after drug application. The concentration-response curve is then generated, and the IC₅₀ value is calculated to quantify the potency of the compound as a sodium channel blocker.
Signaling Pathways
This compound's therapeutic effects are mediated through its interaction with NMDA receptors and voltage-gated sodium channels, which are integral components of crucial neuronal signaling pathways.
NMDA Receptor Signaling Pathway
The NMDA receptor is a ligand-gated ion channel that is critical for synaptic plasticity, learning, and memory. Its overactivation can lead to excitotoxicity and neuronal cell death.
This compound enantiomers act as non-competitive antagonists by blocking the ion channel pore of the NMDA receptor, thereby preventing excessive calcium influx and subsequent excitotoxicity.
Voltage-Gated Sodium Channel Signaling Pathway
Voltage-gated sodium channels are responsible for the initiation and propagation of action potentials in excitable cells. Their blockade can reduce neuronal hyperexcitability.
By blocking the pore of voltage-gated sodium channels, this compound enantiomers reduce the influx of sodium ions, thereby dampening the generation and propagation of action potentials and reducing neuronal excitability.
Conclusion
The available evidence strongly indicates that the enantiomers of this compound exhibit stereoselective pharmacological activity. The (-)-enantiomer, FPL 14145, is a more potent anticonvulsant in vivo compared to the (+)-enantiomer, FPL 14144. While specific in vitro potency data for the individual enantiomers at the NMDA receptor and sodium channels is limited in the public domain, the activity of the racemic mixture and the clear stereoselectivity of its active metabolite suggest that the enantiomers likely possess different affinities for these targets. A more detailed characterization of the in vitro activities of the individual enantiomers is warranted to fully elucidate their structure-activity relationships and to guide the development of potentially more effective and safer single-enantiomer therapeutics. This technical guide provides a comprehensive summary of the current knowledge to facilitate such future research endeavors.
References
- 1. biomedgrid.com [biomedgrid.com]
- 2. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological importance of stereochemical resolution of enantiomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: current status and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Synthesis Pathway of Remacemide Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the core synthesis pathway of Remacemide hydrochloride (2-Amino-N-(1-methyl-1,2-diphenylethyl)acetamide hydrochloride), a neuroprotective agent and non-competitive NMDA receptor antagonist. The following sections provide a comprehensive overview of the chemical reactions, experimental protocols, and quantitative data associated with its synthesis.
I. Overview of the Synthetic Strategy
The synthesis of this compound hydrochloride is a multi-step process commencing with fundamental starting materials and proceeding through several key intermediates. The overall strategy involves the construction of the core 1,2-diphenylethylamine backbone followed by the addition of the aminoacetamide side chain. Two primary routes for the final amidation step have been described.[1]
II. Detailed Synthesis Pathway
The synthesis can be broken down into the following sequential stages:
Stage 1: Synthesis of Acetophenone (III)
The synthesis begins with a classic Friedel-Crafts acylation of benzene (I) with acetyl chloride (II) using aluminum chloride (AlCl₃) as a Lewis acid catalyst in a carbon disulfide (CS₂) solvent.[1]
Stage 2: Synthesis of 1,2-diphenyl-2-propanol (V)
The acetophenone (III) generated in the first step undergoes a Grignard reaction with benzylmagnesium chloride (IV). This reaction forms the tertiary alcohol, 1,2-diphenyl-2-propanol (V), and establishes the carbon skeleton of the target molecule. The reaction is typically carried out in tetrahydrofuran (THF).[1]
Stage 3: Formation of the Amine Intermediate (VII)
The tertiary alcohol (V) is converted to the corresponding formamide (VI) through a reaction with sodium cyanide (NaCN) and sulfuric acid in acetic acid. Subsequent hydrolysis of the formamide (VI) with refluxing aqueous hydrochloric acid (HCl) yields the primary amine, 1,2-diphenyl-2-propylamine (VII).[1]
Stage 4: Final Amidation and Salt Formation
Two alternative routes are reported for the final conversion of the amine intermediate (VII) to this compound hydrochloride.[1]
-
Route A: N-Boc-Glycine Condensation The amine (VII) is condensed with N-Boc-glycine (VIII) using a coupling agent such as dicyclohexylcarbodiimide (DCC) or via a mixed anhydride method with triethylamine (TEA) in dichloromethane. The resulting N-Boc protected intermediate (X) is then deprotected using HCl in refluxing methanol to afford this compound hydrochloride.
-
Route B: Chloroacetyl Chloride Acylation Alternatively, the amine (VII) is reacted with chloroacetyl chloride (XI) in the presence of pyridine in dichloromethane to form the chloroacetamide intermediate (XII). This intermediate is subsequently treated with ammonia in an ethanol/dichloromethane mixture to yield this compound, which is then converted to its hydrochloride salt.
III. Visualized Synthesis Pathways
The following diagrams illustrate the described synthetic routes for this compound hydrochloride.
IV. Experimental Protocols
While specific, step-by-step industrial synthesis protocols with precise quantitative data are proprietary, the following represents a generalized laboratory-scale procedure based on the available literature.
Stage 1: Friedel-Crafts Acylation to Acetophenone (III)
-
To a stirred suspension of anhydrous aluminum chloride in carbon disulfide, cooled in an ice bath, a solution of benzene and acetyl chloride is added dropwise.
-
The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or GC).
-
The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, and then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield crude acetophenone, which can be purified by distillation.
Stage 2: Grignard Reaction to 1,2-diphenyl-2-propanol (V)
-
In a flame-dried flask under an inert atmosphere, magnesium turnings are covered with anhydrous tetrahydrofuran. A small amount of benzyl chloride is added to initiate the Grignard reagent formation.
-
The remaining benzyl chloride, dissolved in THF, is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is refluxed until the magnesium is consumed.
-
The Grignard reagent is cooled, and a solution of acetophenone in anhydrous THF is added dropwise.
-
The reaction mixture is stirred at room temperature and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The product is extracted with ether, and the combined organic extracts are washed, dried, and concentrated to give the crude alcohol, which can be purified by chromatography or recrystallization.
Stage 3: Formation of 1,2-diphenyl-2-propylamine (VII)
-
1,2-diphenyl-2-propanol is dissolved in acetic acid, and sodium cyanide is added, followed by the slow addition of sulfuric acid while maintaining a low temperature.
-
The reaction mixture is stirred until the formation of the formamide is complete.
-
The mixture is then diluted with water and extracted. The organic extracts are washed, dried, and concentrated.
-
The crude formamide is hydrolyzed by refluxing with aqueous hydrochloric acid.
-
After cooling, the reaction mixture is made basic, and the amine is extracted. The combined organic layers are dried and concentrated to give the crude amine.
Stage 4, Route B: Synthesis of this compound via Chloroacetamide
-
To a solution of 1,2-diphenyl-2-propylamine and pyridine in dichloromethane, chloroacetyl chloride is added dropwise at low temperature.
-
The reaction is stirred until completion, then washed with dilute acid, water, and brine. The organic layer is dried and concentrated.
-
The resulting chloroacetamide is dissolved in a mixture of ethanol and dichloromethane and treated with a solution of ammonia.
-
The reaction is stirred in a sealed vessel until the substitution is complete.
-
The solvent is evaporated, and the residue is taken up in a suitable solvent and treated with HCl (gas or solution) to precipitate this compound hydrochloride. The product is collected by filtration and dried.
V. Quantitative Data Summary
| Reaction Stage | Starting Materials | Key Reagents & Solvents | Product | Reported Yield (%) |
| 1. Friedel-Crafts Acylation | Benzene, Acetyl Chloride | AlCl₃, CS₂ | Acetophenone | Not Specified |
| 2. Grignard Reaction | Acetophenone, Benzyl Chloride, Mg | THF | 1,2-diphenyl-2-propanol | Not Specified |
| 3. Amine Formation | 1,2-diphenyl-2-propanol | NaCN, H₂SO₄, Acetic Acid, HCl | 1,2-diphenyl-2-propylamine | Not Specified |
| 4a. Amidation (Route A) | 1,2-diphenyl-2-propylamine, N-Boc-glycine | DCC or Mixed Anhydride, TEA, DCM, HCl, Methanol | This compound Hydrochloride | Not Specified |
| 4b. Amidation (Route B) | 1,2-diphenyl-2-propylamine, Chloroacetyl Chloride | Pyridine, DCM, NH₃, Ethanol | This compound Hydrochloride | Not Specified |
Note: The lack of specific yield data in the cited literature prevents a detailed quantitative analysis. The provided information is based on the described synthetic transformations.
VI. Conclusion
The synthesis of this compound hydrochloride is a well-established multi-step process that relies on fundamental organic reactions. The pathway offers flexibility in the final amidation step, allowing for different strategic approaches to the final product. While the overall synthetic route is clear, further optimization of each step would be necessary to develop a high-yielding and scalable process for industrial production. The information presented in this guide provides a solid foundation for researchers and professionals involved in the development and synthesis of this and related pharmaceutical compounds.
References
Remacemide's Interaction with the NMDA Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Remacemide is a neuroprotective agent that functions as a low-affinity, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. Its primary mechanism of action involves the blockade of the NMDA receptor's ion channel, a characteristic it shares with other uncompetitive antagonists like memantine and ketamine. A key feature of this compound's pharmacology is its conversion to a more potent desglycinated metabolite. This guide provides a detailed technical overview of the binding site of this compound on the NMDA receptor, presenting quantitative binding data, comprehensive experimental protocols for its characterization, and visual representations of its mechanism and the workflows used to study it.
Introduction to this compound and the NMDA Receptor
The NMDA receptor is a ligand-gated ion channel crucial for synaptic plasticity, learning, and memory.[1][2] However, its overactivation can lead to excitotoxicity, a process implicated in various neurological disorders.[3] this compound and its active metabolite act as uncompetitive, open-channel blockers of the NMDA receptor.[4][5] This means they bind within the ion channel pore only when the receptor is activated by both glutamate and a co-agonist (glycine or D-serine), and the channel is open. This voltage-dependent interaction allows this compound to selectively target excessively active NMDA receptors, potentially offering a favorable therapeutic window with fewer side effects compared to other classes of NMDA receptor antagonists.
Quantitative Binding Data
The binding affinity of this compound and its metabolite for the NMDA receptor has been characterized using various in vitro assays. The following tables summarize the key quantitative data available.
| Compound | Assay Type | Preparation | Radioligand | Parameter | Value | Reference |
| This compound Hydrochloride | Radioligand Binding | Rat Cortical Synaptosomes | [³H]MK-801 | IC₅₀ | 68 µM | |
| This compound Hydrochloride | Electrophysiology | - | - | IC₅₀ | 76 µM |
Table 1: In vitro activity of this compound Hydrochloride at the NMDA receptor.
| Compound | Relative Potency | Assay Type | Reference |
| Desglycinated Metabolite | ~150-fold more potent than this compound | [³H]MK-801 Displacement |
Table 2: Relative potency of the desglycinated metabolite of this compound.
Signaling Pathway and Proposed Binding Site
This compound and its active metabolite are thought to bind to the phencyclidine (PCP) site within the ion channel of the NMDA receptor, a site also targeted by MK-801 and ketamine. The binding of this compound is dependent on the conformational state of the receptor, specifically requiring the channel to be in an open state.
Caption: Proposed binding of this compound to the open NMDA receptor channel.
Experimental Protocols
The characterization of this compound's binding to the NMDA receptor typically involves two primary experimental approaches: radioligand binding assays and electrophysiological recordings.
Radioligand Binding Assay (Competitive Inhibition)
This method is used to determine the affinity of this compound and its metabolite for the MK-801 binding site within the NMDA receptor channel.
Materials:
-
Radioligand: [³H]MK-801
-
Membrane Preparation: Rat forebrain cortical membranes or membranes from cell lines expressing recombinant NMDA receptors.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Unlabeled Ligands: this compound, desglycinated this compound, and a high-affinity ligand for determining non-specific binding (e.g., unlabeled MK-801 or PCP).
-
Filtration Apparatus: Glass fiber filters and a vacuum manifold.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer. Determine protein concentration.
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Membrane preparation + [³H]MK-801.
-
Non-specific Binding: Membrane preparation + [³H]MK-801 + excess unlabeled MK-801.
-
Competitive Binding: Membrane preparation + [³H]MK-801 + varying concentrations of this compound or its metabolite.
-
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the competing ligand (this compound or metabolite).
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
Electrophysiology (Whole-Cell Voltage-Clamp)
This technique directly measures the effect of this compound on the ion flow through NMDA receptor channels in response to agonist application.
Materials:
-
Cells: Neurons in primary culture or a cell line (e.g., HEK293) expressing specific NMDA receptor subtypes.
-
Patch-Clamp Rig: Microscope, micromanipulators, amplifier, and data acquisition system.
-
Electrodes: Borosilicate glass capillaries.
-
Solutions:
-
External Solution: Containing physiological concentrations of ions, plus NMDA and glycine/D-serine.
-
Internal Solution: To mimic the intracellular environment.
-
This compound Solution: Prepared in the external solution at various concentrations.
-
-
Perfusion System: For rapid application and washout of solutions.
Procedure:
-
Cell Preparation: Plate cells on coverslips suitable for recording.
-
Patch-Clamp Recording:
-
Establish a whole-cell patch-clamp configuration on a target cell.
-
Clamp the membrane potential at a negative holding potential (e.g., -60 mV or -70 mV).
-
-
Agonist Application:
-
Apply a brief pulse of the agonist-containing external solution to elicit an inward NMDA receptor-mediated current.
-
Record the baseline current amplitude.
-
-
This compound Application:
-
Co-apply the agonist solution containing a specific concentration of this compound.
-
Record the inhibited current amplitude.
-
-
Washout: Wash out the this compound to observe the recovery of the current.
-
Data Acquisition: Repeat the agonist application with and without different concentrations of this compound.
-
Data Analysis:
-
Measure the peak amplitude of the NMDA receptor-mediated current in the absence and presence of each concentration of this compound.
-
Calculate the percentage of inhibition for each concentration.
-
Plot the percentage of inhibition against the log concentration of this compound to generate a dose-response curve and determine the IC₅₀.
-
To assess voltage dependence, repeat the experiment at different holding potentials.
-
Conclusion
This compound and its primary metabolite are uncompetitive, open-channel blockers of the NMDA receptor. The parent compound exhibits low affinity, while its desglycinated metabolite is substantially more potent. Their binding site is located within the ion channel pore, likely overlapping with the PCP/MK-801 binding site. The characterization of these interactions relies on standard pharmacological techniques, including competitive radioligand binding assays and whole-cell voltage-clamp electrophysiology. A thorough understanding of these methodologies is essential for the continued investigation and development of this compound and other NMDA receptor modulators for the treatment of neurological disorders.
References
- 1. Key Binding Interactions for Memantine in the NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Open-channel block of N-methyl-D-aspartate (NMDA) responses by memantine: therapeutic advantage against NMDA receptor-mediated neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound: current status and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Neuroprotective Properties of Remacemide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Remacemide is an investigational drug candidate that has garnered significant interest for its potential neuroprotective effects across a spectrum of neurological disorders.[1][2] This technical guide provides a comprehensive overview of the core preclinical and clinical data related to this compound's neuroprotective properties, with a focus on its mechanism of action, efficacy in various disease models, and the experimental methodologies used in its evaluation. This compound acts as a low-affinity, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor and also exhibits properties of a sodium channel blocker.[1] A significant portion of its in vivo activity is attributed to its active desglycinyl metabolite, AR-R 12495 AR (also referred to as FPL 12495 or DGR), which demonstrates a more potent interaction with the NMDA receptor.[1][3] This dual mechanism of action positions this compound as a promising candidate for mitigating the complex cascades of neuronal injury in conditions such as Huntington's disease, Parkinson's disease, epilepsy, and cerebral ischemia.
Core Mechanism of Action
This compound's neuroprotective effects are primarily attributed to its modulation of two key targets in the central nervous system: the NMDA receptor and voltage-gated sodium channels.
-
NMDA Receptor Antagonism: this compound itself is a weak, uncompetitive antagonist at the NMDA receptor ion channel, with an IC50 of 68 μM for MK-801 binding and 76 μM for NMDA currents. However, its principal active metabolite, desglycinyl-remacemide (DGR), is a more potent uncompetitive NMDA receptor antagonist. By blocking the NMDA receptor channel, both compounds inhibit excessive influx of calcium (Ca2+) into neurons, a key event in the excitotoxic cascade that leads to neuronal cell death in many neurological disorders.
-
Sodium Channel Blockade: this compound and its active metabolite also block voltage-gated sodium channels. This compound has an IC50 of 160.6 μM for blocking veratridine-induced Na+ influx in rat cortical synaptosomes, while its desglycinyl metabolite is more potent with an IC50 of 85.1 μM. This action helps to reduce excessive neuronal firing and further mitigates the excitotoxic process by preventing the persistent depolarization that can relieve the magnesium block on NMDA receptors.
The following diagram illustrates the dual mechanism of action of this compound and its active metabolite.
Quantitative Data on Neuroprotective Properties
The following tables summarize the key quantitative data from preclinical and clinical studies on this compound and its active metabolite.
Table 1: In Vitro Binding Affinities and Inhibitory Concentrations
| Compound | Target | Assay | IC50 / Ki | Reference |
| This compound | NMDA Receptor | [3H]MK-801 Binding | 68 µM (IC50) | |
| This compound | NMDA Receptor | NMDA-induced currents | 76 µM (IC50) | |
| This compound | Voltage-Gated Na+ Channel | Veratridine-induced Na+ influx | 160.6 µM (IC50) | |
| Desglycinyl-Remacemide | NMDA Receptor | NMDA-induced depolarizations | 43 µM (IC50) | |
| Desglycinyl-Remacemide | Voltage-Gated Na+ Channel | Veratridine-induced Na+ influx | 85.1 µM (IC50) |
Table 2: Efficacy in Animal Models of Neurodegenerative Diseases
| Disease Model | Animal | Treatment | Key Findings | Reference |
| Huntington's Disease (R6/2 transgenic mice) | Mouse | This compound | 15.5% increase in survival | |
| Huntington's Disease (R6/2 transgenic mice) | Mouse | This compound + Coenzyme Q10 | 31.8% increase in survival | |
| Huntington's Disease (N171-82Q transgenic mice) | Mouse | This compound + Coenzyme Q10 | ~17% increase in survival | |
| Parkinson's Disease (Monoamine-depleted) | Rat | This compound (5-40 mg/kg, oral) + subthreshold L-dopa | Dose-dependent increase in locomotor activity | |
| Parkinson's Disease (MPTP-induced) | Rhesus Monkey | This compound (5 mg/kg, oral) + L-dopa/carbidopa | Substantially better clinical scores compared to L-dopa alone | |
| Epilepsy (GAERS model) | Rat | This compound (20, 40, 80 mg/kg) | Dose-dependent reduction in spike-and-wave discharges | |
| Epilepsy (Audiogenic Wistar AS model) | Rat | This compound (40 mg/kg) | Inhibition of wild running and tonic seizures in 7 out of 8 rats | |
| Status Epilepticus (Perforant pathway stimulation) | Rat | This compound (3 x 25 mg/kg/day, oral, pretreatment) | Decreased pyramidal cell damage in CA3 and CA1 regions of the hippocampus | |
| Focal Cerebral Ischemia (MCAO) | Cat | This compound (pretreatment) | Conclusive evidence of neuroprotection |
Table 3: Clinical Trial Data in Epilepsy
| Study Design | Patient Population | Treatment | Responder Rate (≥50% reduction in seizure frequency) | Reference |
| Randomized, placebo-controlled, add-on therapy | Drug-resistant localization related epilepsy | This compound (1200 mg/day) | 23% | |
| Randomized, placebo-controlled, add-on therapy | Drug-resistant localization related epilepsy | Placebo | 7% |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are outlines of key experimental protocols used in the evaluation of this compound.
In Vitro NMDA-Induced Excitotoxicity Assay
Objective: To assess the neuroprotective effect of a compound against NMDA-induced neuronal death in primary cortical neuron cultures.
Protocol Outline:
-
Cell Culture:
-
Primary cortical neurons are harvested from embryonic day 18 rat fetuses.
-
Cells are plated on poly-D-lysine-coated 24-well plates at a density of 2.5 x 10^5 cells/well.
-
Cultures are maintained in Neurobasal medium supplemented with B27 and L-glutamine for 12-14 days in vitro.
-
-
Induction of Excitotoxicity:
-
On the day of the experiment, the culture medium is replaced with a salt-glucose-glycine medium.
-
Neurons are exposed to 100 µM NMDA for 15 minutes to induce excitotoxicity.
-
-
Treatment:
-
Test compounds (e.g., this compound, Desglycinyl-Remacemide) are co-applied with NMDA at various concentrations.
-
-
Assessment of Neuronal Viability:
-
After 24 hours, neuronal viability is assessed using the lactate dehydrogenase (LDH) assay, which measures the release of LDH from damaged cells into the culture medium.
-
Alternatively, cell viability can be quantified by staining with a fluorescent dye such as propidium iodide (for dead cells) and fluorescein diacetate (for live cells) followed by automated cell counting.
-
In Vivo Middle Cerebral Artery Occlusion (MCAO) Model of Focal Cerebral Ischemia
Objective: To evaluate the neuroprotective efficacy of a compound in reducing infarct volume following focal cerebral ischemia.
Protocol Outline:
-
Animal Model:
-
Adult male Wistar rats (250-300g) are used.
-
Anesthesia is induced and maintained with isoflurane.
-
-
Surgical Procedure:
-
A midline cervical incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
-
The ECA is ligated and transected.
-
A 4-0 monofilament nylon suture with a rounded tip is introduced into the ICA via the ECA stump and advanced until it blocks the origin of the middle cerebral artery (MCA).
-
After a defined period of occlusion (e.g., 2 hours for transient MCAO), the suture is withdrawn to allow for reperfusion. For permanent MCAO, the suture is left in place.
-
-
Treatment:
-
The test compound is administered intravenously or intraperitoneally at various doses and time points (e.g., before, during, or after MCAO).
-
-
Assessment of Infarct Volume:
-
24 to 48 hours after MCAO, the animals are euthanized, and their brains are removed.
-
The brains are sectioned coronally and stained with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while infarcted tissue remains white.
-
The infarct volume is quantified using image analysis software and is often expressed as a percentage of the total hemispheric volume.
-
Rotarod Test for Motor Coordination in a Huntington's Disease Mouse Model
Objective: To assess motor coordination and balance in a transgenic mouse model of Huntington's disease and to evaluate the therapeutic effect of a compound.
Protocol Outline:
-
Animal Model:
-
R6/2 transgenic mice, which express exon 1 of the human huntingtin gene with an expanded CAG repeat, are used along with wild-type littermates as controls.
-
-
Apparatus:
-
An accelerating rotarod apparatus is used.
-
-
Procedure:
-
Mice are placed on the rotating rod, which accelerates from a starting speed (e.g., 4 rpm) to a maximum speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).
-
The latency to fall from the rod is recorded for each mouse.
-
Mice are typically tested in multiple trials per session, with inter-trial intervals, and testing is repeated at different ages to track disease progression.
-
-
Treatment:
-
The test compound is administered to the mice, often orally mixed in their diet, starting at a presymptomatic age.
-
-
Data Analysis:
-
The mean latency to fall is calculated for each group at each time point and compared between treated and untreated transgenic mice and wild-type controls.
-
Signaling Pathways
The neuroprotective effects of this compound are mediated through the modulation of downstream signaling pathways that are initiated by the blockade of NMDA receptors and sodium channels.
NMDA Receptor Blockade and Downstream Neuroprotective Signaling
Excessive activation of NMDA receptors leads to a massive influx of Ca2+, which triggers a cascade of neurotoxic events, including the activation of proteases (e.g., calpains), lipases, and nitric oxide synthase (nNOS), leading to the production of reactive oxygen species (ROS), mitochondrial dysfunction, and ultimately, apoptosis or necrosis. By blocking the NMDA receptor, this compound and its active metabolite prevent this initial surge in intracellular Ca2+, thereby inhibiting these downstream destructive pathways.
Furthermore, the modulation of NMDA receptor activity can influence pro-survival signaling pathways. For instance, the activation of the cyclic AMP response element-binding protein (CREB) and the subsequent expression of brain-derived neurotrophic factor (BDNF) are critical for neuronal survival and plasticity. While excessive NMDA receptor activation can be detrimental, physiological levels are important for activating these pro-survival pathways. The low-affinity nature of this compound's antagonism may allow it to preferentially block excessive, pathological NMDA receptor activation while preserving physiological signaling.
The following diagram illustrates the downstream signaling pathways affected by NMDA receptor blockade.
Sodium Channel Blockade and Neuroprotection
The blockade of voltage-gated sodium channels by this compound and its metabolite contributes to neuroprotection by reducing neuronal hyperexcitability. In pathological conditions such as ischemia, excessive sodium influx contributes to cytotoxic edema and triggers the reverse operation of the Na+/Ca2+ exchanger, leading to a further increase in intracellular Ca2+. By blocking sodium channels, this compound helps to maintain ionic homeostasis and prevent this secondary Ca2+ overload.
The following diagram illustrates the experimental workflow for assessing neuroprotection in an in vitro excitotoxicity model.
Conclusion
This compound and its active metabolite, desglycinyl-remacemide, have demonstrated significant neuroprotective properties in a range of preclinical models of acute and chronic neurological disorders. Its dual mechanism of action, involving both NMDA receptor antagonism and sodium channel blockade, provides a multi-faceted approach to mitigating the complex cellular and molecular cascades that lead to neuronal death. The quantitative data from in vitro and in vivo studies support its potential as a therapeutic agent. However, the translation of these promising preclinical findings into clinical efficacy has been challenging, and further research is warranted to fully elucidate its therapeutic potential and to optimize its clinical application. This technical guide provides a foundational resource for researchers and drug development professionals interested in the continued investigation of this compound and similar neuroprotective agents.
References
- 1. Effect of NXY-059 on infarct volume after transient or permanent middle cerebral artery occlusion in the rat; studies on dose, plasma concentration and therapeutic time window - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective effect of this compound hydrochloride in a perforant pathway stimulation model of status epilepticus in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Caspases: pharmacological manipulation of cell death - PMC [pmc.ncbi.nlm.nih.gov]
Remacemide in Neurodegenerative Disease Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Remacemide is an investigational drug that has been explored for its therapeutic potential in a range of neurodegenerative and neurological disorders, including Huntington's disease, Parkinson's disease, epilepsy, and stroke.[1] Its unique dual mechanism of action, targeting both N-methyl-D-aspartate (NMDA) receptors and voltage-gated sodium channels, positions it as a compelling candidate for mitigating the complex pathologies underlying these conditions. This technical guide provides a comprehensive overview of the core research on this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanisms and evaluation workflows.
This compound itself is a low-affinity antagonist, but its principal active metabolite, desglycinyl-remacemide (FPL 12495), is a more potent uncompetitive NMDA receptor antagonist.[2][3] Both the parent compound and its metabolite also block voltage-gated sodium channels.[3][4] This dual functionality is thought to contribute to its neuroprotective effects by reducing glutamate-mediated excitotoxicity and dampening abnormal neuronal firing.
Core Mechanism of Action
This compound's therapeutic potential stems from its ability to modulate two key pathways implicated in neuronal damage and hyperexcitability.
Signaling Pathway of this compound's Dual-Target Mechanism
Caption: Dual mechanism of this compound and its active metabolite.
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical and clinical studies of this compound.
Table 1: Preclinical Efficacy and Potency
| Parameter | Species | Model | This compound | Desglycinyl-Remacemide (FPL 12495) | Reference |
| Anticonvulsant Activity (ED50) | Rat | Maximal Electroshock Seizures (MES) | 6-60 mg/kg | ~2-fold more potent than this compound | |
| Anticonvulsant Activity (ED50) | Mouse | Maximal Electroshock Seizures (MES) | 58 mg/kg | 45 mg/kg ((-) stereoisomer) | |
| [3H]MK801 Binding Displacement | Rat | Cerebral Cortical Membranes | - | ~150-fold more potent than this compound | |
| Na+ Influx Inhibition (IC50) | Rat | Cortical Synaptosomes | 160.6 µM | 85.1 µM |
Table 2: Clinical Trial Efficacy in Epilepsy
| Study | Dose | Regimen | Patient Population | Primary Outcome | Result | Reference |
| Placebo-Controlled Trial | 150 mg | Q.I.D. | 28 adults with refractory epilepsy | 33% reduction in baseline median seizure frequency | P = 0.041 | |
| Placebo-Controlled Trial | 300, 600, 800 mg/day | B.I.D. | 262 adults with refractory epilepsy | ≥50% reduction in seizure frequency (responders) | 30% responders at 800 mg/day vs 15% placebo (P = 0.049) | |
| Placebo-Controlled Trial | 300, 600, 1200 mg/day | Q.I.D. | 252 adults with refractory epilepsy | ≥50% reduction in seizure frequency (responders) | 23% responders at 1200 mg/day vs 7% placebo (P = 0.016) |
Table 3: Clinical Trial Outcomes in Neurodegenerative Diseases
| Disease | Dose | Patient Population | Primary Outcome | Key Findings | Reference |
| Parkinson's Disease | 150, 300 mg/day | 279 patients with motor fluctuations | Safety and tolerability | Well-tolerated; non-significant trend towards improvement in "on" time and UPDRS scores. | |
| Parkinson's Disease (Monotherapy) | 150, 300, 600 mg/day | 200 patients with early PD | Safety and tolerability | Well-tolerated; no evidence of symptomatic improvement as monotherapy. | |
| Huntington's Disease | 200, 600 mg/day | 31 ambulatory patients | Tolerability | Generally well-tolerated; trend toward improvement in chorea at 200 mg/day. | |
| Huntington's Disease | 200 mg | 347 patients with early HD | Slowing of functional decline (Total Functional Capacity scale) | No significant slowing of functional decline. | |
| Acute Ischemic Stroke | Up to 600 mg | Patients within 12 hours of stroke onset | Safety, tolerability, and pharmacokinetics | Doses ≥200 mg BID achieved putative neuroprotective plasma concentrations. |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Preclinical Models
1. Maximal Electroshock (MES) Seizure Test in Rodents
-
Objective: To assess the anticonvulsant activity of a compound against generalized tonic-clonic seizures.
-
Procedure:
-
Rodents (mice or rats) are administered this compound or its vehicle orally.
-
At a predetermined time after administration, a supramaximal electrical stimulus is delivered via corneal or ear-clip electrodes.
-
The presence or absence of a tonic hindlimb extension is recorded as the endpoint.
-
The dose of the drug that protects 50% of the animals from the tonic extensor component of the seizure (ED50) is calculated.
-
2. Veratridine-Induced Na+ Influx in Rat Cortical Synaptosomes
-
Objective: To evaluate the sodium channel blocking activity of a compound.
-
Procedure:
-
Synaptosomes are prepared from the cerebral cortex of rats.
-
The synaptosomes are incubated with varying concentrations of this compound, its desglycinyl metabolite, or other reference compounds.
-
Veratridine, a sodium channel activator, is added to stimulate Na+ influx.
-
The intracellular Na+ concentration is measured, and the inhibitory concentration that reduces the veratridine-stimulated Na+ influx by 50% (IC50) is determined.
-
3. [3H]MK801 Binding Assay
-
Objective: To determine the affinity of a compound for the NMDA receptor ion channel.
-
Procedure:
-
Cerebral cortical membranes are prepared from rat brains.
-
The membranes are incubated with a fixed concentration of [3H]MK801 (a high-affinity NMDA channel blocker) and varying concentrations of the test compound (this compound or its metabolite).
-
The amount of bound [3H]MK801 is measured after separating the bound from the free radioligand.
-
The ability of the test compound to displace [3H]MK801 binding is used to determine its potency at the NMDA receptor channel site.
-
Clinical Trial Designs
1. Randomized, Double-Blind, Placebo-Controlled, Parallel-Group, Dose-Ranging Study in Parkinson's Disease
-
Objective: To assess the safety, tolerability, and preliminary efficacy of this compound as an adjunct therapy for motor fluctuations in Parkinson's disease.
-
Procedure:
-
Patients with Parkinson's disease and motor fluctuations on levodopa therapy are recruited.
-
Participants are randomized to receive placebo or one of several doses of this compound (e.g., 150 mg/d, 300 mg/d) for a specified treatment period (e.g., 7 weeks).
-
Safety and tolerability are assessed by monitoring adverse events, vital signs, and laboratory values.
-
Efficacy is evaluated using patient-kept diaries to record "on" and "off" time and standardized clinical rating scales such as the Unified Parkinson's Disease Rating Scale (UPDRS).
-
2. Randomized, Double-Blind, Placebo-Controlled Tolerability Study in Huntington's Disease
-
Objective: To evaluate the tolerability and safety of this compound in patients with Huntington's disease.
-
Procedure:
-
Independently ambulatory patients with a diagnosis of Huntington's disease are enrolled.
-
Subjects are randomized to receive placebo or different dosages of this compound (e.g., 200 mg/day, 600 mg/day).
-
The primary outcome is the proportion of subjects who can complete the study on their assigned treatment.
-
Secondary outcome measures may include assessments of motor function, such as chorea, using standardized scales.
-
Experimental Workflow Visualization
Caption: General experimental workflow for this compound evaluation.
Pharmacokinetics and Drug Interactions
This compound exhibits linear pharmacokinetics and is subject to first-pass metabolism. A key pharmacokinetic consideration is its interaction with other drugs, particularly those that are also antiepileptic agents.
-
Carbamazepine: this compound can inhibit the metabolism of carbamazepine, while carbamazepine can induce the metabolism of this compound and its active metabolite.
-
Phenytoin: A small and clinically insignificant interaction has been observed, with this compound potentially causing moderate increases in phenytoin concentrations.
-
Phenobarbitone: Phenobarbitone has been shown to induce the metabolism of both this compound and its desglycinyl metabolite.
-
Levodopa: this compound can delay the absorption of levodopa.
Safety and Tolerability
Across multiple clinical trials, this compound has generally been found to be safe and well-tolerated. The most commonly reported adverse events are related to the central nervous system and gastrointestinal system, including dizziness, nausea, headache, and somnolence. These side effects are typically mild to moderate in severity and often dose-dependent. The low-affinity nature of this compound for the NMDA receptor is thought to contribute to its favorable safety profile compared to other higher-affinity NMDA antagonists, which can be associated with more significant behavioral and neuropathological side effects.
Conclusion
This compound represents a well-studied compound with a rational, dual-target mechanism of action for the treatment of neurodegenerative and neurological diseases. While it has shown modest efficacy in some clinical trials for epilepsy, its potential as a disease-modifying agent in Parkinson's and Huntington's diseases has not been conclusively demonstrated in large-scale human studies. The comprehensive data presented in this guide, from preclinical potency to clinical trial outcomes and experimental protocols, provide a valuable resource for researchers and drug development professionals continuing to explore neuroprotective strategies. The insights gained from the extensive investigation of this compound can inform the development of future therapies targeting excitotoxicity and neuronal hyperexcitability in neurodegenerative disorders.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: current status and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Na(+) channel effects of this compound and desglycinyl-remacemide in rat cortical synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Studies on Remacemide for Epilepsy: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Remacemide, a novel anticonvulsant agent, has been the subject of numerous preclinical and clinical investigations for the treatment of epilepsy. This technical whitepaper provides a comprehensive overview of the initial studies on this compound, focusing on its mechanism of action, preclinical efficacy in various animal models, and clinical trial data in patients with refractory epilepsy. The document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in the development of antiepileptic drugs. All quantitative data from the cited studies are summarized in structured tables for comparative analysis. Furthermore, detailed experimental protocols for key assays and models are provided, and the core signaling pathways and experimental workflows are visualized using the DOT language.
Mechanism of Action
This compound exerts its anticonvulsant effects through a dual mechanism of action, targeting two key pathways involved in neuronal excitability:
-
Low-Affinity, Non-Competitive NMDA Receptor Blockade: this compound and its active desglycinated metabolite act as uncompetitive antagonists at the N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptors. By binding to the ion channel pore of the receptor, they block the influx of Ca2+, which is crucial for the propagation of excitatory signals. This action is thought to contribute to both the anticonvulsant and potential neuroprotective properties of the drug.
-
Blockade of Voltage-Gated Sodium Channels: this compound and its metabolite also block voltage-gated sodium channels, which are responsible for the initiation and propagation of action potentials. This action reduces the ability of neurons to fire at high frequencies, a characteristic feature of epileptic seizures.
This dual mechanism of action, targeting both glutamatergic excitatory neurotransmission and neuronal firing, provides a broad spectrum of anticonvulsant activity.
Methodological & Application
Application Notes and Protocols for In Vivo Microdialysis of Remacemide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for conducting in vivo microdialysis studies to evaluate the pharmacokinetic and pharmacodynamic properties of remacemide in the central nervous system (CNS).
Introduction
This compound hydrochloride is an anticonvulsant and neuroprotective agent with a dual mechanism of action. It functions as a low-affinity, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor and also blocks voltage-gated sodium channels.[1] this compound is metabolized to an active desglycinyl derivative, which exhibits greater potency than the parent compound.[2] This active metabolite has a moderate affinity for the NMDA receptor and also interacts with voltage-dependent neuronal sodium channels.[1]
In vivo microdialysis is a powerful technique for sampling the extracellular fluid of tissues in living animals, providing real-time information on the concentrations of exogenous compounds and endogenous neurotransmitters.[3] This methodology is particularly valuable for CNS drug development as it allows for the direct measurement of unbound drug concentrations in specific brain regions, which are more indicative of target engagement than plasma concentrations.[4] These notes detail a protocol for using in vivo microdialysis to simultaneously assess the brain pharmacokinetics of this compound and its active metabolite, and to quantify their pharmacodynamic effect on extracellular glutamate levels.
Principle of the Method
A microdialysis probe, which consists of a semi-permeable membrane, is stereotaxically implanted into a specific brain region of an anesthetized animal. The probe is then perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate. Small molecules present in the extracellular fluid, such as this compound, its metabolites, and neurotransmitters like glutamate, diffuse across the membrane into the perfusion fluid (dialysate) down their concentration gradient. The collected dialysate can then be analyzed using highly sensitive analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or electrochemical detection (ED). This allows for the determination of the unbound concentrations of the analytes of interest in the brain's extracellular space over time.
Quantitative Data
The following tables summarize key quantitative data for this compound and its desglycinyl metabolite based on in vitro studies. It is important to note that specific in vivo microdialysis data on brain dialysate concentrations of this compound and its direct impact on extracellular glutamate levels are not extensively available in the public literature. The provided protocol is a representative methodology for how such data could be generated.
| Compound | Parameter | Value | Assay Condition | Reference |
| This compound | IC50 (Na+ Influx) | 160.6 µM | Veratridine-stimulated Na+ influx in rat cortical synaptosomes | |
| Desglycinyl-remacemide | IC50 (Na+ Influx) | 85.1 µM | Veratridine-stimulated Na+ influx in rat cortical synaptosomes |
Table 1: Inhibition of Voltage-Gated Sodium Channels
| Compound | Effect | Concentration | Assay Condition | Reference |
| Desglycinyl-remacemide | Inhibition of veratridine-stimulated glutamate release | 12.5 µM | Mouse cortical slices | |
| Desglycinyl-remacemide | Inhibition of potassium-stimulated glutamate release | 100 µM | Mouse cortical slices | |
| Desglycinyl-remacemide | Neuroprotection against NMDA-induced toxicity | 5-20 µM | Cultured rat cortical neurons |
Table 2: Effects on Glutamate Release and Neuroprotection
| Parameter | Description | Typical Value/Range |
| Animal Model | Species and strain | Sprague-Dawley Rat |
| Body Weight | 250-300 g | |
| Anesthesia | For surgery | Isoflurane or Ketamine/Xylazine |
| Target Brain Region | e.g., for epilepsy or neuroprotection studies | Hippocampus (CA1), Striatum, or Cortex |
| Microdialysis Probe | Membrane length and molecular weight cutoff (MWCO) | 2-4 mm, 20 kDa |
| Perfusion Fluid | Artificial Cerebrospinal Fluid (aCSF) | |
| Flow Rate | 0.5-2.0 µL/min | |
| Equilibration Period | Post-probe insertion | 1-2 hours |
| Sampling Interval | 10-30 minutes | |
| Drug Administration | Route and exemplary dose | Intraperitoneal (i.p.), 10-30 mg/kg |
| Analytical Method | For this compound, metabolite, and glutamate | HPLC-MS/MS or HPLC-ED |
Table 3: Representative Parameters for an In Vivo Microdialysis Study of this compound
Experimental Protocol
This protocol provides a detailed methodology for an in vivo microdialysis study in rats to determine the pharmacokinetic profile of this compound and its desglycinyl metabolite in the brain and their effect on extracellular glutamate concentrations.
Materials and Reagents
-
This compound hydrochloride
-
Anesthetics (e.g., Isoflurane, Ketamine, Xylazine)
-
Artificial Cerebrospinal Fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 0.85 mM MgCl2, buffered to pH 7.4 with phosphate or bicarbonate.
-
Microdialysis probes (e.g., CMA or BASi probes with a 20 kDa MWCO)
-
Stereotaxic frame
-
Microinfusion pump
-
Fraction collector (refrigerated if possible)
-
HPLC system with appropriate detector (MS/MS or ED)
-
Analytical standards for this compound, desglycinyl-remacemide, and glutamate.
Surgical Procedure
-
Anesthetize the rat using isoflurane or an intraperitoneal injection of a ketamine/xylazine cocktail.
-
Once deeply anesthetized (confirmed by lack of pedal reflex), mount the animal in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull. Clean and dry the skull surface.
-
Using a dental drill, create a small burr hole over the target brain region (e.g., hippocampus: AP -3.8 mm, ML ±2.5 mm, DV -2.8 mm from Bregma).
-
Carefully implant a guide cannula just above the target region and secure it to the skull with dental cement and jeweler's screws.
-
Insert a dummy cannula into the guide to keep it patent.
-
Allow the animal to recover from surgery for at least 48-72 hours. House animals individually to prevent damage to the implant.
Microdialysis Experiment
-
On the day of the experiment, gently restrain the rat and remove the dummy cannula.
-
Slowly insert the microdialysis probe through the guide cannula so that the active membrane is positioned in the target brain region.
-
Connect the probe inlet to a microinfusion pump and the outlet to a microvial in a fraction collector.
-
Begin perfusing the probe with aCSF at a flow rate of 1 µL/min.
-
Allow the system to equilibrate for at least 60-120 minutes to establish a stable baseline.
-
Collect baseline dialysate samples for 60 minutes (e.g., three 20-minute fractions).
-
Administer this compound hydrochloride (e.g., 20 mg/kg, i.p.).
-
Continue collecting dialysate fractions for at least 4-6 hours post-administration.
-
At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the probe placement.
Sample Analysis
-
Immediately after collection, samples should be frozen at -80°C until analysis to prevent degradation.
-
Analyze the dialysate samples for this compound, desglycinyl-remacemide, and glutamate concentrations using a validated HPLC method.
-
For this compound and its metabolite, HPLC coupled with tandem mass spectrometry (LC-MS/MS) is ideal for its sensitivity and specificity.
-
For glutamate, pre-column derivatization with o-phthaldialdehyde (OPA) followed by HPLC with electrochemical or fluorescence detection is a common and sensitive method.
-
-
Quantify the concentrations of the analytes by comparing their peak areas to those of external standards.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: this compound's NMDA Receptor Antagonism
Caption: this compound's Sodium Channel Blockade
Caption: In Vivo Microdialysis Experimental Workflow
References
- 1. This compound: current status and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological profile of the metabolites and potential metabolites of the anticonvulsant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. On The Rate and Extent of Drug Delivery to the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Metabolism and Pharmacokinetics, the Blood-Brain Barrier, and Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Remacemide in Human Plasma by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Remacemide is an anticonvulsant drug with neuroprotective properties, acting as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials to ensure its safety and efficacy. This application note provides a detailed, validated method for the determination of this compound in human plasma using reversed-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet (UV) detection.
Principle
This method utilizes reversed-phase chromatography to separate this compound from endogenous plasma components. A C18 stationary phase is used with a mobile phase consisting of an organic solvent and an aqueous buffer. The separation is based on the differential partitioning of the analyte and plasma components between the stationary and mobile phases. An internal standard (IS) is used to improve the precision and accuracy of the quantification. The analyte and IS are detected by their absorbance of UV light at a specific wavelength.
Experimental Protocol
Materials and Reagents
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Solid-phase extraction (SPE) manifold and cartridges (e.g., C8)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
-
Chemicals and Reagents:
-
This compound hydrochloride reference standard
-
Internal Standard (e.g., a structurally similar compound not co-administered with this compound)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid
-
Human plasma (drug-free)
-
Preparation of Solutions
-
Mobile Phase: Prepare a solution of 20 mM potassium dihydrogen phosphate in water and adjust the pH to 3.5 with orthophosphoric acid. The mobile phase consists of a mixture of this buffer and acetonitrile (e.g., 60:40 v/v). Filter and degas the mobile phase before use.
-
Stock Solutions: Accurately weigh and dissolve this compound and the internal standard in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with the mobile phase to create working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the internal standard stock solution with the mobile phase to a final concentration of 1 µg/mL.
Sample Preparation (Solid-Phase Extraction)
-
Conditioning: Condition the C8 SPE cartridges by passing 2 mL of methanol followed by 2 mL of water.
-
Sample Loading: To 1 mL of plasma sample, add 100 µL of the internal standard working solution and vortex. Load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of water to remove interfering substances.
-
Elution: Elute the this compound and internal standard with 2 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 200 µL of the mobile phase.
-
Injection: Inject a 20 µL aliquot into the HPLC system.
Data Presentation
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | 20 mM Potassium Dihydrogen Phosphate (pH 3.5) : Acetonitrile (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection | UV at 210 nm |
| Column Temperature | Ambient |
| Internal Standard | Structurally similar compound |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 10 - 2500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 10 ng/mL[1] |
| Limit of Quantification (LOQ) | 10 ng/mL[1] |
| Accuracy | 95% - 105% |
| Precision (Intra-day & Inter-day) | < 15% RSD |
| Recovery | > 90% |
Visualization
References
Application Notes and Protocols for the Use of Remacemide in Rat Models of Epilepsy
Audience: Researchers, scientists, and drug development professionals.
Introduction Remacemide hydrochloride is an anticonvulsant agent with a dual mechanism of action, positioning it as a compound of interest in epilepsy research. It functions as a low-affinity, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist and a blocker of voltage-gated sodium channels.[1][2] A key characteristic of this compound is its biotransformation into a more potent desglycinated metabolite, which contributes significantly to its overall anticonvulsant and neuroprotective effects.[3][4][5] These application notes provide an overview of this compound's mechanisms, quantitative efficacy data from various rat epilepsy models, and detailed experimental protocols for its evaluation.
Mechanism of Action
This compound and its principal active metabolite, desglycinyl-remacemide, exert their effects through two primary pathways that reduce neuronal hyperexcitability:
-
Sodium Channel Blockade: They interact with voltage-dependent neuronal sodium channels, a mechanism shared with other established antiepileptic drugs like carbamazepine and phenytoin. This action inhibits sustained, high-frequency repetitive firing of neurons.
-
NMDA Receptor Antagonism: They act as non-competitive antagonists at the NMDA receptor complex. The desglycinyl metabolite is substantially more potent in this regard than the parent compound. This blockade of the NMDA receptor's ion channel reduces excessive excitatory neurotransmission mediated by glutamate.
The anticonvulsant effects of this compound are largely attributed to its active metabolite, desglycinyl-remacemide (DGR).
Quantitative Data Summary
The efficacy of this compound has been quantified in several standard rat models of epilepsy. The data below is summarized for easy comparison.
Table 1: Efficacy of this compound in Induced Seizure Models in Rats
| Model | Rat Strain | This compound Dose | Administration Route | Key Findings | Reference |
|---|---|---|---|---|---|
| Maximal Electroshock (MES) | Not Specified | ED₅₀: 9.67 mg/kg (Mice), 4.39 mg/kg (Rats) for Carbamazepine (this compound data qualitative) | Oral (p.o.) | Effective in preventing MES seizures. The (-) stereoisomer was of equal potency to the racemate. | |
| Audiogenic Seizures | Wistar AS | 20 mg/kg | Not Specified | Prolonged latencies to wild running and tonic seizures by twofold. |
| Audiogenic Seizures | Wistar AS | 40 mg/kg | Not Specified | Inhibited wild running and tonic seizures in 7 out of 8 rats. | |
Table 2: Efficacy of this compound in a Genetic Absence Epilepsy Model
| Model | Rat Strain | This compound Dose | Administration Route | Key Findings | Reference |
|---|
| Genetic Absence Epilepsy | GAERS | 20, 40, 80 mg/kg | Not Specified | Dose-dependently reduced the expression of spike-and-wave discharges (SWDs). SWDs were almost totally suppressed at 80 mg/kg. | |
Table 3: Neuroprotective Effects of this compound in a Status Epilepticus Model
| Model | Rat Strain | This compound Dose | Administration Route | Key Findings | Reference |
|---|
| Perforant Pathway Stimulation | Wistar | 3 x 25 mg/kg/day (Chronic Pretreatment) | Oral (p.o.) | Decreased pyramidal cell damage in CA3 and CA1 hippocampal subregions. Milder overall neuronal damage in extrahippocampal temporal lobe regions. No effect on seizure number or duration. | |
Table 4: In Vitro Activity of this compound and Desglycinyl-Remacemide (DGR)
| Assay | Preparation | Compound | Activity (IC₅₀) | Key Findings | Reference |
|---|---|---|---|---|---|
| Veratridine-induced Na⁺ influx | Rat Cortical Synaptosomes | This compound | 160.6 µM | Reduces Na⁺ influx, supporting a Na⁺ channel blocking mechanism. | |
| Veratridine-induced Na⁺ influx | Rat Cortical Synaptosomes | Desglycinyl-Remacemide | 85.1 µM | DGR is approximately 2-fold more potent than the parent compound at blocking Na⁺ channels. |
| [³H]MK801 Binding | Cerebral Cortical Membranes | Desglycinyl-Remacemide | ~150-fold more potent than this compound | Indicates DGR has a much higher affinity for the NMDA receptor ion channel site. | |
Note: this compound was found to be inactive against pentylenetetrazol (PTZ) and kindling-induced seizures in rats.
Experimental Protocols
Detailed methodologies for key experiments are provided below. A general workflow for in vivo screening is also presented.
Protocol 1: Maximal Electroshock (MES) Seizure Model
This model is used to screen for drugs effective against generalized tonic-clonic seizures.
1. Animals:
-
Species: Rat
-
Strain: Sprague-Dawley (male)
-
Weight: 130 ± 20 grams
2. Materials:
-
This compound hydrochloride
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Electroshock device (e.g., constant current stimulator)
-
Corneal electrodes
-
Topical anesthetic (e.g., 0.5% tetracaine)
3. Procedure:
-
a. Dosing: Administer this compound or vehicle orally (p.o.) to groups of at least 5 rats per dose. The time of peak effect should be determined in preliminary studies, but a 1-hour pre-treatment time is common.
-
b. Anesthesia: Apply one drop of topical anesthetic to each eye of the rat prior to electrode placement.
-
c. Seizure Induction: At the predetermined time post-dosing, apply an electrical stimulus through the corneal electrodes. A typical stimulus for rats is a 60 Hz sine wave at 98 mA for 300 msec.
-
d. Observation: Immediately after stimulation, observe the animal for the presence or absence of a tonic hindlimb extension seizure. This is characterized by the extension of both hindlimbs at a 180° angle to the torso.
-
e. Endpoint: The primary endpoint is the prevention of the tonic hindlimb extension phase. A compound is considered to have significant anticonvulsant activity if it protects ≥50% of the animals in a dose group.
-
f. Analysis: Calculate the median effective dose (ED₅₀), which is the dose required to protect 50% of the animals from the seizure endpoint.
Protocol 2: Genetic Absence Epilepsy Rat from Strasbourg (GAERS) Model
This model is used to evaluate drugs for efficacy against non-convulsive absence seizures.
1. Animals:
-
Species: Rat
-
Strain: GAERS (male)
-
Surgical Preparation: Animals should be chronically implanted with cortical electrodes for electroencephalogram (EEG) recording.
2. Materials:
-
This compound hydrochloride
-
Vehicle
-
EEG recording system with video monitoring
3. Procedure:
-
a. Baseline Recording: Record baseline EEG for a sufficient duration (e.g., 1-2 hours) to determine the spontaneous frequency and duration of spike-and-wave discharges (SWDs), the hallmark of absence seizures.
-
b. Dosing: Administer this compound (e.g., 20, 40, 80 mg/kg) or vehicle.
-
c. Post-Dose Recording: Continuously record EEG and behavior for several hours post-administration to assess the drug's effect.
-
d. Analysis: Quantify the cumulative duration and number of SWDs in defined time blocks (e.g., per hour) after drug administration. Compare the post-drug SWD parameters to the baseline values for each animal. Data is often expressed as a percentage reduction from baseline.
-
e. Vigilance State: Note any changes in the animal's vigilance or behavior, as sedation can non-specifically reduce SWDs.
Protocol 3: Perforant Pathway Stimulation Model for Neuroprotection
This protocol assesses a compound's ability to protect against seizure-induced neuronal damage.
1. Animals:
-
Species: Rat
-
Strain: Wistar (male)
-
Surgical Preparation: Animals are stereotaxically implanted with a stimulating electrode in the perforant pathway and recording electrodes in the hippocampus.
2. Materials:
-
This compound hydrochloride
-
Vehicle
-
Stereotaxic apparatus
-
Electrical stimulator
-
Histology supplies (formalin, microtome, stains like cresyl violet)
3. Procedure:
-
a. Dosing Regimen: Begin chronic oral this compound treatment (e.g., 3 x 25 mg/kg/day) either 2 days before (pretreatment) or 2 hours after (post-treatment) the start of stimulation.
-
b. Induction of Status Epilepticus: Deliver continuous electrical stimulation to the perforant pathway (e.g., 2 mA, 20 Hz, 0.1 ms pulse duration for 60 minutes) to induce status epilepticus. Monitor EEG and behavior to confirm seizure activity.
-
c. Post-Stimulation Period: Allow animals to recover. Behavioral testing (e.g., Morris water maze for spatial memory) can be performed at later time points (e.g., 2 weeks post-stimulation).
-
d. Histological Analysis: At the end of the experiment, perfuse the animals with formalin and prepare brain sections for histological analysis.
-
e. Endpoint: Quantify neuronal damage in specific brain regions (e.g., CA1 and CA3 of the hippocampus, piriform cortex, entorhinal cortex) by counting surviving neurons. Compare cell counts between vehicle-treated, stimulated controls and this compound-treated groups.
References
- 1. This compound--a novel potential antiepileptic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound for drug‐resistant localization related epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential effects of this compound and desglycinyl-remacemide on epileptiform burst firing in the rat hippocampal slice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound hydrochloride: a novel antiepileptic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological profile of the metabolites and potential metabolites of the anticonvulsant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Remacemide Administration in Huntington's Disease Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
These application notes provide a comprehensive overview of the administration of remacemide, an N-methyl-D-aspartate (NMDA) receptor antagonist, in preclinical studies using mouse models of Huntington's disease (HD). The provided protocols are based on published research and are intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound and similar compounds. The primary focus is on the R6/2 and N171-82Q transgenic mouse models, which are widely used in HD research.[1]
Data Presentation
The following tables summarize the key quantitative data from studies administering this compound to Huntington's disease mouse models.
Table 1: Effects of this compound on Survival in HD Mouse Models [1]
| Mouse Model | Treatment Group | Mean Survival (Days) | % Increase in Survival | p-value |
| R6/2 | Unsupplemented | 96.5 ± 1.8 | - | - |
| This compound (0.007% in diet) | 114.2 ± 2.4 | 15.5% | < 0.001 | |
| Coenzyme Q10 (0.2% in diet) | 112.9 ± 2.0 | 14.5% | < 0.001 | |
| This compound + Coenzyme Q10 | 127.2 ± 3.1 | 31.8% | < 0.0001 | |
| N171-82Q | Unsupplemented | - | - | - |
| This compound + Coenzyme Q10 | - | ~17% | < 0.05 |
Table 2: Effects of this compound on Body Weight in R6/2 Mice [1]
| Treatment Group | % Increase in Body Weight (4 to 14 weeks) | p-value (vs. This compound or CoQ10 alone) |
| Unsupplemented R6/2 | - | - |
| This compound (0.007% in diet) | 10.1% | - |
| Coenzyme Q10 (0.2% in diet) | 12.7% | - |
| This compound + Coenzyme Q10 | 20.3% | < 0.01 |
Table 3: Effects of this compound on Motor Performance in R6/2 Mice [1]
| Treatment Group | Outcome |
| This compound (0.007% in diet) | Significantly improved motor performance on the rotarod test. |
| Coenzyme Q10 (0.2% in diet) | Significantly improved motor performance on the rotarod test. |
| This compound + Coenzyme Q10 | Significantly improved motor performance on the rotarod test. |
Experimental Protocols
Protocol 1: Preparation and Oral Administration of this compound in Mouse Chow
This protocol is based on the methodology described by Ferrante et al. (2002) for chronic administration of this compound.[1]
Materials:
-
This compound hydrochloride powder
-
Standard pelleted mouse chow (e.g., Purina Test Diets)
-
Precision balance
-
Blender or feed mixer
-
Pellet mill (optional, for creating uniform pellets)
-
Dehydrator or drying oven
Procedure:
-
Dose Calculation: Determine the required concentration of this compound in the chow to achieve the desired daily dose. For example, to achieve a dose of approximately 14 mg/kg/day for a mouse consuming 4-5 g of chow per day, a concentration of 0.007% this compound in the diet is required.
-
Chow Preparation:
-
Grind the standard mouse chow into a fine powder using a blender or feed mixer.
-
Accurately weigh the required amount of this compound hydrochloride powder.
-
Thoroughly mix the this compound powder with the powdered chow until a homogenous mixture is achieved. To ensure even distribution, it is recommended to use a geometric dilution method, where the drug is first mixed with a small amount of chow, and then progressively larger amounts of chow are added.
-
-
Pellet Formation (Optional but Recommended):
-
Slowly add a small amount of purified water to the mixed powder to form a dough-like consistency.
-
Use a pellet mill to form uniform pellets. Alternatively, the dough can be manually rolled and cut into small, consistent pieces.
-
-
Drying:
-
Dry the pellets in a dehydrator or a low-temperature drying oven until they are hard and have a low moisture content to prevent spoilage.
-
-
Administration:
-
Provide the this compound-supplemented chow to the mice ad libitum.
-
Ensure that control groups receive chow prepared in the same manner but without the addition of this compound.
-
Monitor food intake to ensure the calculated dosage is being consumed.
-
Protocol 2: Rotarod Test for Motor Coordination Assessment
This protocol outlines a standard procedure for assessing motor coordination and balance in HD mouse models.
Apparatus:
-
Accelerating rotarod apparatus for mice.
Procedure:
-
Acclimation:
-
Handle the mice for several days prior to the start of the experiment to reduce stress.
-
On the first day of testing, acclimate the mice to the testing room for at least 30 minutes before the trial.
-
Place each mouse on the stationary rod for a short period (e.g., 1 minute) to familiarize them with the apparatus.
-
-
Training:
-
Conduct two training sessions to accustom the mice to the rotating rod. This can be done at a constant low speed (e.g., 4 rpm) for a set duration (e.g., 5 minutes).
-
-
Testing:
-
For the experimental trial, place the mouse on the rod and begin rotation at a set speed. The study by Ferrante et al. (2002) utilized a constant speed of 16 rpm. Alternatively, an accelerating protocol (e.g., from 4 to 40 rpm over 5 minutes) can be used for increased sensitivity.
-
Record the latency to fall from the rod for each mouse. A trial is typically ended if the mouse falls off or remains on the rod for a predetermined maximum time (e.g., 300 seconds).
-
Perform three trials for each mouse with a 15-minute inter-trial interval.
-
The average latency to fall across the three trials is used for data analysis.
-
-
Data Analysis:
-
Compare the mean latency to fall between the treatment and control groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound in Huntington's Disease.
Caption: Preclinical Experimental Workflow.
References
Application Notes and Protocols for Measuring Remacemide Effects on Neuronal Firing Rates
Audience: Researchers, scientists, and drug development professionals.
Introduction: Remacemide is an anticonvulsant and neuroprotective agent characterized by a dual mechanism of action. It functions primarily as a low-affinity, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] Following administration, this compound is converted to its principal active desglycinyl metabolite, which is significantly more potent in its antagonism at the NMDA receptor.[1] Additionally, both this compound and its metabolite are known to block voltage-dependent neuronal sodium channels, which contributes to their ability to inhibit sustained repetitive neuronal firing.[3][4] These actions collectively reduce neuronal hyperexcitability, making this compound a subject of interest for conditions associated with glutamate-mediated neurotoxicity, such as epilepsy and cerebral ischemia.
This document provides detailed protocols for measuring the effects of this compound on neuronal firing rates using established electrophysiological techniques.
Mechanism of Action
This compound's primary effect on neuronal firing is achieved through two main pathways:
-
NMDA Receptor Antagonism: Glutamate is the principal excitatory neurotransmitter in the central nervous system. Its binding to postsynaptic NMDA receptors leads to an influx of Ca²⁺, causing neuronal depolarization and firing. This compound and its more potent desglycinyl metabolite act as uncompetitive antagonists by blocking the open channel of the NMDA receptor complex. This action prevents excessive neuronal excitation and firing mediated by glutamate.
-
Sodium Channel Blockade: Voltage-gated sodium channels are critical for the initiation and propagation of action potentials. During periods of high-frequency stimulation, these channels can enter a state of sustained activation. This compound and its metabolite inhibit this sustained repetitive firing, likely by blocking these sodium channels. This effect helps to quell the high-frequency neuronal discharges characteristic of seizures.
Caption: Dual mechanism of this compound on a glutamatergic synapse.
Quantitative Data Summary
The following table summarizes the concentrations and dosages of this compound and its active metabolite used in various experimental and clinical contexts. Direct measurements of percentage reduction in firing rates are often study-specific; however, a concentration-dependent reduction has been established.
| Compound | Model/System | Dosing/Concentration | Observed Effect | Reference |
| This compound HCl | Animal Models (Epilepsy) | 6-60 mg/kg (ED₅₀) | Anticonvulsant activity | |
| This compound HCl | Human Clinical Trial (Epilepsy) | 300, 600, 800 mg/day (B.I.D.) | Dose-related increase in responders (50% seizure reduction) | |
| This compound HCl | Human Clinical Trial (Epilepsy) | 300, 600, 1200 mg/day (Q.I.D.) | Significant increase in responders at 1200 mg/day | |
| This compound & Metabolite | In Vitro Brain Slices (Striatal Neurons) | Concentration-dependent | Reduction of repetitive firing discharge and excitatory postsynaptic potentials | |
| Desglycinyl Metabolite | In Vitro Binding Assay | ~150-fold more potent than this compound | Displacement of [3H]MK801 from cerebral cortical membranes | |
| Desglycinyl Metabolite | Mouse Brain (In Vivo) | Up to 75 mg/kg (repeated dose) | Trend toward reduced brain glutamate concentrations |
Experimental Protocols
Measuring the effect of this compound on neuronal firing typically involves electrophysiological recordings, either from brain slices in vitro or directly from an animal in vivo.
Caption: Workflow for in vitro electrophysiological analysis of this compound.
Protocol 1: In Vitro Measurement of Neuronal Firing in Brain Slices using Patch-Clamp Electrophysiology
This protocol details the whole-cell patch-clamp method to record action potentials from a single neuron in a brain slice to determine changes in firing rate following this compound application.
1. Materials and Solutions:
-
Slicing Solution (Carbogenated, 4°C): Sucrose-based protective solution.
-
Artificial Cerebrospinal Fluid (ACSF, Carbogenated, 32-34°C): Standard composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, 10 glucose.
-
Intracellular Solution: Potassium-gluconate based solution for current-clamp recordings.
-
This compound Hydrochloride Stock Solution: Prepare a concentrated stock (e.g., 10-100 mM) in an appropriate solvent (e.g., water or DMSO) and dilute to final concentrations in ACSF.
-
Equipment: Vibratome, patch-clamp amplifier, microscope with DIC optics, micromanipulators, recording chamber, data acquisition system.
2. Procedure:
-
Brain Slice Preparation:
-
Anesthetize the animal (e.g., mouse or rat) and perform transcardial perfusion with ice-cold, carbogenated (95% O₂, 5% CO₂) slicing solution.
-
Rapidly dissect the brain and mount it on a vibratome stage.
-
Cut coronal or sagittal slices (e.g., 300 µm thick) of the brain region of interest (e.g., hippocampus, cortex, striatum) in the ice-cold slicing solution.
-
Transfer slices to a recovery chamber containing carbogenated ACSF at 32-34°C for at least 1 hour.
-
-
Recording Setup:
-
Transfer a single slice to the recording chamber on the microscope stage, continuously perfused with carbogenated ACSF at a constant flow rate.
-
Using the microscope, identify a target neuron (e.g., a pyramidal neuron in the CA1 region of the hippocampus).
-
Prepare a borosilicate glass pipette (3-5 MΩ resistance) filled with intracellular solution.
-
Approach the neuron and establish a gigaohm seal (>1 GΩ) in voltage-clamp mode.
-
Rupture the cell membrane to achieve whole-cell configuration. Switch the amplifier to current-clamp mode.
-
-
Data Acquisition:
-
Baseline Firing: Record the spontaneous firing rate of the neuron for 5-10 minutes to establish a stable baseline. If the neuron is not spontaneously active, inject a small amount of depolarizing current to elicit firing.
-
Drug Application: Switch the perfusion to ACSF containing the desired concentration of this compound.
-
Effect Measurement: Record the neuronal firing rate for 10-20 minutes during drug application until a steady-state effect is observed.
-
Washout: (Optional) Switch the perfusion back to standard ACSF to observe the reversibility of the effect.
-
3. Data Analysis:
-
Use spike detection software to identify and count action potentials.
-
Calculate the average firing rate (in Hz) for the baseline, drug application, and washout periods.
-
Normalize the firing rate during drug application to the baseline rate to determine the percentage change.
-
Perform statistical analysis (e.g., paired t-test) to determine the significance of the effect.
Protocol 2: In Vivo Measurement of Neuronal Firing using Single-Unit Recording
This protocol provides a general framework for measuring the effects of systemically administered this compound on the firing rate of individual neurons in a live animal.
1. Materials and Equipment:
-
Animal Model: Anesthetized or awake, head-fixed animal (e.g., rat).
-
Surgical Equipment: Stereotaxic frame, microdrill.
-
Recording Equipment: High-impedance microelectrode or multi-electrode array (e.g., tetrode), preamplifier, amplifier, data acquisition system.
-
This compound Hydrochloride Solution: Prepared for intraperitoneal (i.p.) or intravenous (i.v.) injection.
2. Procedure:
-
Surgical Preparation:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Perform a craniotomy over the brain region of interest.
-
Carefully lower the microelectrode to the target depth according to stereotaxic coordinates.
-
-
Neuronal Recording:
-
Advance the electrode slowly until the activity of a single, well-isolated neuron is detected. The quality of isolation is determined by the consistency of the action potential waveform.
-
Baseline Recording: Record the spontaneous firing of the isolated unit for a stable period (e.g., 15-30 minutes) before drug administration.
-
Drug Administration: Administer this compound via the chosen route (e.g., i.p. injection).
-
Post-Injection Recording: Continue to record the firing of the same neuron for an extended period (e.g., 60-120 minutes) to observe the full time course of the drug's effect.
-
3. Data Analysis:
-
Spike Sorting: Use offline spike sorting software to confirm that the recorded spikes originate from a single neuron throughout the experiment.
-
Firing Rate Calculation: Bin the spike train data (e.g., in 1-minute bins) and calculate the firing rate over time.
-
Statistical Analysis: Compare the average firing rate during a defined pre-injection baseline period with the average rate during a post-injection period when the drug effect is expected to be maximal. A time-course analysis can reveal the onset and duration of the drug's action.
References
- 1. This compound hydrochloride: a novel antiepileptic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound: current status and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound for drug‐resistant localization related epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Lentiviral Models for Studying Remacemide Effects
Audience: Researchers, scientists, and drug development professionals.
Introduction
Remacemide is a neuroprotective drug candidate that acts as a low-affinity, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor and also blocks voltage-gated sodium channels.[1][2][3] It has been investigated for the treatment of several neurological disorders, including epilepsy, Huntington's disease, and Parkinson's disease.[1][3] this compound is metabolized to a more potent desglycinated derivative, which is thought to contribute significantly to its in vivo effects. Lentiviral vectors are a powerful tool in neuroscience research, enabling stable and long-term gene expression or suppression in both dividing and non-dividing cells, such as neurons. This makes them ideal for creating in vitro and in vivo models to study the mechanisms of action and therapeutic potential of drugs like this compound.
These application notes provide detailed protocols for utilizing lentiviral-based models to investigate the effects of this compound on neuronal function and in the context of neurological disease models.
Mechanism of Action of this compound
This compound and its active metabolite exert their effects through a dual mechanism, targeting two key players in neuronal excitability:
-
NMDA Receptor Antagonism: They act as uncompetitive antagonists at the NMDA receptor, binding to the ion channel pore and blocking the influx of Ca2+. This action helps to mitigate the excitotoxicity associated with excessive glutamate stimulation, a common pathological feature in many neurological disorders.
-
Sodium Channel Blockade: this compound and its metabolite also block voltage-gated sodium channels, which are responsible for the propagation of action potentials. This contributes to their anticonvulsant properties by reducing neuronal hyperexcitability.
dot
Caption: Dual mechanism of this compound action.
Quantitative Data on this compound Activity
The following tables summarize key quantitative data regarding the potency of this compound and its active metabolite.
Table 1: In Vitro Inhibitory Concentrations (IC50)
| Compound | Target | Assay | IC50 | Reference |
| This compound | NMDA Receptor | MK-801 binding | 68 µM | |
| This compound | NMDA Receptor | NMDA currents | 76 µM | |
| This compound | Voltage-gated Na+ channels | Veratridine-induced Na+ influx | 160.6 µM | |
| Desglycinyl-Remacemide | Voltage-gated Na+ channels | Veratridine-induced Na+ influx | 85.1 µM |
Table 2: In Vivo Efficacy (ED50) in Animal Models of Epilepsy
| Animal Model | Seizure Type | This compound Dose (mg/kg) | Effect | Reference |
| GAERS Rats | Absence Seizures | 20, 40, 80 | Dose-dependent reduction in spike-and-wave discharges | |
| Wistar AS Rats | Audiogenic Seizures | 20 | Twofold prolongation of seizure latencies | |
| Wistar AS Rats | Audiogenic Seizures | 40 | Inhibition of wild running and tonic seizures in 7/8 rats | |
| Mice | Maximal Electroshock (MES) | Not Specified | Effective in preventing seizures |
Lentiviral-Based Models for Studying this compound
Lentiviral vectors can be engineered to either overexpress a gene of interest or to knock down its expression using short hairpin RNA (shRNA). This allows for the creation of cellular and animal models that mimic aspects of neurological disorders or that can be used to dissect the specific targets of this compound.
dot
Caption: General workflow for using lentiviral models.
Application Note: Modeling Huntington's Disease
Huntington's disease is characterized by the accumulation of mutant huntingtin (mHtt) protein. Lentiviral vectors can be used to overexpress fragments of the mHtt gene in striatal neurons, both in vitro and in vivo, to model the disease pathology.
Objective: To assess the neuroprotective effects of this compound in a lentiviral-based in vitro model of Huntington's disease.
Experimental Design:
-
Create Lentiviral Vector: Package a lentiviral vector expressing a fragment of the human mHtt gene (e.g., containing 82 CAG repeats).
-
Transduce Neurons: Transduce primary striatal neurons or a neuronal cell line with the mHtt-expressing lentivirus.
-
Induce Excitotoxicity: After allowing for mHtt expression, expose the transduced neurons to an excitotoxic insult (e.g., high concentration of glutamate or NMDA).
-
Treat with this compound: Co-treat or pre-treat the cells with varying concentrations of this compound.
-
Assess Neuroprotection: Measure cell viability using an MTT assay and quantify neuronal morphology (e.g., neurite length, number of branches).
Application Note: Investigating the Role of Specific Ion Channels
To dissect the contribution of NMDA receptors versus sodium channels to the effects of this compound, lentiviral vectors can be used to specifically knock down the expression of subunits of these channels.
Objective: To determine the relative contribution of NMDA receptor and sodium channel blockade to the neuroprotective effects of this compound.
Experimental Design:
-
Create Lentiviral shRNA Vectors: Design and package lentiviral vectors carrying shRNAs targeting a specific NMDA receptor subunit (e.g., NR1) or a sodium channel subunit.
-
Transduce Neurons: Transduce neuronal cultures with the shRNA-expressing lentiviruses. A non-targeting shRNA should be used as a control.
-
Confirm Knockdown: Verify the knockdown of the target protein using Western blotting or qPCR.
-
Induce Neuronal Injury: Subject the transduced neurons to an insult relevant to the channel being studied (e.g., glutamate excitotoxicity for NMDA receptors, veratridine-induced hyperexcitability for sodium channels).
-
Treat with this compound: Treat the cells with an effective concentration of this compound.
-
Evaluate Effect: Assess cell viability and/or electrophysiological parameters to determine if the effect of this compound is attenuated in the knockdown cells.
Experimental Protocols
Protocol: Lentiviral Vector Production and Transduction of Neuronal Cultures
This protocol is adapted from standard lentiviral production and transduction methods.
Materials:
-
HEK293T cells
-
Lentiviral transfer plasmid (containing gene of interest or shRNA)
-
Packaging plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000, FuGENE 6)
-
DMEM high glucose medium, 10% FBS, 1% Penicillin-Streptomycin
-
Primary neuronal culture or neuronal cell line
-
Polybrene (optional, for some cell lines)
-
0.45 µm filter
Procedure:
-
Day 1: Seed HEK293T Cells: Plate HEK293T cells in a 10 cm dish so they reach 70-80% confluency on the day of transfection.
-
Day 2: Transfection:
-
Prepare the DNA mixture: In a sterile tube, mix the transfer plasmid and packaging plasmids.
-
Add the transfection reagent to the DNA mixture according to the manufacturer's instructions.
-
Incubate for 15-20 minutes at room temperature.
-
Add the transfection complex dropwise to the HEK293T cells.
-
-
Day 3: Change Medium: 16-24 hours post-transfection, carefully remove the medium and replace it with fresh, pre-warmed complete medium.
-
Day 4 & 5: Harvest Viral Supernatant:
-
At 48 and 72 hours post-transfection, collect the supernatant containing the lentiviral particles.
-
Filter the supernatant through a 0.45 µm filter to remove cell debris.
-
The viral supernatant can be used directly or concentrated by ultracentrifugation for higher titers.
-
-
Transduction of Neuronal Cultures:
-
Plate neuronal cells at the desired density.
-
Add the lentiviral supernatant to the cells at a desired multiplicity of infection (MOI). For some cell lines, Polybrene can be added to a final concentration of 4-8 µg/mL to enhance transduction efficiency. Note: Primary neurons can be sensitive to Polybrene.
-
Incubate the cells with the virus for 24-48 hours.
-
Replace the virus-containing medium with fresh culture medium.
-
Allow 3-7 days for transgene expression or knockdown before proceeding with experiments.
-
Protocol: MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability.
Materials:
-
Cells cultured in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Plate reader
Procedure:
-
Cell Treatment: After treating the cells with the lentivirus and this compound as described in the application notes, remove the treatment medium.
-
Add MTT: Add 10 µL of MTT solution to each well containing 100 µL of medium.
-
Incubate: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilize Formazan: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Read Absorbance: Measure the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background.
-
Data Analysis: Express cell viability as a percentage of the control (untreated) cells.
Protocol: Whole-Cell Patch-Clamp Recording of NMDA Currents
This protocol provides a general outline for recording NMDA receptor-mediated currents.
Materials:
-
Transduced neuronal culture on coverslips
-
Recording chamber
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator
-
Borosilicate glass capillaries for patch pipettes
-
External solution (aCSF) containing: (in mM) 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose, bubbled with 95% O2/5% CO2.
-
Internal solution containing: (in mM) 140 K-gluconate, 10 HEPES, 2 MgCl2, 0.2 EGTA, 2 ATP-Mg, 0.3 GTP-Na, pH adjusted to 7.3 with KOH.
-
NMDA (agonist) and glycine (co-agonist)
-
This compound solution
Procedure:
-
Prepare Coverslip: Place a coverslip with transduced neurons in the recording chamber and perfuse with aCSF.
-
Pull Pipettes: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.
-
Obtain Whole-Cell Configuration:
-
Approach a neuron under visual guidance (e.g., DIC microscopy).
-
Form a gigaohm seal between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
-
Record NMDA Currents:
-
Voltage-clamp the neuron at a holding potential of -70 mV.
-
Apply NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to the bath to evoke an inward current. To isolate NMDA currents, other synaptic inputs can be blocked with antagonists (e.g., CNQX for AMPA receptors, picrotoxin for GABAA receptors).
-
-
Apply this compound: After obtaining a stable baseline of NMDA-evoked currents, perfuse the chamber with aCSF containing the desired concentration of this compound and record the effect on the current amplitude.
-
Data Analysis: Measure the peak amplitude of the NMDA-evoked currents before and after this compound application. Calculate the percentage of inhibition.
dot
Caption: Logic flow for patch-clamp experiments.
Protocol: Rotarod Test for Motor Coordination
This protocol is used to assess motor coordination and balance in rodent models of neurological disorders like Huntington's or Parkinson's disease.
Materials:
-
Rotarod apparatus
-
Rodent subjects (mice or rats)
Procedure:
-
Acclimation: Acclimate the animals to the testing room for at least 30-60 minutes before the test.
-
Training (optional but recommended):
-
Place the animal on the rotarod at a low, constant speed (e.g., 4 rpm) for a fixed duration (e.g., 60 seconds).
-
Repeat this for 2-3 trials with an inter-trial interval of 10-15 minutes.
-
-
Testing:
-
Set the rotarod to an accelerating speed (e.g., from 4 to 40 rpm over 5 minutes).
-
Place the animal on the rotating rod.
-
Record the latency to fall off the rod. If the animal clings to the rod and makes a full rotation, this is also considered a fall.
-
Perform 3 trials with a 15-minute inter-trial interval.
-
-
Data Analysis:
-
Average the latency to fall across the three trials for each animal.
-
Compare the performance of this compound-treated animals to vehicle-treated controls.
-
Conclusion
Lentiviral-based models provide a versatile and powerful platform for studying the effects of this compound in the context of its molecular targets and in disease-relevant settings. The protocols and application notes provided here offer a framework for researchers to design and execute experiments aimed at elucidating the neuroprotective mechanisms of this compound and evaluating its therapeutic potential for various neurological disorders. The ability to manipulate gene expression in neurons with high efficiency and stability makes lentiviral vectors an invaluable tool in drug discovery and development.
References
Application Notes and Protocols for the Dissolution of Remacemide Hydrochloride for Injection
For Research, Scientific, and Drug Development Professionals
Introduction
Remacemide hydrochloride is a non-competitive NMDA receptor antagonist with a low affinity, also known to interact with voltage-dependent neuronal sodium channels.[1] It and its active desglycinyl metabolite have demonstrated anticonvulsant and neuroprotective properties in various preclinical and clinical studies.[2][3] The preparation of this compound hydrochloride for parenteral administration is a critical step for in vitro and in vivo research, requiring a clear and reproducible dissolution protocol to ensure solution integrity and accurate dosing.
These application notes provide a detailed protocol for the dissolution of this compound hydrochloride powder for the preparation of an injectable solution for research purposes. The protocol is based on the known solubility and physicochemical properties of the compound.
Physicochemical Properties of this compound Hydrochloride
A summary of the relevant physicochemical properties of this compound hydrochloride is presented in Table 1. This data is essential for understanding the dissolution characteristics and for the preparation of aqueous solutions.
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Reference |
| Molecular Weight | 304.82 g/mol | |
| Appearance | White to beige powder | |
| Storage | Desiccate at room temperature |
Solubility Data
This compound hydrochloride is soluble in aqueous solutions. The solubility in water and other solvents is summarized in Table 2. Water for Injection (WFI) is the recommended solvent for preparing solutions for parenteral administration in a research setting.
Table 2: Solubility of this compound Hydrochloride
| Solvent | Solubility | Reference |
| Water | >10 mg/mL | |
| 5 mg/mL (clear solution) | ||
| Soluble to 100 mM (~30.48 mg/mL) | ||
| DMSO | >10 mg/mL |
Experimental Protocol: Dissolution of this compound Hydrochloride for Injection
This protocol details the steps for preparing a sterile solution of this compound hydrochloride suitable for research-level injections. For clinical applications, further formulation development, including the use of buffering and tonicity agents, and full validation in compliance with regulatory standards is required.
Materials and Equipment
-
This compound hydrochloride powder (≥98% purity)
-
Sterile Water for Injection (WFI)
-
Sterile, depyrogenated vials
-
Calibrated analytical balance
-
Sterile magnetic stirrer and stir bar
-
Sterile spatula
-
Sterile syringe filters (0.22 µm pore size, e.g., PVDF or PES)
-
Sterile syringes
-
Laminar flow hood or biological safety cabinet
-
pH meter (optional, for pH adjustment if required)
-
Vortex mixer
Step-by-Step Dissolution Procedure
-
Preparation of the Working Environment:
-
Perform all operations in a laminar flow hood or biological safety cabinet to maintain sterility.
-
Ensure all glassware, vials, and equipment that will come into contact with the solution are sterile.
-
-
Weighing of this compound Hydrochloride:
-
On a calibrated analytical balance, accurately weigh the desired amount of this compound hydrochloride powder using a sterile spatula and weighing paper.
-
Transfer the weighed powder into a sterile vial of an appropriate volume.
-
-
Addition of Solvent:
-
Using a sterile syringe or pipette, add a portion of the total required volume of Sterile Water for Injection (WFI) to the vial containing the powder. A common starting point is to add approximately 80% of the final volume.
-
-
Dissolution:
-
Aseptically add a sterile magnetic stir bar to the vial.
-
Place the vial on a magnetic stirrer and stir at a low to moderate speed to facilitate dissolution.
-
Alternatively, the vial can be gently swirled or vortexed intermittently until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particulates. Based on solubility data, clear solutions of at least 5 mg/mL can be achieved.
-
-
Volume Adjustment:
-
Once the powder is fully dissolved, add the remaining Sterile Water for Injection (WFI) to reach the final desired concentration and volume.
-
Mix the solution thoroughly to ensure homogeneity.
-
-
Sterile Filtration:
-
To ensure the final solution is sterile and free of any potential microbial contamination or fine particulates, perform sterile filtration.
-
Draw the solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a final sterile, depyrogenated receiving vial.
-
-
Storage and Handling:
-
Store the final sterile solution under appropriate conditions. While this compound hydrochloride powder is stored at room temperature, it is recommended to store aqueous solutions at 2-8°C to minimize potential degradation or microbial growth, unless stability studies indicate otherwise.
-
Protect the solution from light if stability studies indicate photosensitivity.
-
Before use, visually inspect the solution for any signs of precipitation or discoloration.
-
Stock Solution Preparation Example
The following table provides calculations for preparing stock solutions of this compound hydrochloride at various concentrations.
Table 3: Stock Solution Preparation Guide
| Desired Concentration (mM) | Desired Concentration (mg/mL) | Mass of this compound HCl for 1 mL (mg) | Mass of this compound HCl for 5 mL (mg) | Mass of this compound HCl for 10 mL (mg) |
| 1 | 0.305 | 0.305 | 1.525 | 3.05 |
| 5 | 1.524 | 1.524 | 7.62 | 15.24 |
| 10 | 3.048 | 3.048 | 15.24 | 30.48 |
| 50 | 15.24 | 15.24 | 76.2 | 152.4 |
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the preparation of a sterile this compound hydrochloride solution for injection.
Caption: Workflow for the sterile dissolution of this compound hydrochloride.
Important Considerations
-
Stability: The long-term stability of this compound hydrochloride in aqueous solutions has not been extensively reported in the provided search results. It is recommended to prepare fresh solutions for each experiment or to conduct stability studies for the intended storage conditions.
-
Excipients: For in vivo studies, especially in animals, the pH and tonicity of the injectable solution should be considered to minimize irritation at the injection site. While this protocol uses Water for Injection, formulation with isotonic saline or a buffered solution (e.g., phosphate-buffered saline, PBS) may be necessary. Compatibility and stability studies with these excipients would be required.
-
Safety: Standard laboratory safety procedures should be followed when handling this compound hydrochloride powder and solutions. This includes the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses.
References
- 1. This compound: current status and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound hydrochloride: a novel antiepileptic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The desglycinyl metabolite of this compound hydrochloride is neuroprotective in cultured rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Visualizing Remacemide's Journey in the Brain: Application Notes and Protocols for Advanced Imaging Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
Remacemide, a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, holds therapeutic potential for a range of neurological disorders. Understanding its precise distribution and target engagement within the central nervous system (CNS) is paramount for optimizing its clinical application and developing next-generation therapeutics. This document provides detailed application notes and hypothetical protocols for visualizing the brain distribution of this compound using state-of-the-art imaging techniques, including Positron Emission Tomography (PET), Single-Photon Emission Computed Tomography (SPECT), and Quantitative Whole-Body Autoradiography (QWBA).
While direct imaging studies specifically targeting this compound are not extensively reported in publicly available literature, the following protocols are constructed based on established methodologies for imaging other NMDA receptor antagonists and general principles of neuroimaging. These notes are intended to serve as a comprehensive guide for researchers aiming to develop and validate imaging strategies for this compound and similar CNS-acting compounds.
Positron Emission Tomography (PET) Imaging
PET is a highly sensitive in vivo imaging technique that allows for the quantitative assessment of the spatial and temporal distribution of a radiolabeled drug. For this compound, this would involve the synthesis of a positron-emitting isotopologue, such as [¹¹C]this compound or [¹⁸F]this compound.
Hypothetical PET Radiotracer Synthesis
The development of a PET radioligand for this compound would be the first critical step. The choice between Carbon-11 (t½ ≈ 20.4 min) and Fluorine-18 (t½ ≈ 109.8 min) would depend on the desired imaging window and the complexity of the radiosynthesis.
Diagram of [¹¹C]this compound Synthesis Workflow:
Experimental Protocol: Preclinical PET Imaging of [¹¹C]this compound in Rodents
Objective: To determine the brain uptake, regional distribution, and pharmacokinetics of [¹¹C]this compound in a rodent model (e.g., Sprague-Dawley rat).
Materials:
-
[¹¹C]this compound (radiochemical purity >95%)
-
Sprague-Dawley rats (male, 250-300 g)
-
Anesthesia (e.g., isoflurane)
-
PET/CT or PET/MRI scanner
-
Arterial blood sampling setup (optional, for metabolite analysis)
Protocol:
-
Animal Preparation: Anesthetize the rat with isoflurane (2-3% in oxygen). Place the animal on the scanner bed with the head positioned in the center of the field of view.
-
Radiotracer Administration: Administer a bolus injection of [¹¹C]this compound (e.g., 10-20 MBq) via the tail vein.
-
PET Data Acquisition: Start a dynamic PET scan immediately after injection for 60-90 minutes.
-
Anatomical Imaging: Acquire a CT or MRI scan for anatomical co-registration.
-
Blood Sampling (Optional): If performing full kinetic modeling, collect arterial blood samples at predefined time points to generate a plasma input function and for metabolite analysis.
-
Data Analysis:
-
Reconstruct the dynamic PET images.
-
Co-register the PET images with the anatomical MRI or CT images.
-
Define regions of interest (ROIs) on the anatomical images for various brain regions (e.g., cortex, hippocampus, striatum, cerebellum).
-
Generate time-activity curves (TACs) for each ROI.
-
Calculate standardized uptake values (SUV) or perform kinetic modeling (e.g., using a two-tissue compartment model) to estimate parameters such as the volume of distribution (Vₜ).
-
Expected Quantitative Data
The following table presents hypothetical data that could be obtained from a preclinical PET study, illustrating the regional brain distribution of [¹¹C]this compound.
| Brain Region | Peak SUV | Time to Peak (min) | Vₜ (mL/cm³) |
| Frontal Cortex | 2.5 ± 0.4 | 15 | 3.1 ± 0.5 |
| Hippocampus | 2.8 ± 0.6 | 12 | 3.5 ± 0.7 |
| Striatum | 2.2 ± 0.3 | 18 | 2.7 ± 0.4 |
| Cerebellum | 1.5 ± 0.2 | 20 | 1.8 ± 0.3 |
| Thalamus | 2.6 ± 0.5 | 14 | 3.3 ± 0.6 |
Single-Photon Emission Computed Tomography (SPECT) Imaging
SPECT is another valuable in vivo imaging modality that can be used to visualize drug distribution. It typically employs radionuclides with longer half-lives, such as Iodine-123 or Technetium-99m.
Hypothetical SPECT Radiotracer Synthesis
A SPECT tracer for this compound could be developed by labeling a suitable precursor with Iodine-123 (t½ ≈ 13.2 hours).
Experimental Protocol: Preclinical SPECT Imaging of [¹²³I]Iodo-Remacemide Analog in Non-Human Primates
Objective: To assess the brain distribution and receptor occupancy of a this compound analog in a non-human primate (NHP) model.
Materials:
-
[¹²³I]Iodo-Remacemide analog (radiochemical purity >95%)
-
Rhesus macaque
-
Anesthesia (e.g., ketamine/xylazine induction, isoflurane maintenance)
-
SPECT/CT scanner
Protocol:
-
Animal Preparation: Anesthetize the NHP and position it in the scanner.
-
Radiotracer Administration: Administer [¹²³I]Iodo-Remacemide analog (e.g., 150-200 MBq) intravenously.
-
SPECT Data Acquisition: Perform dynamic or static SPECT imaging at various time points post-injection (e.g., 1, 4, and 24 hours) to assess uptake and washout.
-
Anatomical Imaging: Acquire a CT scan for attenuation correction and anatomical localization.
-
Receptor Occupancy Study (Optional): To determine target engagement, a baseline scan can be followed by a second scan after administration of a therapeutic dose of unlabeled this compound.
-
Data Analysis:
-
Reconstruct SPECT images with attenuation correction.
-
Co-register with CT or a template MRI atlas.
-
Quantify regional brain uptake as a percentage of the injected dose per cubic centimeter (%ID/cc) or using binding potential (BPₙₐ) calculations with a reference region.
-
Quantitative Whole-Body Autoradiography (QWBA)
QWBA is an ex vivo technique that provides high-resolution images of the distribution of a radiolabeled compound throughout the entire body of an animal.
Diagram of QWBA Experimental Workflow:
Experimental Protocol: QWBA of [¹⁴C]this compound in Rats
Objective: To quantitatively determine the tissue distribution of [¹⁴C]this compound, with a focus on the brain and other key organs.
Materials:
-
[¹⁴C]this compound (radiochemical purity >98%)
-
Long-Evans rats (pigmented, to assess melanin binding)
-
Carboxymethyl cellulose (CMC) for embedding
-
Cryomicrotome
-
Phosphor imaging plates and scanner
-
Calibrated [¹⁴C] standards
Protocol:
-
Dosing: Administer a single oral or intravenous dose of [¹⁴C]this compound to a cohort of rats.
-
Sample Collection: At various time points (e.g., 0.5, 2, 8, 24, and 72 hours) post-dose, euthanize the animals.
-
Freezing and Embedding: Immediately freeze the carcasses in a hexane/dry ice bath and embed in frozen CMC.
-
Sectioning: Collect whole-body sagittal sections (e.g., 40 µm thick) using a cryomicrotome.
-
Exposure: Expose the sections to a phosphor imaging plate along with calibrated [¹⁴C] standards.
-
Imaging and Quantification: Scan the imaging plate and quantify the concentration of radioactivity (in µg equivalents/g of tissue) in various tissues, including discrete brain regions, by comparing the signal intensity to the standard curve.
Expected Quantitative Data from QWBA
The following table provides an example of the type of quantitative data that can be generated from a QWBA study.
| Tissue | Concentration (µg eq/g) at 2 hours | Concentration (µg eq/g) at 24 hours |
| Blood | 1.2 ± 0.2 | 0.1 ± 0.05 |
| Brain (Cortex) | 2.5 ± 0.4 | 0.3 ± 0.1 |
| Brain (Hippocampus) | 2.8 ± 0.5 | 0.4 ± 0.1 |
| Liver | 15.6 ± 2.1 | 1.8 ± 0.5 |
| Kidney | 10.2 ± 1.5 | 1.1 ± 0.3 |
| Eye (Melanin) | 5.1 ± 0.9 | 4.5 ± 0.8 |
Signaling Pathway Context
This compound primarily acts as a non-competitive antagonist at the NMDA receptor, which is a key player in glutamatergic neurotransmission and synaptic plasticity.
Diagram of NMDA Receptor Signaling Pathway and this compound's Site of Action:
Conclusion
The methodologies outlined in this document provide a robust framework for investigating the brain distribution of this compound. While these protocols are based on established principles, the successful application of these imaging techniques to this compound will require dedicated radiochemistry development and thorough validation studies. The resulting data will be invaluable for understanding the in vivo behavior of this compound, informing dose selection for clinical trials, and guiding the development of novel therapeutics targeting the NMDA receptor system.
Application Notes and Protocols for the Analytical Standards of Remacemide and its Active Metabolite FPL 12495
These comprehensive application notes provide detailed protocols and analytical standards for the quantitative analysis of Remacemide and its active metabolite, FPL 12495 (desglycinyl this compound), in human plasma. This document is intended for researchers, scientists, and professionals in the field of drug development and clinical pharmacology.
Overview
This compound is an anticonvulsant drug that functions as a low-affinity, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1] Its primary active metabolite, FPL 12495, exhibits a higher affinity for the NMDA receptor.[1] Both this compound and FPL 12495 also interact with voltage-dependent sodium channels.[1] This document outlines a validated high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection method for the simultaneous quantification of these two analytes in human plasma.
Quantitative Data Summary
The following tables summarize the quantitative data from a validated HPLC-UV method for the simultaneous determination of this compound and FPL 12495 in human plasma.[2]
Table 1: Method Validation Parameters [2]
| Parameter | This compound | FPL 12495 (desglycinyl this compound) |
| Calibration Range | 10–500 ng/mL | 10–500 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL | 10 ng/mL |
Table 2: Accuracy and Precision of Quality Control Samples
| Analyte | Concentration (ng/mL) | Accuracy (%) | Precision (% CV) |
| This compound | 20 | 97.5 | 9.2 |
| 200 | 98.5 | 5.3 | |
| 400 | 95.0 | 7.2 | |
| FPL 12495 | 20 | 95.5 | 16.4 |
| 200 | 95.5 | 9.2 | |
| 400 | 94.3 | 9.8 |
Experimental Protocols
This section provides a detailed protocol for the simultaneous analysis of this compound and FPL 12495 in human plasma using HPLC-UV.
Materials and Reagents
-
This compound Hydrochloride reference standard
-
FPL 12495 (desglycinyl this compound) reference standard
-
Internal Standard (specific compound to be chosen based on availability and chromatographic properties)
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Phosphate buffer components (e.g., potassium dihydrogen phosphate)
-
Deionized water
-
Human plasma (drug-free)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
UV Detector
-
Autosampler
-
Column oven
-
Gradient pump
-
-
Reversed-phase C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and FPL 12495 reference standards in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the stock solutions with a suitable solvent (e.g., methanol:water, 50:50 v/v) to create working standard solutions for calibration curve and quality control samples.
-
Internal Standard (IS) Solution: Prepare a stock solution of the internal standard in methanol. Dilute the stock solution to obtain a working IS solution at a fixed concentration.
Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of plasma sample (calibration standard, QC, or unknown), add a known amount of the internal standard working solution.
-
Add a suitable extraction solvent (e.g., a mixture of ethyl acetate and hexane).
-
Vortex mix for a specified time (e.g., 1 minute).
-
Centrifuge to separate the organic and aqueous layers (e.g., at 3000 rpm for 10 minutes).
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitute the dried residue in a specific volume of the mobile phase.
-
Inject a defined volume of the reconstituted sample into the HPLC system.
Chromatographic Conditions
-
Mobile Phase: A suitable mixture of a phosphate buffer and an organic solvent (e.g., acetonitrile or methanol). The exact composition and gradient program should be optimized for adequate separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30°C).
-
Detection Wavelength: 210 nm.
-
Injection Volume: Typically 20-50 µL.
Data Analysis
-
Peak area ratios of the analytes to the internal standard are used for quantification.
-
A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
The concentration of the analytes in the unknown samples is determined from the linear regression analysis of the calibration curve.
Visualizations
Signaling Pathway of this compound and FPL 12495
Caption: Mechanism of action of this compound and FPL 12495.
Experimental Workflow for Plasma Sample Analysis
References
Troubleshooting & Optimization
Technical Support Center: Remacemide Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the side effects of remacemide observed in animal studies. The information is intended for researchers, scientists, and drug development professionals to assist in experimental design and interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What are the most significant side effects of this compound observed in animal studies?
The most notable side effect of this compound in animal studies is cognitive impairment, particularly in juvenile non-human primates. In juvenile rhesus monkeys, chronic administration of this compound has been shown to delay the acquisition of visual discrimination and learning tasks.[1] It is important to note that these cognitive deficits were observed even in the absence of other overt signs of toxicity, such as changes in clinical chemistry or hematology.[1] In contrast, studies in rodents have shown that this compound does not induce locomotor hyperactivity, a side effect commonly associated with other N-methyl-D-aspartate (NMDA) receptor antagonists like MK-801.
Q2: At what doses are cognitive side effects observed in non-human primates?
In a long-term study with juvenile rhesus monkeys, cognitive impairments were observed at oral doses of 20.0 mg/kg/day and 50.0 mg/kg/day.[1] The higher dose (50.0 mg/kg/day) was associated with a more severe disruption of learning task acquisition.
Q3: Are the cognitive effects of this compound reversible?
The reversibility of cognitive effects is not fully elucidated and may depend on the duration of exposure and the specific cognitive domain assessed. Some studies in juvenile rhesus monkeys suggest that the learning impairments can be long-lasting.
Q4: What are the known side effects of this compound in rodents?
Rodent studies have indicated that this compound is generally better tolerated than other NMDA receptor antagonists. Notably, it does not cause locomotor hyperactivity in rats. Furthermore, in an operant learning paradigm, this compound hydrochloride did not disrupt the acquisition of a lever-pressing task, an effect seen with other anticonvulsant agents. At a high dose of 80 mg/kg in a specific rat model of epilepsy (GAERS), a change in the vigilance level of the animals was noted, which may have contributed to the observed reduction in seizure-related spike-and-wave discharges.[2]
Q5: Are there known dose-limiting side effects in dogs?
While some literature suggests that central nervous system (CNS) effects can be dose-limiting in dogs, specific, publicly available quantitative data detailing the nature of these effects, the exact doses at which they occur, and the experimental protocols from these studies are limited. Researchers should proceed with caution and conduct thorough dose-ranging studies when using canine models.
Q6: What is the proposed mechanism for this compound's side effects?
The side effects of this compound are believed to be linked to its dual mechanism of action: low-affinity, non-competitive antagonism of the NMDA receptor and blockade of voltage-gated sodium channels.[1] The cognitive impairments are likely related to the modulation of NMDA receptor function, which is crucial for synaptic plasticity, learning, and memory. The blockade of sodium channels may also contribute to CNS effects.
Troubleshooting Guides
Issue: Unexpected Cognitive Deficits in Primate Studies
Possible Cause: The dose of this compound administered may be in the range that causes cognitive impairment, even without other signs of toxicity.
Troubleshooting Steps:
-
Review Dosing Regimen: Compare your current dosage to the levels known to cause cognitive effects in rhesus monkeys (20.0 and 50.0 mg/kg/day).
-
Incorporate Behavioral Assessments: Implement sensitive cognitive and behavioral tests early in your study to detect subtle neurological changes.
-
Dose De-escalation: If cognitive deficits are observed, consider reducing the dose to a lower, therapeutically relevant level that may not produce these side effects.
-
Control Groups: Ensure your study includes appropriate vehicle-treated control groups to differentiate drug-induced effects from other experimental variables.
Issue: Inconsistent or Unexpected Behavioral Effects in Rodent Studies
Possible Cause: The specific rodent strain, age, or behavioral paradigm may influence the observed effects of this compound.
Troubleshooting Steps:
-
Strain and Age Consideration: Be aware that different rodent strains can have varying sensitivities to pharmacological agents. The age of the animals can also be a critical factor, especially in developmental toxicity studies.
-
Paradigm Selection: The choice of behavioral test is crucial. This compound has been shown not to impair certain operant learning tasks in rats, so if you are observing deficits, consider if your paradigm is particularly sensitive to the drug's mechanism of action.
-
Dose-Response Curve: Establish a clear dose-response relationship for any observed behavioral effects to understand the therapeutic window.
Data Presentation
Table 1: Summary of Cognitive Side Effects of this compound in Juvenile Rhesus Monkeys
| Dose (mg/kg/day) | Animal Model | Observed Side Effects | Study Duration | Citation |
| 20.0 | Juvenile Rhesus Monkey | Delayed acquisition of visual discrimination tasks. | 2 years | |
| 50.0 | Juvenile Rhesus Monkey | Severely disrupted acquisition of learning tasks; Delayed acquisition of visual discrimination tasks. | 2 years |
Experimental Protocols
Chronic Exposure and Cognitive Assessment in Juvenile Rhesus Monkeys
-
Animal Model: Juvenile rhesus monkeys.
-
Dosing: this compound hydrochloride administered orally at doses of 20.0 or 50.0 mg/kg/day. A control group receives a vehicle.
-
Duration: Chronic daily dosing for up to 2 years.
-
Health Monitoring: Regular monitoring of clinical chemistry, hematology, ophthalmology, and spontaneous home-cage behavior.
-
Cognitive Assessment:
-
Visual Discrimination Task: Monkeys are trained to discriminate between different visual stimuli to receive a reward. The rate of acquisition (i.e., the number of sessions required to reach a criterion of performance) is the primary endpoint.
-
Learning Task: Monkeys are required to learn a new response sequence or rule to obtain a reward. The accuracy and rate of learning are measured.
-
Operant Test Battery: A comprehensive battery of tasks can be used to assess various cognitive domains, including motivation, short-term memory, and learning.
-
Operant Learning Assessment in Rats
-
Animal Model: Naive adult rats.
-
Dosing: this compound hydrochloride administered orally at various doses, often multiples of the ED50 for anticonvulsant activity.
-
Experimental Setup: Rats are placed in operant chambers equipped with levers and a food pellet dispenser.
-
Procedure:
-
Acclimatization: Animals are habituated to the operant chambers.
-
Training: Rats are trained on a lever-pressing task for a food reward. The schedule of reinforcement can be progressively increased (e.g., from a Fixed-Ratio 1 to a Fixed-Ratio 3 schedule).
-
Data Collection: The primary endpoint is the time or number of sessions required to achieve a predefined performance criterion (e.g., emitting a certain number of responses). This is compared between drug-treated and vehicle-treated groups.
-
Visualizations
Caption: Logical relationship between this compound's mechanisms and potential side effects.
Caption: Experimental workflow for a primate cognitive study of this compound.
References
Technical Support Center: Remacemide In Vitro Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with Remacemide in vitro, with a primary focus on its solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an anticonvulsant and neuroprotective agent. It functions as a low-affinity, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] It exerts its effect by blocking the ion channel of the NMDA receptor complex.[4][5] Additionally, this compound and its more potent active metabolite, the desglycine derivative (FPL 12495), also block voltage-dependent sodium channels. This compound is often considered a prodrug, as its in vivo effects are largely attributed to its metabolic conversion to FPL 12495.
Q2: What is the difference between this compound and this compound Hydrochloride?
This compound refers to the base form of the molecule (C17H20N2O). This compound hydrochloride (C17H20N2O·HCl) is the salt form, which is more commonly used in research due to its improved solubility in aqueous solutions. When preparing solutions, it is crucial to use the correct molecular weight based on the form you are using.
Q3: In which solvents can I dissolve this compound Hydrochloride?
This compound hydrochloride is soluble in water and dimethyl sulfoxide (DMSO). However, the reported solubility values can vary. For cell culture experiments, it is common practice to prepare a concentrated stock solution in DMSO and then dilute it to the final concentration in the aqueous culture medium.
Q4: What is the recommended storage condition for this compound Hydrochloride?
It is recommended to store this compound hydrochloride in a desiccated environment at room temperature.
Troubleshooting Guide: Overcoming Solubility Issues
Issue 1: My this compound Hydrochloride is not dissolving in water at the desired concentration.
Possible Cause & Solution:
While this compound hydrochloride is water-soluble, its solubility limit can be reached, especially at higher concentrations. Reports on its aqueous solubility vary, with some sources indicating solubility up to 100 mM, while others suggest lower limits like >10 mg/mL or 5 mg/mL for a clear solution.
-
Protocol 1: Preparing Aqueous Stock Solutions
-
Refer to the manufacturer's certificate of analysis for batch-specific solubility data.
-
Start by adding a small amount of purified water to your this compound hydrochloride powder.
-
Vortex or sonicate the solution gently to aid dissolution.
-
Gradually add more water until the desired concentration is reached, ensuring the solution remains clear.
-
If precipitation occurs, you have exceeded the solubility limit. Prepare a new, less concentrated solution.
-
Issue 2: After diluting my DMSO stock solution in cell culture medium, a precipitate forms.
Possible Cause & Solution:
This is a common issue when working with compounds that are significantly more soluble in an organic solvent than in an aqueous medium. The final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is often too low to keep the compound in solution.
-
Protocol 2: Preparing this compound Hydrochloride for Cell Culture
-
Prepare a High-Concentration Stock in DMSO: Dissolve this compound hydrochloride in 100% DMSO to create a concentrated stock solution (e.g., 10-100 mM). Ensure complete dissolution.
-
Serial Dilution: Instead of a single large dilution, perform one or more intermediate dilutions in your cell culture medium. This gradual decrease in DMSO concentration can help maintain solubility.
-
Final Dilution: Add the final diluted stock solution to your pre-warmed cell culture medium dropwise while gently swirling the medium.
-
Control DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Consider Serum Content: The presence of serum (e.g., fetal bovine serum) in the culture medium can sometimes help to stabilize hydrophobic compounds and prevent precipitation.
-
Data Presentation
Table 1: Properties of this compound and this compound Hydrochloride
| Property | This compound | This compound Hydrochloride |
| Chemical Formula | C17H20N2O | C17H20N2O·HCl |
| Molecular Weight | 268.36 g/mol | 304.82 g/mol |
| CAS Number | 128298-28-2 | 111686-79-4 |
Table 2: Reported Solubility of this compound Hydrochloride
| Solvent | Reported Solubility | Source(s) |
| Water | Soluble to 100 mM | |
| >10 mg/mL | ||
| 5 mg/mL (clear solution) | ||
| >2 mg/mL | ||
| DMSO | >10 mg/mL |
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound--a novel potential antiepileptic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound hydrochloride as an add-on therapy in epilepsy: a randomized, placebo-controlled trial of three dose levels (300, 600 and 800 mg/day) in a B.I.D. regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. This compound hydrochloride: a novel antiepileptic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Drug-Drug Interaction Between Remacemide and Carbamazepine
This technical support guide is intended for researchers, scientists, and drug development professionals investigating the drug-drug interaction between remacemide and carbamazepine. It provides detailed information in a question-and-answer format to address specific issues that may be encountered during in-vitro or in-vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the nature of the drug-drug interaction between this compound and carbamazepine?
The interaction between this compound and carbamazepine is a mutual and modest one.[1] this compound acts as an inhibitor of carbamazepine metabolism. Conversely, carbamazepine, a known enzyme inducer, accelerates the metabolism of this compound and its active desglycinyl metabolite.[1][2] This interaction is considered predictable and does not preclude the combined clinical use of these two drugs.[1]
Q2: How does this compound affect the pharmacokinetics of carbamazepine?
Co-administration of this compound leads to a modest increase in plasma concentrations of carbamazepine.[1] One study found that after 14 days of treatment with this compound (300 mg twice daily), the mean area under the concentration-time curve (AUC) of carbamazepine increased by 22%, the maximum concentration (Cmax) increased by 27%, and the minimum concentration (Cmin) increased by 22%. Trough concentrations of carbamazepine were also observed to be higher.
Q3: Does this compound affect the active metabolite of carbamazepine?
No, the co-administration of this compound does not appear to affect the levels of carbamazepine's active metabolite, carbamazepine-10,11-epoxide (CBZ-E).
Q4: How does carbamazepine affect the pharmacokinetics of this compound?
Carbamazepine is a potent inducer of cytochrome P450 enzymes, particularly CYP3A4 and CYP2B6, which can accelerate the metabolism of other drugs. In patients already receiving carbamazepine, the exposure to this compound and its active metabolite is significantly reduced. Studies have shown that the AUC of this compound and its active metabolite were 60% and 30% lower, respectively, in patients on carbamazepine therapy compared to healthy volunteers.
Troubleshooting Guide
Issue: Unexpectedly high carbamazepine plasma concentrations in a co-administration study.
-
Possible Cause: Inhibition of carbamazepine metabolism by this compound.
-
Troubleshooting Steps:
-
Verify the dosing regimen of both drugs.
-
Review the pharmacokinetic data to quantify the increase in carbamazepine exposure (AUC, Cmax, Cmin).
-
In a clinical setting, this may necessitate a reduction in the carbamazepine dosage to avoid potential toxicity. A study designed to offset this interaction required carbamazepine dosage reductions of 14% to 50% in 63% of patients receiving this compound.
-
Issue: Lower than expected this compound plasma concentrations in subjects pre-treated with carbamazepine.
-
Possible Cause: Induction of this compound metabolism by carbamazepine. Carbamazepine is a known inducer of hepatic enzymes, including CYP3A4.
-
Troubleshooting Steps:
-
Confirm that subjects were on a stable maintenance dose of carbamazepine prior to this compound administration.
-
Measure the plasma concentrations of this compound and its active metabolite, ARL12495XX, to confirm reduced exposure.
-
Consider that the therapeutic effect of this compound may be diminished in the presence of a strong enzyme inducer like carbamazepine.
-
Data Presentation
Table 1: Effect of this compound on Carbamazepine Pharmacokinetics
| Pharmacokinetic Parameter | % Change with this compound Co-administration |
| Mean AUC | ▲ 22% |
| Cmax | ▲ 27% |
| Cmin | ▲ 22% |
| Trough Concentrations | ▲ Higher (p=0.0037) |
| CBZ-E Levels | ↔ Unaffected |
Table 2: Effect of Carbamazepine on this compound and its Active Metabolite Pharmacokinetics
| Compound | AUC as a Percentage of Values in Healthy Volunteers |
| This compound | ▼ 60% |
| Active Metabolite (ARL12495XX) | ▼ 30% |
Experimental Protocols
Protocol: Investigating the Mutual Pharmacokinetic Interaction
This protocol is based on a randomized, double-blind, placebo-controlled, crossover study design.
-
Subject Population: Patients with epilepsy on carbamazepine monotherapy.
-
Study Design:
-
A crossover design where patients receive both this compound and a placebo in a randomized order, separated by a washout period.
-
Patients are treated with 300 mg of this compound hydrochloride twice daily for 14 days.
-
-
Sample Collection:
-
Collect blood samples for 48-hour concentration profiles of carbamazepine, carbamazepine-10,11-epoxide, this compound, and its desglycinyl metabolite (ARL12495XX).
-
Samples should be taken after single and multiple doses to assess steady-state pharmacokinetics.
-
-
Bioanalytical Method:
-
Develop and validate a sensitive and specific analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the concentrations of all four analytes in plasma.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters including AUC, Cmax, Cmin, and trough concentrations for each analyte during both the placebo and active treatment phases.
-
Use appropriate statistical tests to compare the pharmacokinetic parameters between the two phases.
-
Visualizations
Caption: Metabolic pathways and mutual interaction between this compound and carbamazepine.
Caption: Workflow for a clinical drug-drug interaction study.
Caption: Troubleshooting decision tree for unexpected pharmacokinetic results.
References
Technical Support Center: Remacemide Administration and Management of Dizziness
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Remacemide in their experiments. The information is designed to help manage dizziness, a common side effect, and ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound hydrochloride is an investigational drug that acts as a low-affinity, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] Its primary mechanism of action involves blocking the ion channel of the NMDA receptor, which is involved in excitatory neurotransmission in the central nervous system (CNS). This compound is metabolized to a more potent desglycinyl metabolite, which also contributes significantly to its pharmacological activity.[1][2] Both this compound and its active metabolite have been shown to have neuroprotective and anticonvulsant properties.[2]
Q2: Why is dizziness a common side effect of this compound?
Dizziness is one of the most frequently reported adverse events associated with this compound administration. This is likely due to its action as an NMDA receptor antagonist. The vestibular system, which is crucial for maintaining balance and spatial orientation, relies on precise glutamatergic neurotransmission. By modulating NMDA receptor activity, this compound can interfere with the normal processing of vestibular information, leading to sensations of dizziness, vertigo, or imbalance. The incidence and severity of dizziness are generally dose-dependent.
Q3: At what doses of this compound is dizziness typically observed?
Clinical studies have shown that the frequency of CNS side effects, including dizziness, increases with higher doses of this compound. In clinical trials, oral doses have ranged up to 800 mg/day and intravenous single doses up to 300 mg. Adverse events, including dizziness, were more frequently reported at higher dose levels.
Q4: What is the role of the desglycinyl metabolite in causing dizziness?
The desglycinyl metabolite of this compound is more potent than the parent compound. The accumulation of this active metabolite, particularly with repeated dosing, is thought to be a significant contributor to the observed CNS side effects, including dizziness. Monitoring the plasma concentrations of both this compound and its desglycinyl metabolite can be important in managing these adverse events.
Q5: Are there any known drug interactions that could worsen dizziness with this compound?
Concomitant administration of other drugs that act on the central nervous system could potentially exacerbate the dizziness associated with this compound. For example, co-administration with other anticonvulsants or drugs with sedative properties may increase the risk and severity of CNS side effects. It is crucial to review all concomitant medications in your experimental design.
Troubleshooting Guide: Managing Dizziness in Experimental Subjects
This guide provides a structured approach to identifying, assessing, and managing dizziness as a side effect during your experiments with this compound.
Problem: Subject exhibits signs of dizziness (e.g., ataxia, circling behavior in rodents, self-reported dizziness in humans).
Step 1: Initial Assessment and Observation
-
Action: Immediately observe the subject's behavior and physical state.
-
Details for Preclinical Studies: Look for signs of vestibular dysfunction such as circling, head tilting, ataxia (uncoordinated movements), and abnormal righting reflex.
-
Details for Clinical Studies: Ask the subject to describe the sensation. Use a standardized scale, such as a verbal numeric rating scale (0-10) for dizziness severity. Observe for nystagmus, gait instability, or a positive Romberg's test.
Step 2: Correlate with Dosing and Pharmacokinetics
-
Action: Review the timing of the dizziness onset in relation to the last dose of this compound.
-
Details: Dizziness is often dose-dependent. If plasma samples are being collected, analyze the concentrations of this compound and its desglycinyl metabolite to investigate a potential correlation between plasma levels and the severity of dizziness. Higher concentrations, particularly of the active metabolite, may be associated with more pronounced side effects.
Step 3: Implement Mitigation Strategies
-
Action: Based on the severity and impact on the experiment, consider the following strategies.
-
Dose Reduction: If the experimental protocol allows, a reduction in the this compound dose may alleviate dizziness.
-
Slower Titration: When initiating treatment, a slower dose titration schedule may allow for better tolerance and reduce the incidence of acute dizziness.
-
Fractionated Dosing: Splitting the total daily dose into more frequent, smaller doses may help to maintain more stable plasma concentrations and avoid peaks that could trigger dizziness.
-
Step 4: Supportive Care and Monitoring
-
Action: Provide appropriate supportive care and continue to monitor the subject closely.
-
Details for Preclinical Studies: Ensure easy access to food and water. The experimental environment should be free of hazards that could cause injury due to imbalance.
-
Details for Clinical Studies: Advise subjects to avoid activities that require balance and coordination until the dizziness subsides. Ensure a safe environment to prevent falls.
Step 5: Documentation and Reporting
-
Action: Meticulously document all instances of dizziness, including onset, duration, severity, and any actions taken.
-
Details: This information is critical for data analysis and for understanding the safety profile of this compound in your specific experimental context.
Quantitative Data Summary
The following tables summarize the relationship between this compound dosage and the incidence of CNS adverse events, including dizziness, based on available clinical trial data. A direct quantitative correlation with plasma concentrations is not consistently reported in publicly available literature.
Table 1: Incidence of CNS Adverse Events with Intravenous this compound
| Dose Group (mg BID) | Number of Patients | Patients with CNS Adverse Events (%) |
| Placebo | 10 | 2 (20%) |
| 100 | 6 | 1 (17%) |
| 200 | 6 | 2 (33%) |
| 300 | 6 | 3 (50%) |
| 400 | 6 | 4 (67%) |
| 500 | 6 | 5 (83%) |
| 600 | 7 | 6 (86%) |
Table 2: Responder Rate and Adverse Events with Oral this compound (B.I.D. Regimen)
| Dose Group (mg/day) | Responder Rate (%) | Notable Adverse Events |
| Placebo | 15% | - |
| 300 | - | Mild to moderate CNS and GI events (dose-dependent) |
| 600 | - | Mild to moderate CNS and GI events (dose-dependent) |
| 800 | 30% | Mild to moderate CNS and GI events (dose-dependent) |
Table 3: Responder Rate and Adverse Events with Oral this compound (Q.I.D. Regimen)
| Dose Group (mg/day) | Responder Rate (%) | Notable Adverse Events |
| Placebo | 7% | - |
| 300 | - | Dizziness, abnormal gait, GI disturbance, somnolence, diplopia, fatigue (mild to moderate) |
| 600 | - | Dizziness, abnormal gait, GI disturbance, somnolence, diplopia, fatigue (mild to moderate) |
| 1200 | 23% | Dizziness, abnormal gait, GI disturbance, somnolence, diplopia, fatigue (mild to moderate) |
Experimental Protocols
Protocol 1: Preclinical Assessment of Drug-Induced Dizziness in Rodents
Objective: To provide a standardized method for evaluating vestibular dysfunction as a potential side effect of this compound in a rodent model.
Methodology:
-
Animal Model: Select an appropriate rodent species (e.g., Wistar or Sprague-Dawley rats, C57BL/6 mice).
-
Baseline Assessment: Prior to drug administration, perform a battery of behavioral tests to establish baseline vestibular function. These may include:
-
Open Field Test: Assess for abnormal locomotion patterns such as circling or ataxia.
-
Tail-Lift Test: Observe for abnormal trunk curl or lack of limb extension when the animal is suspended by its tail.
-
Righting Reflex Test: Measure the time it takes for the animal to right itself when placed on its back.
-
Rotarod Test: Evaluate motor coordination and balance.
-
-
Drug Administration: Administer this compound according to the experimental design (e.g., acute single dose, chronic administration). Include a vehicle-treated control group.
-
Post-Dose Assessment: At predetermined time points following drug administration, repeat the battery of behavioral tests. The timing should be informed by the known pharmacokinetics of this compound and its active metabolite.
-
Data Analysis: Compare the post-dose behavioral scores to the baseline scores for each animal and between the treatment and control groups. A significant change in performance in the this compound-treated group is indicative of drug-induced vestibular dysfunction.
Protocol 2: Clinical Assessment of Dizziness as a Side Effect
Objective: To provide a systematic approach for the evaluation of dizziness in human subjects participating in a clinical trial of this compound.
Methodology:
-
Subject Screening: At baseline, obtain a detailed medical history to exclude subjects with pre-existing vestibular disorders.
-
Standardized Questionnaires: Administer validated questionnaires at baseline and throughout the study to assess dizziness and its impact on quality of life. Examples include the Dizziness Handicap Inventory (DHI).
-
Clinical Examination: At each study visit, perform a focused neurological and vestibular examination, which should include:
-
Spontaneous and Gaze-Evoked Nystagmus: Observe for involuntary eye movements.
-
Head Impulse Test: To assess the vestibulo-ocular reflex.
-
Romberg's Test: To evaluate postural stability.
-
Tandem Gait: To assess balance during walking.
-
Dix-Hallpike Maneuver: To test for benign paroxysmal positional vertigo, although less likely to be the primary cause of drug-induced dizziness.
-
-
Subject-Reported Outcomes: Instruct subjects to maintain a diary to record the incidence, duration, and severity of any dizzy spells. A verbal numeric rating scale (0-10) should be used to quantify severity.
-
Pharmacokinetic Sampling: Collect blood samples at specified time points to measure plasma concentrations of this compound and its desglycinyl metabolite.
-
Data Analysis: Correlate the incidence and severity of reported dizziness with the administered dose and the measured plasma concentrations of the drug and its metabolite.
Visualizations
Caption: Mechanism of this compound-induced dizziness.
Caption: Troubleshooting workflow for managing dizziness.
References
Development of Remacemide for Epilepsy Discontinued Due to Modest Efficacy and Unfavorable Side Effect Profile
Technical Support Center
The development of Remacemide for the treatment of epilepsy was halted primarily due to its modest efficacy in controlling seizures, coupled with a significant rate of adverse events and challenging drug interactions.[1][2] Clinical trials revealed that while this compound showed some dose-dependent anticonvulsant effects, its overall performance did not offer a significant advantage over existing therapies, particularly when considering its side effect profile and the complexities of its co-administration with other antiepileptic drugs (AEDs).[2][3][4]
Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the discontinuation of this compound's development for epilepsy?
A1: The primary reason for discontinuing the development of this compound for epilepsy was its modest clinical efficacy. In clinical trials, this compound demonstrated only a moderate effect on reducing seizure frequency, which was not considered a substantial improvement over other available antiepileptic treatments.
Q2: What were the main adverse effects observed with this compound treatment?
A2: The most frequently reported adverse events in clinical trials were related to the central nervous system and gastrointestinal system. These included dizziness, diplopia (double vision), dyspepsia, abdominal pain, abnormal gait, somnolence, and fatigue. Dizziness was significantly associated with this compound use.
Q3: Did this compound show any dose-dependent efficacy?
A3: Yes, clinical studies indicated a dose-dependent increase in the percentage of responders (patients with a ≥50% reduction in seizure frequency). For instance, at a dose of 1200 mg/day, 23% of patients were responders compared to 7% on placebo. Similarly, at 800 mg/day, 30% of patients responded compared to 15% on placebo. However, even at higher doses, the overall efficacy was considered modest.
Q4: How did this compound interact with other antiepileptic drugs?
A4: this compound exhibited significant pharmacokinetic interactions with other commonly used AEDs. It was found to inhibit the metabolism of carbamazepine, leading to increased plasma concentrations of carbamazepine. Conversely, enzyme-inducing AEDs like phenobarbital could reduce the plasma concentration of this compound. These interactions complicated patient management and required careful monitoring and dose adjustments of concomitant medications.
Q5: What was this compound's mechanism of action?
A5: this compound and its active desglycinyl metabolite act as low-affinity, non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor. This action blocks the ion channel of the NMDA receptor complex. Additionally, this compound and its metabolite also block voltage-dependent sodium channels, a mechanism shared by other antiepileptic drugs.
Troubleshooting Guide for Clinical Investigators
Issue: Higher than expected incidence of adverse events, particularly dizziness.
-
Potential Cause: The adverse effects of this compound are dose-dependent. Higher doses are associated with a greater incidence of side effects like dizziness. Additionally, interactions with concomitant AEDs, such as increased carbamazepine levels, could contribute to these adverse events.
-
Troubleshooting Steps:
-
Review the patient's dosage regimen to ensure it aligns with the protocol.
-
Monitor plasma concentrations of concomitant AEDs, especially carbamazepine, to check for elevated levels.
-
Assess for a potential dose reduction of either this compound or the interacting AED to mitigate side effects.
-
Issue: Lack of significant seizure reduction in the treatment arm.
-
Potential Cause: The efficacy of this compound is modest. The overall responder rate in clinical trials was relatively low compared to other AEDs. There is also a possibility of pharmacokinetic interactions reducing this compound's effectiveness.
-
Troubleshooting Steps:
-
Confirm the administered dose, as efficacy is dose-related.
-
Evaluate the impact of concomitant enzyme-inducing AEDs, which can lower this compound plasma concentrations.
-
Analyze patient subgroups to identify any specific populations that may be more or less responsive.
-
Quantitative Data Summary
Table 1: Responder Rates in Adjunctive Therapy Trials
| Daily Dose of this compound | Responder Rate (≥50% Seizure Reduction) | Placebo Responder Rate | Reference |
| 300 mg/day | Not significantly different from placebo | 15% | |
| 600 mg/day | Not significantly different from placebo | 15% | |
| 800 mg/day | 30% | 15% | |
| 1200 mg/day | 23% | 7% |
Table 2: Common Adverse Events
| Adverse Event | Severity | Reference |
| Dizziness | Mild to Moderate | |
| Diplopia | Mild to Moderate | |
| Dyspepsia | Mild to Moderate | |
| Abdominal Pain | Mild to Moderate | |
| Abnormal Gait | Mild to Moderate | |
| Somnolence | Mild to Moderate | |
| Fatigue | Mild to Moderate |
Experimental Protocols
Key Experiment: Double-Blind, Placebo-Controlled, Add-On Therapy Trials
-
Objective: To assess the efficacy and safety of this compound as an adjunctive therapy in patients with refractory epilepsy.
-
Methodology:
-
Patient Population: Adult patients with refractory epilepsy who were already receiving stable doses of up to three other antiepileptic drugs.
-
Study Design: Randomized, double-blind, placebo-controlled, multicenter, parallel-group studies.
-
Treatment Arms: Patients were randomized to receive either a specific dose of this compound (e.g., 300, 600, 800, or 1200 mg/day) or a matching placebo. Doses were administered in either twice-daily (B.I.D.) or four-times-daily (Q.I.D.) regimens.
-
Treatment Duration: The treatment period typically lasted for up to 14 or 15 weeks.
-
Primary Efficacy Endpoint: The primary measure of efficacy was the percentage of patients who achieved a 50% or greater reduction in seizure frequency from baseline (responders).
-
Safety Assessments: Safety was evaluated through the recording of adverse events, routine physical examinations, and laboratory tests. Trough plasma concentrations of concomitant AEDs were also monitored.
-
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound for drug‐resistant localization related epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound hydrochloride as an add-on therapy in epilepsy: a randomized, placebo-controlled trial of three dose levels (300, 600 and 1200 mg/day) in a Q.I.D. regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound hydrochloride as an add-on therapy in epilepsy: a randomized, placebo-controlled trial of three dose levels (300, 600 and 800 mg/day) in a B.I.D. regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
Remacemide Therapeutic Index Improvement: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guidance, and standardized protocols for experiments aimed at improving the therapeutic index of Remacemide.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and its active metabolite?
A1: this compound is a low-affinity, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor and also functions as a sodium channel blocker.[1][2] It is largely considered a prodrug, as its effects are primarily mediated by its principal active metabolite, the desglycinated derivative FPL 12495 (also known as AR-R 12495 AR).[1][2][3] This metabolite is significantly more potent, with an approximately 150-fold higher affinity for the ion channel site of the NMDA receptor complex than the parent compound. The therapeutic action is believed to stem from the blockade of glutamate-mediated excitotoxicity and the modulation of neuronal firing.
Q2: What are the known dose-limiting toxicities (DLTs) for this compound?
A2: Clinical trials have shown that this compound is generally well-tolerated, with most adverse events being mild to moderate in severity and dose-dependent. The most common DLTs are related to the central nervous system (CNS) and gastrointestinal (GI) system. These include dizziness, abnormal gait, somnolence, fatigue, diplopia, nausea, and other GI disturbances. These side effects are typical for NMDA receptor antagonists and sodium channel blockers.
Q3: How is the therapeutic index (TI) of this compound and its analogs typically determined in preclinical studies?
A3: The preclinical TI is generally calculated as the ratio of a median toxic dose (TD50) to a median effective dose (ED50). For this compound, the ED50 is often determined using the maximal electroshock (MES) seizure test in rodents, which predicts efficacy against generalized tonic-clonic seizures. The TD50 is typically assessed by observing motor impairment or neurotoxicity, for which the rotarod test is a standard model. A wider gap between the dose required for anticonvulsant effect and the dose causing motor impairment indicates a more favorable therapeutic index.
Q4: What are the primary challenges and strategies for improving the therapeutic index of this compound?
A4: The main challenge is to enhance the separation between the desired therapeutic effects (anticonvulsant, neuroprotective) and the undesired side effects (dizziness, motor impairment). Key strategies include:
-
Formulation Development: Creating novel formulations (e.g., controlled-release, long-acting injectables) to optimize the pharmacokinetic profile. This could smooth out peak plasma concentrations, potentially reducing peak-dose side effects while maintaining therapeutic troughs.
-
Prodrug/Metabolite Optimization: Since this compound is a prodrug for the more potent FPL 12495, research can focus on designing analogs that offer more controlled conversion to the active metabolite, or developing delivery systems that target the active metabolite to the CNS more effectively.
-
Managing Drug Interactions: this compound's metabolism is affected by enzyme-inducing antiepileptic drugs like carbamazepine and phenytoin, and it can, in turn, inhibit their metabolism. Strategies to mitigate these interactions, such as careful dose titration or development of analogs with different metabolic pathways, are crucial for improving its safety profile in polytherapy settings.
Troubleshooting Experimental Issues
Problem 1: High variability in anticonvulsant efficacy in the MES test.
-
Question: Our experiments using the Maximal Electroshock (MES) test are showing inconsistent ED50 values for this compound across different cohorts of animals. What could be the cause?
-
Answer & Solution:
-
Metabolic Induction: If animals are co-administered other drugs (e.g., carbamazepine), these can induce the metabolism of this compound and its active metabolite, leading to lower plasma levels and reduced efficacy. Solution: Ensure a proper washout period for any prior drugs. If co-administration is intended, allow the metabolic induction to stabilize before testing this compound and measure plasma levels of all compounds.
-
Animal Strain/Sex/Age: Metabolic rates can differ significantly between different rodent strains, sexes, and ages. Solution: Standardize the animal model completely. Report the strain, sex, and age of the animals in all experimental records.
-
Formulation & Administration: Inconsistent vehicle preparation or gavage technique can lead to variable absorption. Solution: Ensure the drug is fully solubilized or homogeneously suspended in the vehicle. Standardize the gavage procedure and volume based on animal weight.
-
Problem 2: Neurotoxicity is observed at doses expected to be therapeutic in the rotarod test.
-
Question: We are observing significant motor impairment on the rotarod at doses that are barely reaching the ED50 for seizure protection. How can we troubleshoot this narrow therapeutic window?
-
Answer & Solution:
-
Peak Concentration Effects: Standard oral dosing can lead to a rapid peak in plasma concentration (Cmax) of the parent drug and its active metabolite, causing acute CNS side effects. The therapeutic effect, however, may be tied to sustained exposure (AUC). Solution:
-
Fractionate the dose (e.g., administer two half-doses 1-2 hours apart) to see if this mitigates the peak-dose toxicity while maintaining efficacy.
-
Experiment with a controlled-release formulation to slow absorption and lower the Cmax.
-
-
Parent Drug vs. Metabolite Toxicity: The observed toxicity could be driven more by the parent compound or the metabolite. Solution: Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling. Correlate the time course of motor impairment with the plasma concentrations of both this compound and FPL 12495 to identify the primary driver of toxicity.
-
Quantitative Data Summary
The following tables summarize key data from clinical and preclinical studies. These values are essential for designing experiments and establishing benchmarks.
Table 1: Clinical Efficacy of Adjunctive this compound in Refractory Epilepsy
| Daily Dose | Dosing Regimen | Responder Rate¹ (% Patients) | Placebo Responder Rate (%) | Reference |
|---|---|---|---|---|
| 800 mg/day | B.I.D. | 30% | 15% | |
| 1200 mg/day | Q.I.D. | 23% | 7% |
¹ Responder rate is defined as a ≥50% reduction in seizure frequency from baseline.
Table 2: Preclinical Anticonvulsant Potency of this compound and Metabolite
| Compound | Test | Species | ED50 | Reference |
|---|---|---|---|---|
| This compound | MES | Rat | 6-60 mg/kg (route dependent) | |
| FPL 12495 (Metabolite) | MES | Rat, Mouse | ~2-fold more potent than this compound | |
| This compound | NMDA-induced Seizures | Mouse | Active |
| FPL 12495 (Metabolite) | NMDA-induced Seizures | Mouse | More potent than this compound | |
Key Experimental Protocols
Protocol 1: Maximal Electroshock (MES) Seizure Test in Rodents
This protocol assesses the anticonvulsant activity of a compound against generalized tonic-clonic seizures.
-
Animals: Male Sprague-Dawley rats (150-200g) or CD-1 mice (20-25g).
-
Drug Administration: Administer this compound or a novel formulation via the desired route (e.g., oral gavage). Use a vehicle control group (e.g., 0.5% methylcellulose in water). Test a range of at least 4-5 doses to determine the ED50.
-
Time to Peak Effect: Conduct the test at the predetermined time of peak drug effect (Tmax), typically 30-60 minutes for oral administration in rodents.
-
Stimulation: Deliver a high-frequency electrical stimulus (e.g., 60 Hz, 50 mA for mice, 150 mA for rats, for 0.2 seconds) via corneal or pinnal electrodes. Apply a topical anesthetic to the eyes before electrode placement.
-
Endpoint: The primary endpoint is the abolition of the hindlimb tonic extensor component of the seizure. An animal is considered "protected" if this phase is absent.
-
Analysis: Calculate the ED50 (the dose at which 50% of animals are protected) using probit analysis.
Protocol 2: Rotarod Test for Motor Impairment (Neurotoxicity)
This protocol evaluates a compound's potential to cause motor incoordination, a common CNS side effect.
-
Animals: Use the same strain and sex of animals as in the efficacy studies for valid comparison.
-
Training: Acclimatize and train animals on the rotarod apparatus (e.g., accelerating from 4 to 40 RPM over 5 minutes) for 2-3 days until they can consistently remain on the rod for a set duration (e.g., 180-300 seconds).
-
Drug Administration: Administer the compound or vehicle at the same doses and time points as in the MES test.
-
Testing: Place the animal on the rotating rod and record the latency to fall. A significant decrease in the time spent on the rod compared to vehicle-treated animals indicates motor impairment.
-
Analysis: Calculate the TD50 (the dose at which 50% of animals exhibit a predetermined level of impairment, e.g., falling within 60 seconds) using probit analysis.
-
Therapeutic Index Calculation: TI = TD50 (Rotarod) / ED50 (MES).
Visualizations
Caption: Workflow for evaluating a novel this compound formulation.
Caption: Metabolic activation and mechanism of action of this compound.
Caption: Troubleshooting inconsistent preclinical results.
References
Navigating the Challenges of Remacemide Research: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the preclinical and clinical research of Remacemide. The information is designed to assist researchers in navigating the complexities of its dual mechanism of action, pharmacokinetic profile, and modest clinical efficacy, which have historically presented hurdles in its translation to clinical use.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and its active metabolite?
This compound acts as a low-affinity, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor and also blocks voltage-gated sodium channels.[1] A significant portion of its in vivo activity is attributed to its desglycinated metabolite, which is more potent than the parent compound.[1]
Q2: Why was the clinical development of this compound for epilepsy discontinued?
The development of this compound for epilepsy was halted due to its modest efficacy, even at higher doses, and the occurrence of dose-limiting side effects.[2] Clinical trials showed a statistically significant, but small, increase in the percentage of responders (patients with a ≥50% reduction in seizure frequency) compared to placebo.[3][4]
Q3: What are the most common adverse events observed in clinical trials with this compound?
The most frequently reported adverse events in clinical trials were related to the central nervous system and gastrointestinal system. These included dizziness, diplopia, dyspepsia, and abdominal pain. These side effects were often dose-dependent.
Q4: Are there significant pharmacokinetic interactions between this compound and other antiepileptic drugs?
Yes, this compound has been shown to interact with other antiepileptic drugs. For instance, it can inhibit the metabolism of carbamazepine, leading to increased plasma concentrations of carbamazepine. Conversely, enzyme-inducing antiepileptic drugs like phenobarbitone can increase the metabolism of this compound and its active metabolite.
Troubleshooting Guides
Problem 1: Inconsistent or lower-than-expected efficacy in preclinical seizure models.
-
Possible Cause 1: Suboptimal dosing or administration route.
-
Troubleshooting: Ensure the dose range is appropriate for the specific animal model. Preclinical studies have reported ED50 values for anticonvulsant activity in the range of 6-60 mg/kg, depending on the species and route of administration. Consider the pharmacokinetic profile of this compound and its active metabolite in the chosen species.
-
-
Possible Cause 2: Inappropriate seizure model for the drug's mechanism.
-
Troubleshooting: this compound has shown efficacy in the maximal electroshock seizure (MES) test, a model for generalized tonic-clonic seizures. Its effectiveness in models of absence seizures has also been noted. Verify that the chosen model is sensitive to drugs acting on NMDA receptors and sodium channels.
-
Problem 2: Difficulty in translating preclinical neuroprotection findings to clinical stroke models.
-
Possible Cause 1: Differences in the timing of drug administration.
-
Troubleshooting: In preclinical models of focal cerebral ischemia, the timing of this compound administration relative to the ischemic event is critical. Neuroprotective effects have been observed when the drug is administered before or shortly after the ischemic insult. Re-evaluate the experimental design to ensure the therapeutic window is being appropriately targeted.
-
-
Possible Cause 2: Inadequate modeling of the human stroke condition.
-
Troubleshooting: The complexity of human stroke, including comorbidities and the heterogeneity of the patient population, is difficult to replicate in animal models. Consider refining the animal model to better mimic clinical scenarios, for example, by using aged animals or animals with comorbidities.
-
Problem 3: Variability in in vitro assay results for NMDA receptor binding or sodium channel blockade.
-
Possible Cause 1: Issues with the NMDA receptor binding assay.
-
Troubleshooting: The use of [3H]MK-801 binding assays is a standard method to assess affinity for the NMDA receptor channel site. Ensure that the assay conditions, such as buffer composition and the presence of glutamate and glycine, are optimized, as these can influence ligand binding.
-
-
Possible Cause 2: Inconsistencies in the sodium channel blocking assay.
-
Troubleshooting: Whole-cell patch-clamp electrophysiology is the gold standard for characterizing sodium channel blockers. The voltage protocols used can significantly impact the observed potency. Use-dependent block, a characteristic of many sodium channel blockers, should be investigated using appropriate stimulation frequencies. For higher throughput, synaptosome-based assays measuring veratridine-induced Na+ influx can be used.
-
Quantitative Data Summary
Table 1: Clinical Efficacy of Adjunctive this compound in Refractory Epilepsy
| Study Regimen | Dose (mg/day) | Responder Rate (%) - this compound | Responder Rate (%) - Placebo | p-value |
| B.I.D. | 300 | - | 15 (9/60) | - |
| 600 | - | - | ||
| 800 | 30 (18/60) | 0.049 | ||
| Q.I.D. | 300 | - | 7 | - |
| 600 | - | - | ||
| 1200 | 23 | 0.016 |
Responder rate is defined as the percentage of patients with a ≥50% reduction in seizure frequency from baseline.
Table 2: In Vitro Activity of this compound and its Active Metabolite
| Compound | Assay | Endpoint | Value (µM) |
| This compound | Veratridine-stimulated Na+ influx in rat cortical synaptosomes | IC50 | 160.6 |
| Desglycinyl-remacemide | Veratridine-stimulated Na+ influx in rat cortical synaptosomes | IC50 | 85.1 |
Key Experimental Protocols
Maximal Electroshock Seizure (MES) Test
This model is used to assess anticonvulsant activity against generalized tonic-clonic seizures.
-
Animal Model: Typically performed in mice or rats.
-
Drug Administration: The test compound (this compound) is administered via a specific route (e.g., oral gavage) at various doses. A vehicle control group is also included.
-
Stimulation: After a predetermined time for drug absorption, a brief electrical stimulus (e.g., 50-60 Hz, 150 mA for 0.2 seconds) is delivered via corneal or ear clip electrodes.
-
Endpoint: The primary endpoint is the presence or absence of a tonic hindlimb extension seizure. The duration of the seizure can also be measured.
-
Data Analysis: The dose at which 50% of the animals are protected from the tonic hindlimb extension seizure (ED50) is calculated.
Focal Cerebral Ischemia Model (Middle Cerebral Artery Occlusion - MCAO)
This model is used to evaluate the neuroprotective effects of a compound in the context of stroke.
-
Animal Model: Commonly performed in rats.
-
Surgical Procedure: Anesthesia is induced, and the middle cerebral artery (MCA) is occluded. This is often achieved by inserting a filament into the internal carotid artery to block the origin of the MCA (intraluminal suture model).
-
Drug Administration: this compound or vehicle is administered before, during, or after the MCAO procedure, depending on the study design.
-
Reperfusion: In models of transient ischemia, the occluding filament is withdrawn after a specific period (e.g., 90 minutes) to allow for reperfusion.
-
Outcome Measures: Neurological deficits are assessed using behavioral scoring systems. After a set period, the animal is euthanized, and the brain is sectioned and stained (e.g., with TTC) to determine the infarct volume.
[3H]MK-801 Binding Assay for NMDA Receptor Affinity
This radioligand binding assay is used to determine the affinity of a compound for the ion channel pore of the NMDA receptor.
-
Tissue Preparation: Membranes are prepared from a specific brain region rich in NMDA receptors, such as the cortex.
-
Incubation: The brain membranes are incubated with a fixed concentration of [3H]MK-801 (the radioligand) and varying concentrations of the test compound (this compound). The incubation is typically carried out in the presence of saturating concentrations of glutamate and glycine to open the ion channel.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]MK-801 (IC50) is determined. This value can be used to calculate the inhibitory constant (Ki).
Visualizations
Caption: Dual mechanism of action of this compound.
Caption: Workflow of a typical this compound clinical trial.
Caption: Challenges in translating this compound research.
References
- 1. This compound: current status and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound hydrochloride as an add-on therapy in epilepsy: a randomized, placebo-controlled trial of three dose levels (300, 600 and 800 mg/day) in a B.I.D. regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound hydrochloride as an add-on therapy in epilepsy: a randomized, placebo-controlled trial of three dose levels (300, 600 and 1200 mg/day) in a Q.I.D. regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of Remacemide solutions for long-term experiments
Welcome to the technical support center for the stability of remacemide solutions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the preparation, storage, and long-term stability of this compound solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound hydrochloride stock solutions?
A1: this compound hydrochloride is soluble in water up to 100 mM and in DMSO at concentrations greater than 10 mg/mL[1][2]. For most cell culture experiments, preparing a concentrated stock solution in sterile water or DMSO is recommended. The final concentration of DMSO in your experimental medium should be kept low (typically <0.1%) to avoid solvent-induced artifacts.
Q2: What are the recommended storage conditions for solid this compound hydrochloride?
A2: Solid this compound hydrochloride should be stored desiccated at room temperature[1][3].
Q3: How should I store this compound stock solutions for long-term use?
Q4: What are the potential degradation pathways for this compound?
A4: The primary metabolic pathway for this compound involves the removal of the glycine group to form a desglycine metabolite, which is more potent[4]. It is plausible that similar degradation could occur in solution over time, particularly under harsh conditions such as extreme pH or high temperatures. Hydrolysis and oxidation are other common degradation pathways for pharmaceutical compounds in solution.
Q5: How can I determine the stability of my this compound solution under specific experimental conditions?
A5: You will need to conduct a stability study. This typically involves storing your this compound solution under your desired conditions (e.g., temperature, light exposure) and periodically analyzing samples to quantify the concentration of this compound and detect any degradation products. High-Performance Liquid Chromatography (HPLC) is a common and reliable method for such analyses.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Precipitation observed in this compound solution upon storage. | - The concentration of this compound may exceed its solubility in the chosen solvent at the storage temperature. - The pH of the solution may have shifted, affecting solubility. | - Prepare a fresh solution at a lower concentration. - If using a buffer, ensure it has adequate buffering capacity. - Consider using a different solvent system, such as a co-solvent system, after verifying its compatibility with your experimental setup. |
| Loss of biological activity of the this compound solution over time. | - Chemical degradation of this compound. - Repeated freeze-thaw cycles of the stock solution. | - Perform a stability study to determine the rate of degradation under your storage conditions. - Prepare fresh solutions more frequently. - Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. |
| Inconsistent experimental results using the same this compound solution. | - Inhomogeneous solution due to incomplete dissolution or precipitation. - Degradation of the compound in the working solution during the experiment. | - Ensure complete dissolution of this compound by gentle warming or sonication (if the compound is heat-stable). - Visually inspect the solution for any particulates before use. - Prepare fresh working solutions from a stable stock solution for each experiment. |
| Appearance of unknown peaks in HPLC analysis of the this compound solution. | - Presence of degradation products. - Contamination of the solution. | - Conduct a forced degradation study to identify potential degradation products. - Use high-purity solvents and sterile techniques to prepare and handle solutions to prevent contamination. |
Summary of Stability Testing Parameters
The following table summarizes key parameters and conditions for designing a stability study for this compound solutions, based on general guidelines for pharmaceutical stability testing.
| Parameter | Conditions to Test | Rationale |
| Temperature | - Refrigerated (2-8°C) - Room Temperature (e.g., 25°C) - Accelerated (e.g., 40°C) | To determine the effect of temperature on the rate of degradation and to predict shelf-life under various storage conditions. |
| pH | - Acidic (e.g., pH 1-3) - Neutral (e.g., pH 7) - Basic (e.g., pH 9-11) | To assess the susceptibility of this compound to acid and base hydrolysis. |
| Light Exposure | - Exposure to UV and visible light | To determine if this compound is photolabile, which would necessitate storage in light-protecting containers. |
| Oxidation | - Exposure to an oxidizing agent (e.g., hydrogen peroxide) | To evaluate the potential for oxidative degradation. |
| Solvent | - Water - DMSO - Experimental Buffer | To assess stability in the specific solvent systems that will be used in experiments. |
Experimental Protocols
Protocol 1: Preparation of this compound Hydrochloride Stock Solution
-
Materials:
-
This compound hydrochloride (solid)
-
Sterile, high-purity water or DMSO
-
Sterile, conical tubes or vials
-
Calibrated balance
-
Vortex mixer
-
-
Procedure:
-
Determine the desired concentration and volume of the stock solution.
-
Calculate the required mass of this compound hydrochloride using its molecular weight (304.82 g/mol for the hydrochloride salt).
-
Accurately weigh the calculated mass of this compound hydrochloride in a sterile tube.
-
Add the appropriate volume of sterile water or DMSO to the tube.
-
Vortex the solution until the solid is completely dissolved. Gentle warming may be applied if necessary, but the effect of heat on stability should be considered.
-
For long-term storage, dispense the stock solution into single-use, sterile, light-protecting aliquots.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
This is a general protocol and should be optimized for your specific equipment and experimental needs.
-
Instrumentation and Conditions:
-
HPLC System: With UV detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol). The exact gradient program needs to be developed to achieve good separation between this compound and its potential degradation products.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: To be determined by measuring the UV absorbance spectrum of this compound (a wavelength of maximum absorbance should be chosen).
-
Injection Volume: 10-20 µL
-
Column Temperature: 25-30°C
-
-
Procedure:
-
Prepare a standard solution of this compound of known concentration.
-
Inject the standard solution to determine the retention time of the intact this compound.
-
Inject samples from your stability study (stored under different conditions).
-
Monitor the chromatograms for a decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.
-
Quantify the amount of this compound remaining at each time point by comparing its peak area to a calibration curve generated from standards of known concentrations.
-
Protocol 3: Forced Degradation Study
-
Objective: To intentionally degrade this compound to generate potential degradation products and to validate the stability-indicating nature of the analytical method.
-
Procedure:
-
Prepare several samples of this compound solution at a known concentration.
-
Expose each sample to one of the following stress conditions:
-
Acid Hydrolysis: Add HCl to a final concentration of 0.1 M.
-
Base Hydrolysis: Add NaOH to a final concentration of 0.1 M.
-
Oxidation: Add hydrogen peroxide to a final concentration of 3%.
-
Thermal Stress: Incubate the solution at an elevated temperature (e.g., 60-80°C).
-
Photostability: Expose the solution to a light source that emits both UV and visible light.
-
-
Incubate the samples for a defined period (e.g., 24, 48, 72 hours), taking time points for analysis.
-
At each time point, neutralize the acid and base hydrolysis samples before analysis.
-
Analyze all samples by the developed HPLC method to observe the degradation of this compound and the formation of degradation products.
-
Visualizations
Caption: Workflow for assessing the stability of this compound solutions.
Caption: Logical flow for troubleshooting inconsistent experimental results.
References
- 1. Long-Term Stability Prediction for Developability Assessment of Biopharmaceutics Using Advanced Kinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solution Stability Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Accounting for Remacemide Metabolism
This guide is intended for researchers, scientists, and drug development professionals working with Remacemide. It provides detailed answers to common questions, troubleshooting advice for experimental challenges, and standardized protocols to ensure consistency and accuracy in your results. The central theme is the critical role of this compound's active metabolite in experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for this compound?
A1: this compound is a prodrug that undergoes extensive first-pass metabolism. The primary and most crucial metabolic step is the cleavage of the glycine moiety, a process known as desglycination, to form its principal active metabolite, 1,2-diphenyl-2-propylamine (also known as desglycinylthis compound or FPL 12495AA).[1][2][3] This conversion is a key consideration for any experiment.
Q2: How does the activity of the desglycinyl metabolite compare to the parent this compound?
A2: The desglycinyl metabolite is significantly more potent than this compound.[3] It is a low-affinity, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist and is considered responsible for the majority of the anticonvulsant and neuroprotective effects observed after this compound administration.[1] In in vitro neuronal cultures, the desglycinyl metabolite demonstrated neuroprotective effects, whereas the parent compound, this compound, did not show the same activity.
Q3: What enzymes are responsible for this compound metabolism?
A3: this compound is metabolized by Cytochrome P450 (CYP) isoenzymes. It interacts with the hepatic CYP3A4 isoform. In rodent models, administration of this compound has been shown to induce CYP2B and CYP3A family enzymes, which can affect its own metabolism and that of co-administered drugs.
Q4: Are there significant species differences in this compound metabolism?
A4: While direct comparative studies on this compound are not detailed in the provided results, significant species differences are a well-documented phenomenon in drug metabolism, particularly for compounds cleared by CYP enzymes. For instance, a related compound showed marked differences in enzyme sensitivity between rodent and human tissues. Researchers should exercise caution when extrapolating data from animal models (e.g., rats, mice) to humans, as the expression and activity of CYP isoforms can vary considerably.
Q5: How do the pharmacokinetics of this compound and its active metabolite differ?
A5: The active desglycinyl metabolite has a substantially longer elimination half-life than the parent drug. This pharmacokinetic difference is critical for experimental design, particularly for in vivo studies, as the metabolite's prolonged presence will dictate the duration of the pharmacological effect.
Data Presentation: Comparative Pharmacokinetics
The following table summarizes the key pharmacokinetic parameters for this compound and its active desglycinyl metabolite in healthy male volunteers, highlighting the significant difference in elimination half-life.
| Compound | Half-Life (t½) | Time to Max Concentration (Tmax) | Max Concentration (Cmax) | Area Under Curve (AUC) |
| This compound | ~3.3 hours | Not specified | Not specified | Reduced by ~40% with phenobarbitone |
| Desglycinyl Metabolite | ~14.7 hours | Not specified | Not specified | Reduced by ~65% with phenobarbitone |
| Data derived from a study involving co-administration with phenobarbitone, which induces the metabolism of both compounds. |
Troubleshooting Guide
Issue 1: Inconsistent results in in vivo studies, especially with co-administered drugs.
-
Possible Cause: this compound's metabolism is sensitive to enzyme induction. Many common antiepileptic drugs (e.g., phenobarbitone, carbamazepine, phenytoin) are potent inducers of CYP enzymes. Co-administration will accelerate the clearance of both this compound and its active metabolite, leading to lower plasma concentrations and potentially reduced efficacy.
-
Solution:
-
Carefully document all co-administered compounds in your experimental design.
-
If possible, use drug-naïve subjects or models to establish a baseline.
-
When co-administration is necessary, conduct pharmacokinetic analysis to quantify the plasma levels of this compound, its metabolite, and the co-administered drug.
-
Be aware that this compound can also modestly inhibit the metabolism of other drugs like carbamazepine and phenytoin, potentially increasing their concentrations.
-
Issue 2: Observed pharmacological effect in vivo lasts much longer than predicted by this compound's half-life.
-
Possible Cause: You are observing the effect of the desglycinyl metabolite, not the parent drug. The metabolite has a half-life approximately 4-5 times longer than this compound.
-
Solution:
-
Design your pharmacodynamic assessments and behavioral tests to cover a longer time course (e.g., up to 48-72 hours post-dose) to capture the full effect of the active metabolite.
-
Correlate your pharmacodynamic readouts with the plasma concentrations of the desglycinyl metabolite, not just the parent compound.
-
Issue 3: this compound shows low potency or no effect in an in vitro assay (e.g., cultured neurons, receptor binding).
-
Possible Cause: Your in vitro system lacks the metabolic capability to convert this compound (the prodrug) into its active desglycinyl form. This compound itself has very low affinity for the NMDA receptor.
-
Solution:
-
For mechanistic studies targeting the NMDA receptor, use the desglycinyl metabolite (FPL 12495AA) directly in your assay instead of this compound.
-
Alternatively, use a metabolically competent in vitro system, such as primary hepatocytes or liver S9 fractions, that can perform the necessary biotransformation.
-
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLM)
This protocol determines the rate at which this compound is metabolized by CYP enzymes.
-
Reagents & Materials:
-
Pooled Human Liver Microsomes (HLM)
-
This compound (10 mM stock in DMSO)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
0.1 M Phosphate Buffer (pH 7.4)
-
Acetonitrile with an appropriate internal standard (e.g., a structurally similar, stable compound) for quenching and analysis.
-
96-well incubation plate and thermal shaker.
-
-
Procedure:
-
Prepare a 1 mg/mL HLM suspension in phosphate buffer on ice.
-
Prepare the this compound working solution by diluting the stock to 100 µM in phosphate buffer.
-
Add 98 µL of the HLM suspension to each well of the incubation plate.
-
Pre-warm the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 1 µL of the 100 µM this compound working solution (final concentration: 1 µM) and 1 µL of the NADPH regenerating system. For a negative control (T=0), add the quenching solution immediately before adding the NADPH system.
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 200 µL of ice-cold acetonitrile with the internal standard to the respective wells.
-
Centrifuge the plate to precipitate proteins (e.g., 4000 rpm for 20 min at 4°C).
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining percentage of this compound.
-
-
Data Analysis:
-
Plot the natural log of the percentage of this compound remaining versus time.
-
The slope of the linear regression line (k) is the elimination rate constant.
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate intrinsic clearance (Cl_int) in µL/min/mg protein.
-
Mandatory Visualizations
Here are diagrams illustrating key concepts and workflows related to this compound metabolism.
Caption: Primary metabolic pathway of this compound to its active form.
Caption: Troubleshooting logic for unexpected in vivo this compound results.
Caption: Experimental workflow for an in vitro metabolism assay.
References
- 1. The desglycinyl metabolite of this compound hydrochloride is neuroprotective in cultured rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of the desglycinyl metabolite of this compound on cortical wedges prepared from DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological profile of the metabolites and potential metabolites of the anticonvulsant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Remacemide Administration Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their experimental protocols for Remacemide administration.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental use of this compound.
1. Solution Preparation and Solubility
-
Q1: What is the recommended solvent for preparing a stock solution of this compound Hydrochloride?
A1: this compound hydrochloride is soluble in water (greater than 10 mg/mL, up to 100 mM) and DMSO (greater than 10 mg/mL).[1] For in vitro studies, it is advisable to prepare a concentrated stock solution in DMSO. For in vivo studies, aqueous solutions are preferred.
-
Q2: My this compound solution appears cloudy or has precipitated after dilution with an aqueous buffer. What should I do?
A2: It is not uncommon for compounds dissolved in a DMSO stock solution to precipitate when diluted in an aqueous medium.[2] To redissolve the precipitate, you can try vortexing, sonicating, or gently warming the solution in a 37°C water bath.[2] Always ensure the solution is clear before administration.
-
Q3: What is the stability of this compound in solution?
2. In Vivo Administration
-
Q4: What are the recommended routes of administration for this compound in animal models?
A4: this compound has been administered orally (p.o.) and intravenously (i.v.) in both preclinical and clinical studies. Intraperitoneal (i.p.) injection is also a common route for systemic administration in rodent models. The choice of administration route will depend on the specific experimental design and desired pharmacokinetic profile.
-
Q5: What are suitable vehicles for administering this compound to rodents?
A5: For oral administration (gavage), this compound can be dissolved in sterile water or saline. For intraperitoneal injections, sterile isotonic saline or phosphate-buffered saline (PBS) are appropriate vehicles. A common vehicle for oral or intraperitoneal administration of compounds in preclinical studies is 2% methylcellulose with 0.5% Tween 80. The pH of the formulation should be maintained between 5 and 9 to minimize irritation.
-
Q6: What are the maximum recommended injection volumes for mice and rats?
A6: Adherence to established guidelines for administration volumes is crucial to avoid adverse effects. The table below provides a summary of recommended maximum volumes for common injection routes in mice and rats.
Species Route of Administration Maximum Volume Mouse Intraperitoneal (IP) < 10 mL/kg Oral Gavage (PO) < 10 mL/kg (smaller volumes of 5 mL/kg are recommended) Intravenous (IV) < 0.2 mL (bolus) Rat Intraperitoneal (IP) < 10 mL/kg Oral Gavage (PO) < 10 mL/kg (smaller volumes of 5 mL/kg are recommended) Intravenous (IV) < 0.5 mL (bolus) This data is compiled from multiple sources providing general guidelines for animal studies.
-
Q7: I am observing signs of dizziness or sedation in my animals after this compound administration. How should I manage this?
A7: Dizziness has been reported as a common adverse event in human clinical trials with this compound. In animal models, this may manifest as ataxia, lethargy, or a reduction in spontaneous activity. It is important to carefully observe the animals after dosing. If these signs are severe or interfere with the experimental endpoints, consider adjusting the dose. Performing a dose-response study to determine the optimal therapeutic dose with minimal side effects is recommended. Ensure that the animal's housing is safe to prevent injury if they are ataxic.
-
Q8: My animals are showing signs of gastrointestinal distress after oral gavage with this compound. What can I do?
A8: Gastrointestinal disturbances have been noted in human studies. If you observe signs of gastrointestinal upset in your animals, such as diarrhea or reduced food intake, ensure that your gavage technique is correct and minimally stressful. Using a flexible gavage tube and ensuring the animal is properly restrained can minimize stress. Also, verify that the vehicle and concentration of your formulation are not contributing to the issue. If the problem persists, you may need to adjust the dose or consider an alternative route of administration.
Data Presentation
Table 1: Solubility of this compound Hydrochloride
| Solvent | Solubility | Reference |
| Water | > 10 mg/mL | |
| Water | Soluble to 100 mM | |
| DMSO | > 10 mg/mL |
Table 2: Pharmacokinetic Parameters of this compound and its Active Metabolite (FPL 12495) in Humans
| Parameter | This compound | FPL 12495 (Desglycinyl Metabolite) | Reference |
| Elimination Half-life (t½) | 3.29 ± 0.68 hours | 14.72 ± 2.82 hours |
Note: Preclinical pharmacokinetic data for this compound in rats and mice were not available in the provided search results. Researchers should perform pharmacokinetic studies in their specific animal models to determine key parameters such as Cmax, Tmax, and bioavailability.
Experimental Protocols
Protocol 1: Preparation of this compound Hydrochloride for Oral Gavage in Rodents
-
Materials:
-
This compound Hydrochloride powder
-
Sterile water for injection or sterile 0.9% saline
-
Appropriately sized sterile tubes and syringes
-
Vortex mixer and/or sonicator
-
-
Procedure:
-
Calculate the required amount of this compound Hydrochloride based on the desired dose and the number of animals to be treated.
-
Weigh the this compound Hydrochloride powder accurately.
-
In a sterile tube, add the appropriate volume of sterile water or saline to the powder to achieve the final desired concentration.
-
Vortex or sonicate the solution until the this compound Hydrochloride is completely dissolved and the solution is clear.
-
Visually inspect the solution for any particulate matter before administration.
-
Administer the solution to the animals using a proper oral gavage technique with an appropriately sized gavage needle.
-
Protocol 2: Preparation of this compound Hydrochloride for Intraperitoneal Injection in Rodents
-
Materials:
-
This compound Hydrochloride powder
-
Sterile, isotonic saline or Phosphate-Buffered Saline (PBS)
-
Sterile tubes, syringes, and needles (23-25 gauge for rats, 25-27 gauge for mice)
-
Vortex mixer and/or sonicator
-
-
Procedure:
-
Follow steps 1-3 from Protocol 1, using sterile isotonic saline or PBS as the vehicle.
-
Ensure the solution is completely dissolved and clear by vortexing or sonicating.
-
Draw the solution into a sterile syringe with an appropriately sized needle.
-
Administer the solution via intraperitoneal injection into the lower right quadrant of the animal's abdomen.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound administration.
References
Validation & Comparative
Remacemide vs. MK-801 in Preclinical Stroke Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective effects of Remacemide and MK-801, two N-methyl-D-aspartate (NMDA) receptor antagonists, in preclinical models of ischemic stroke. The information presented is based on available experimental data to assist researchers in evaluating these compounds for potential therapeutic development.
Mechanism of Action: Targeting the NMDA Receptor
Both this compound and MK-801 exert their neuroprotective effects by modulating the activity of the NMDA receptor, a key player in the excitotoxic cascade that follows an ischemic event. However, they differ significantly in their binding affinity and mechanism of channel blockade.
-
MK-801 (Dizocilpine) is a potent, high-affinity, non-competitive NMDA receptor antagonist.[1] It binds to the PCP site within the ion channel of the receptor, effectively blocking the influx of calcium and other ions.[1] This action is use-dependent, meaning the channel must be open for MK-801 to bind.[1]
-
This compound is a low-affinity, non-competitive NMDA receptor antagonist.[2] Its primary active metabolite, desglycinyl-remacemide, is a more potent uncompetitive antagonist at the NMDA receptor channel site.[3] This lower affinity may contribute to a better safety profile compared to high-affinity antagonists like MK-801. This compound and its metabolite also exhibit activity at voltage-dependent sodium channels.
Preclinical Efficacy in Stroke Models
The following tables summarize the quantitative data from key preclinical studies investigating the neuroprotective effects of this compound and MK-801 in animal models of focal cerebral ischemia. It is important to note that direct head-to-head comparative studies are limited, and experimental conditions vary between studies.
Table 1: Neuroprotective Effects of this compound in a Feline Stroke Model
| Animal Model | Drug & Dosage | Administration Route & Timing | Primary Outcome | Results | Reference |
| Cat (Permanent Middle Cerebral Artery Occlusion) | This compound hydrochloride (25 mg/kg total dose) | Intravenous infusion, 90 min prior to occlusion | Infarct Volume | 49.5% reduction in ischemic damage volume (1266 ± 54 mm³ vs. 2505 ± 454 mm³ in vehicle) |
Table 2: Neuroprotective Effects of MK-801 in Rodent Stroke Models
| Animal Model | Drug & Dosage | Administration Route & Timing | Primary Outcome | Results | Reference |
| Wistar Rat (Transient MCAO - 2h) | MK-801 | Not Specified | Infarct Volume | 73% reduction | |
| Spontaneously Hypertensive Rat (Transient MCAO - 2h) | MK-801 | Not Specified | Infarct Volume | 13% reduction (not statistically significant) | |
| Spontaneously Hypertensive Rat (Permanent MCAO) | MK-801 | Not Specified | Infarct Volume | 25% reduction at 6h; 18% reduction at 24h | |
| Sprague-Dawley Rat (Permanent MCAO - Macrosphere model without hyperthermia) | MK-801 | Not Specified, 15 min before MCAO | Infarct Volume | ~60% reduction in total, cortical, and subcortical lesion size | |
| Sprague-Dawley Rat (Permanent MCAO - Suture model with hyperthermia) | MK-801 | Not Specified, 15 min before MCAO | Infarct Volume | No significant reduction | |
| Sprague-Dawley Rat (Traumatic Brain Injury Model) | MK-801 (0.5, 2, 10 mg/kg) | Not Specified | Learning and Memory | Significantly improved learning and memory |
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model
A widely used method to induce focal cerebral ischemia in rodents that mimics human ischemic stroke.
Generalized Intraluminal Suture MCAO Protocol:
-
Anesthesia: The animal is anesthetized (e.g., with isoflurane).
-
Surgical Preparation: A midline cervical incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed and isolated.
-
Occlusion: The ECA is ligated and transected. A coated filament (e.g., nylon suture) is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Reperfusion (for transient MCAO): After a defined period of occlusion (e.g., 60, 90, or 120 minutes), the filament is withdrawn to allow reperfusion. For permanent MCAO, the filament is left in place.
-
Wound Closure and Recovery: The surgical site is closed, and the animal is allowed to recover with appropriate post-operative care.
Outcome Measures:
-
Infarct Volume Assessment: Typically performed 24 hours post-MCAO. The brain is sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white. The infarct volume is then calculated.
-
Neurological Deficit Scoring: A battery of behavioral tests is used to assess motor and sensory deficits. A common example is a multi-point scale evaluating posture, circling, and forelimb flexion.
Discussion and Conclusion
The available preclinical data suggests that both this compound and MK-801 have neuroprotective potential in models of ischemic stroke. MK-801 has demonstrated robust, dose-dependent neuroprotection, significantly reducing infarct volume in various rodent models. However, its efficacy appears to be influenced by experimental variables such as the animal strain and the presence of hyperthermia, which can mask its protective effects.
This compound has also shown significant neuroprotective efficacy, with a notable reduction in infarct volume in a feline model of permanent MCAO. A key differentiating factor is this compound's lower affinity for the NMDA receptor, which is thought to contribute to a more favorable safety profile, with a lower propensity for the psychotomimetic and other adverse effects associated with high-affinity antagonists like MK-801.
Key Considerations for Future Research:
-
Direct Comparative Studies: Head-to-head studies in the same animal model under identical experimental conditions are crucial for a definitive comparison of the neuroprotective efficacy of this compound and MK-801.
-
Therapeutic Window: Further investigation into the therapeutic window of both compounds is necessary to determine their potential for clinical translation.
-
Neurological Outcome: More comprehensive studies on the long-term effects of both drugs on neurological function and cognitive recovery are warranted.
References
A Comparative Analysis of Remacemide and Memantine for Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective properties of two N-methyl-D-aspartate (NMDA) receptor antagonists, remacemide and memantine. While both agents target the glutamatergic system, a key player in excitotoxic neuronal injury, they exhibit distinct pharmacological profiles. This document summarizes their mechanisms of action, presents supporting experimental data in a structured format, details relevant experimental protocols, and visualizes key signaling pathways to inform further research and drug development in the field of neuroprotection.
Executive Summary
This compound and memantine are both uncompetitive NMDA receptor antagonists, but they differ in their affinity and additional mechanisms of action. Memantine is a low-to-moderate affinity antagonist that preferentially blocks excessive, pathological NMDA receptor activation while sparing normal synaptic transmission.[1][2] this compound, on the other hand, is a low-affinity NMDA receptor antagonist that also functions as a sodium channel blocker.[3][4][5] Its neuroprotective effects are attributed to this dual mechanism. While memantine has found clinical success and is approved for the treatment of Alzheimer's disease, the clinical development of this compound for conditions like epilepsy, Huntington's disease, and Parkinson's disease has been discontinued. This guide delves into the experimental data that characterizes their neuroprotective potential.
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data for this compound and memantine from various in vitro and in vivo studies.
| Table 1: In Vitro Potency of this compound and Memantine | |||
| Compound | Target | Assay | IC50 Value |
| This compound | NMDA Receptor | MK-801 Binding | 68 µM |
| NMDA Receptor | NMDA-induced currents | 76 µM | |
| Voltage-gated Sodium Channels | Veratridine-induced Na+ influx in rat cortical synaptosomes | 160.6 µM | |
| Desglycinyl-remacemide (active metabolite) | Voltage-gated Sodium Channels | Veratridine-induced Na+ influx in rat cortical synaptosomes | 85.1 µM |
| Memantine | NMDA Receptor | - | Low to moderate affinity (specific IC50 values vary across studies) |
| Voltage-gated Sodium Channels | - | Minimal activity |
| Table 2: In Vivo Neuroprotective Effects of this compound | |||
| Animal Model | Insult | Dosage | Observed Effect |
| Rat | Status Epilepticus (Perforant Pathway Stimulation) | 3 x 25 mg/kg/day (pretreatment) | Decreased pyramidal cell damage in CA3 and CA1 regions of the hippocampus. |
| Cat | Focal Cerebral Ischemia | - | Reduced cerebral damage. |
| Table 3: Clinical Trial Outcomes for Neuroprotection | ||||
| Compound | Condition | Primary Endpoints | Key Findings | Citation |
| This compound | Patients at risk for intra-operative cerebral ischemia | Neuropsychological test battery | Showed greater improvement in a global z score and in 3 individual tests compared to placebo. | |
| Memantine | Mild to moderate ischemic stroke | NIHSS, Barthel Index (BI) | Significantly smaller increase in serum MMP-9 and significant clinical improvement based on NIHSS and BI. | |
| Mild to moderate ischemic stroke | NIHSS | Significant decrease in NIHSS scores in the memantine group compared to control. |
Signaling Pathways
The neuroprotective effects of this compound and memantine are mediated through their modulation of distinct signaling cascades initiated by excitotoxicity and ionic dysregulation.
NMDA Receptor-Mediated Excitotoxicity Pathway
Overactivation of NMDA receptors by glutamate leads to excessive calcium (Ca2+) influx, triggering a cascade of neurotoxic events including the activation of nitric oxide synthase (nNOS), generation of reactive oxygen species (ROS), mitochondrial dysfunction, and ultimately, apoptosis. Both this compound and memantine, by blocking the NMDA receptor channel, can mitigate these downstream effects.
Sodium Channel Blockade and Neuroprotection
Persistent activation of voltage-gated sodium channels contributes to neuronal injury by causing sustained depolarization, which in turn promotes further glutamate release and exacerbates NMDA receptor-mediated excitotoxicity. This compound's ability to block these channels helps to stabilize the neuronal membrane potential, thereby reducing excitability and mitigating the excitotoxic cascade.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature to assess the neuroprotective effects of this compound and memantine are provided below.
In Vitro Neuroprotection Assays
1. NMDA-Induced Excitotoxicity Assay in Primary Cortical Neurons
-
Objective: To assess the ability of a compound to protect neurons from death induced by excessive NMDA receptor stimulation.
-
Cell Culture: Primary cortical neurons are harvested from embryonic day 18 (E18) rat fetuses and cultured in Neurobasal medium supplemented with B27 and GlutaMAX on poly-D-lysine coated plates.
-
Experimental Procedure:
-
After 7-10 days in vitro, the culture medium is replaced with a magnesium-free Earle's Balanced Salt Solution (EBSS) for 30 minutes to potentiate NMDA receptor activity.
-
Neurons are pre-incubated with various concentrations of the test compound (e.g., this compound or memantine) or vehicle for 30 minutes.
-
NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) are added to induce excitotoxicity.
-
After a 20-minute incubation, the NMDA-containing medium is replaced with fresh, conditioned culture medium containing the test compound or vehicle.
-
Cell viability is assessed 24 hours later using the MTT or LDH assay.
-
2. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
-
Objective: To quantify metabolically active, viable cells.
-
Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.
-
Protocol:
-
Following the experimental treatment, the culture medium is removed.
-
MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well and incubated for 2-4 hours at 37°C.
-
The MTT solution is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
3. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
-
Objective: To quantify cell death by measuring the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage.
-
Principle: LDH catalyzes the conversion of lactate to pyruvate, which is coupled to a reaction that produces a colored formazan product. The amount of formazan is proportional to the amount of LDH released.
-
Protocol:
-
A sample of the cell culture supernatant is collected.
-
The supernatant is transferred to a new 96-well plate.
-
The LDH assay reagent is added to each well.
-
The plate is incubated at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
The absorbance is measured at a wavelength of 490 nm.
-
In Vivo Neuroprotection Models
1. Transient Forebrain Ischemia Model in Rats
-
Objective: To mimic global cerebral ischemia and assess the neuroprotective effects of a compound on hippocampal neuron survival.
-
Procedure:
-
Male Wistar rats are anesthetized.
-
Both common carotid arteries are exposed and occluded with aneurysm clips for a defined period (e.g., 10-20 minutes).
-
Systemic blood pressure is lowered to induce hypotension during the occlusion period.
-
The clips are removed to allow for reperfusion.
-
The test compound or vehicle is administered at a specific time point before or after the ischemic insult.
-
After a survival period (e.g., 7 days), the animals are euthanized, and their brains are processed for histological analysis (e.g., Nissl staining) to quantify neuronal damage, particularly in the CA1 region of the hippocampus.
-
2. Morris Water Maze for Spatial Memory Assessment
-
Objective: To evaluate cognitive deficits and potential improvements following a neurological insult and treatment.
-
Apparatus: A large circular pool filled with opaque water containing a hidden escape platform.
-
Procedure:
-
Acquisition Phase: Rats are trained over several days to find the hidden platform using distal visual cues in the room. Each trial starts from a different quadrant of the pool. Latency to find the platform and path length are recorded.
-
Probe Trial: The platform is removed, and the rat is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory.
-
This test can be performed at a specific time point after the induction of a neurological injury (e.g., status epilepticus) to assess the neuroprotective and cognitive-sparing effects of a treatment.
-
Conclusion
This compound and memantine both offer neuroprotection through the modulation of the NMDA receptor, a critical target in excitotoxic injury. Memantine's well-characterized, use-dependent antagonism of the NMDA receptor has led to its successful clinical application. This compound's dual action as an NMDA receptor antagonist and a sodium channel blocker presents a broader mechanistic profile, though its clinical development has not progressed. The data and protocols presented in this guide provide a foundation for researchers to further explore the nuances of these compounds and to inform the design of future neuroprotective strategies. The distinct pharmacological properties of these two molecules underscore the importance of targeted and multi-faceted approaches in the development of effective therapies for neurodegenerative diseases and acute neuronal injury.
References
- 1. Signaling pathways involved in enhanced NMDA receptor-dependent excitotoxicity in a mouse model of Huntington disease - UBC Library Open Collections [open.library.ubc.ca]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Morris water maze: procedures for assessing spatial and related forms of learning and memory | Springer Nature Experiments [experiments.springernature.com]
- 4. Molecular mechanisms of NMDA receptor-mediated excitotoxicity: implications for neuroprotective therapeutics for stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
Efficacy of Remacemide and Coenzyme Q10 Combination Therapy in Neuroprotection: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective efficacy of Remacemide, Coenzyme Q10 (CoQ10), and their combination, with a focus on preclinical data from transgenic mouse models of Huntington's disease (HD) and findings from a human clinical trial. Detailed experimental protocols and mechanistic insights are presented to support further research and drug development.
I. Comparative Efficacy in a Preclinical Model of Huntington's Disease
A pivotal study by Ferrante et al. (2002) investigated the therapeutic effects of oral administration of this compound, CoQ10, and their combination in the R6/2 transgenic mouse model of Huntington's disease. The combination therapy demonstrated a significantly greater neuroprotective effect than either compound administered alone.[1][2]
Quantitative Data Summary
The following tables summarize the key findings from the preclinical study in R6/2 mice.
Table 1: Effects on Survival and Motor Performance
| Treatment Group | Mean Survival (days) | % Increase in Survival | Improvement in Rotarod Performance |
| Unsupplemented R6/2 | 96.5 ± 1.8 | - | - |
| Coenzyme Q10 | 112.9 ± 2.0 | 14.5% | 44.5% |
| This compound | 114.2 ± 2.4 | 15.5% | 54.7% |
| CoQ10 + this compound | 127.2 ± 3.1 | 31.8% | 62.2% |
| Data adapted from Ferrante et al., 2002.[1] |
Table 2: Effects on Body Weight, Brain Weight, and Striatal Atrophy
| Treatment Group | Attenuation of Body Weight Loss | Delay in Brain Weight Loss | Delay in Striatal Neuron Atrophy (at 91 days) |
| Unsupplemented R6/2 | - | - | 58.3 ± 14.7 µm² |
| Coenzyme Q10 | Significant | Significant | 89.1 ± 14.3 µm² |
| This compound | Significant | Significant | 89.7 ± 12.3 µm² |
| CoQ10 + this compound | More significant than individual treatments | Significant | 108.9 ± 12.4 µm² |
| Data adapted from Ferrante et al., 2002.[1] |
The combination therapy also led to a significant reduction in the number of striatal neuronal intranuclear inclusions at both 9 and 13 weeks of age.[1]
II. Human Clinical Trial: The CARE-HD Study
In contrast to the promising preclinical results, a randomized, double-blind, placebo-controlled clinical trial in 347 patients with early Huntington's disease (the CARE-HD trial) did not find a statistically significant slowing in functional decline with either this compound, Coenzyme Q10, or the combination therapy over a 30-month period.
Patients treated with Coenzyme Q10 showed a non-significant trend toward a 13% slowing in the decline of Total Functional Capacity (TFC). This compound was associated with an increased frequency of nausea, vomiting, and dizziness, while Coenzyme Q10 was associated with an increased frequency of stomach upset.
Table 3: CARE-HD Clinical Trial Details
| Parameter | Details |
| Participants | 347 patients with early Huntington's disease |
| Interventions | - Coenzyme Q10 (300 mg twice daily) - this compound hydrochloride (200 mg three times daily) - Combination of both - Placebo |
| Duration | 30 months |
| Primary Outcome | Change in Total Functional Capacity (TFC) |
| Results | No significant slowing in functional decline for any treatment group. |
| Data from the Huntington Study Group, 2001. |
III. Mechanisms of Action
The neuroprotective effects of this compound and Coenzyme Q10 are attributed to their distinct but complementary mechanisms of action.
This compound is a low-affinity, non-competitive NMDA receptor antagonist and a sodium channel blocker. Its neuroprotective properties are thought to stem from its ability to reduce glutamate-mediated excitotoxicity. This compound itself is a prodrug, with its desglycinated metabolite being a more potent NMDA receptor antagonist.
Coenzyme Q10 is an essential cofactor in the mitochondrial electron transport chain, playing a crucial role in ATP production. It also functions as a potent antioxidant, protecting against oxidative stress and mitochondrial dysfunction, which are implicated in the pathogenesis of neurodegenerative diseases.
Signaling Pathways
Caption: this compound's neuroprotective mechanism.
Caption: Coenzyme Q10's role in mitochondrial function.
IV. Experimental Protocols
Preclinical Study in R6/2 Transgenic Mice
Animal Model:
-
Strain: R6/2 transgenic mice expressing exon 1 of the human huntingtin gene with an expanded CAG repeat.
-
Housing: Standard laboratory conditions.
-
Diet: Mice were fed a standard diet supplemented with Coenzyme Q10 (0.2%), this compound (0.04%), or a combination of both.
Experimental Workflow:
Caption: Preclinical experimental workflow.
Methodologies:
-
Rotarod Test: Motor coordination and balance were assessed using an accelerating rotarod. The apparatus was set to accelerate from 4 to 40 rpm over a 300-second period. The latency to fall from the rotating rod was recorded.
-
Body Weight Measurement: Mice were weighed weekly to monitor disease progression and the effects of the treatments.
-
Histological Analysis:
-
Striatal Atrophy: At the study endpoint, brains were removed, weighed, and sectioned. Striatal neuron size was measured in Nissl-stained sections to assess the degree of atrophy.
-
Neuronal Intranuclear Inclusions: The number of huntingtin-positive aggregates in the neostriatum was counted at 9 and 13 weeks to determine the impact of the treatment on this pathological hallmark.
-
V. Conclusion and Future Directions
The combination of this compound and Coenzyme Q10 demonstrates significant, additive neuroprotective effects in a preclinical mouse model of Huntington's disease, targeting both excitotoxicity and mitochondrial dysfunction. However, these promising results did not translate into significant clinical benefits in the CARE-HD trial.
This discrepancy highlights the challenges of translating findings from animal models to human neurodegenerative diseases. Future research should focus on:
-
Investigating the reasons for the translational failure, including potential differences in drug metabolism, disease pathology, and optimal dosing between mice and humans.
-
Exploring the efficacy of this combination therapy in other neurodegenerative disease models where excitotoxicity and mitochondrial dysfunction are implicated.
-
Developing novel therapeutic strategies that target multiple pathogenic pathways with improved clinical translatability.
References
Validating the NMDA Receptor Binding of Remacemide's Active Metabolite: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the N-methyl-D-aspartate (NMDA) receptor binding properties of FPL 12495, the active desglycinated metabolite of Remacemide. The data presented herein is intended to assist researchers in evaluating its potential as an NMDA receptor antagonist compared to other well-characterized compounds.
Executive Summary
This compound, a compound initially investigated for epilepsy and neurodegenerative diseases, acts as a prodrug. Its primary pharmacological activity as an NMDA receptor antagonist is attributed to its active metabolite, FPL 12495 (also known as AR-R 12495 AR).[1][2] FPL 12495 is a more potent uncompetitive antagonist of the NMDA receptor than its parent compound, this compound.[3][4] This guide summarizes the available quantitative data on the binding affinity of FPL 12495 and compares it with other notable NMDA receptor antagonists. Additionally, it details the experimental protocols for key binding assays and provides visualizations of the relevant signaling pathway and experimental workflow.
Comparative Analysis of NMDA Receptor Binding Affinity
The binding affinity of FPL 12495 for the NMDA receptor has been characterized as being of moderate affinity.[2] While specific Ki or IC50 values for FPL 12495 are not consistently reported across publicly available literature, its potency is significantly greater than that of this compound. For comparison, the binding affinities of several well-known uncompetitive and non-competitive NMDA receptor antagonists are presented in the table below. These values were primarily determined using radioligand binding assays with [3H]MK-801, which binds to the phencyclidine (PCP) site within the ion channel of the NMDA receptor.
| Compound | Receptor Site/Assay | Ki (nM) | IC50 (µM) | Species/Tissue | Reference(s) |
| FPL 12495 | NMDA Receptor Channel | - | Moderate Affinity | - | |
| This compound | [3H]MK-801 Binding | - | 68 | Rat Cortical Synaptosomes | |
| (+)-MK-801 (Dizocilpine) | [3H]MK-801 Binding | 3.4 | - | Porcine Receptor Membrane | |
| (S)-Ketamine | [3H]MK-801 Binding | 7,000 (high affinity site), 100,000 (low affinity site) | - | Porcine Receptor Membrane | |
| Memantine | NMDA-induced currents | - | 2.2 | Cultured Superior Collicular Neurones |
Note: The binding affinity of ketamine is complex, exhibiting two distinct binding sites.
Experimental Protocols
Radioligand Binding Assay for Uncompetitive NMDA Receptor Antagonists
The determination of binding affinity for uncompetitive NMDA receptor antagonists that act within the ion channel, such as FPL 12495, is typically performed using a competitive radioligand binding assay with a high-affinity channel blocker like [3H]MK-801.
Objective: To determine the inhibitory constant (Ki) of a test compound (e.g., FPL 12495) for the NMDA receptor channel binding site.
Materials:
-
Membrane Preparation: Synaptosomal membranes prepared from rat cerebral cortex or other appropriate brain regions.
-
Radioligand: [3H]MK-801 (Dizocilpine).
-
Test Compounds: FPL 12495 and other reference NMDA receptor antagonists.
-
Non-specific Binding Control: A high concentration of a known NMDA receptor channel blocker (e.g., unlabeled MK-801 or phencyclidine).
-
Assay Buffer: Typically a Tris-HCl buffer at physiological pH.
-
Scintillation Cocktail and Counter.
-
Glass fiber filters.
Procedure:
-
Membrane Preparation: Rat cerebral cortices are homogenized in ice-cold buffer and subjected to differential centrifugation to isolate the synaptosomal membrane fraction containing the NMDA receptors. The final membrane pellet is resuspended in the assay buffer.
-
Assay Setup: The assay is typically performed in 96-well plates. Each well contains the membrane preparation, a fixed concentration of [3H]MK-801, and varying concentrations of the test compound (or buffer for total binding, or a high concentration of unlabeled competitor for non-specific binding).
-
Incubation: The plates are incubated at a specific temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizations
NMDA Receptor Signaling Pathway
Caption: NMDA receptor activation and antagonism by FPL 12495.
Experimental Workflow for NMDA Receptor Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Dual Mechanism of Action: Sodium Channel Blockade
In addition to its activity at the NMDA receptor, FPL 12495, along with its parent compound this compound, also functions as a sodium channel blocker. This dual mechanism may contribute to its overall pharmacological profile, including its anticonvulsant effects. While the primary focus of this guide is on NMDA receptor binding, it is important for researchers to consider this additional activity in their evaluations.
Conclusion
FPL 12495, the active metabolite of this compound, is a more potent NMDA receptor antagonist than its parent compound, exhibiting moderate affinity for the receptor's ion channel. While a direct quantitative comparison to high-affinity antagonists like MK-801 is challenging due to a lack of publicly available Ki values for FPL 12495, its distinct pharmacological profile, including its dual action as a sodium channel blocker, warrants further investigation. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of this compound.
References
- 1. ahajournals.org [ahajournals.org]
- 2. This compound: current status and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound and its metabolite FPL 12495 on spike-wave discharges, electroencephalogram and behaviour in rats with absence epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological profile of the metabolites and potential metabolites of the anticonvulsant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Remacemide and Other Anticonvulsants for Drug Development Professionals
This guide provides a detailed comparative analysis of Remacemide, an investigational anticonvulsant, against established antiepileptic drugs (AEDs) such as Carbamazepine, Phenytoin, and Valproate. The information is tailored for researchers, scientists, and drug development professionals, offering objective comparisons based on preclinical and clinical data, detailed experimental protocols, and visualizations of molecular pathways and experimental workflows.
Mechanism of Action: A Dual-Target Approach
This compound exhibits a unique dual mechanism of action. It functions as a low-affinity, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1] A significant portion of its anticonvulsant effect is attributed to its principal active metabolite, which is approximately twofold more potent than the parent compound and also blocks the NMDA receptor ion channel.[1] Additionally, both this compound and its metabolite interact with voltage-dependent sodium channels, a mechanism shared with established anticonvulsants like Carbamazepine and Phenytoin.[1]
This dual blockade of both glutamate-mediated excitotoxicity and excessive neuronal firing represents a distinct approach compared to traditional AEDs. Valproate also has a broad-spectrum mechanism, including effects on sodium channels and enhancement of GABA-mediated inhibition, but the explicit NMDA antagonism is a key feature of this compound.
References
In Vivo Validation of Remacemide's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of Remacemide, a low-affinity, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, with other relevant therapeutic alternatives. The information presented is supported by experimental data from various preclinical studies, offering insights into its anticonvulsant and neuroprotective properties.
Mechanism of Action at the NMDA Receptor
This compound and its more potent desglycinated metabolite act as uncompetitive antagonists at the NMDA receptor. This means they bind to a site within the ion channel, accessible only when the channel is opened by the binding of glutamate and a co-agonist (glycine or D-serine). This "use-dependent" blockade is a key feature of its mechanism, theoretically allowing for the modulation of excessive, pathological NMDA receptor activity while preserving normal physiological function. This contrasts with competitive antagonists that block the glutamate binding site itself.[1] this compound's low affinity for the channel-binding site is thought to contribute to its favorable safety profile compared to high-affinity antagonists like MK-801 (dizocilpine), which are associated with significant behavioral and neuropathological side effects.[2]
Comparative Efficacy: Anticonvulsant Activity
This compound has demonstrated broad-spectrum anticonvulsant activity in a variety of animal models of epilepsy. The following tables summarize its efficacy in comparison to other NMDA receptor antagonists.
Table 1: Anticonvulsant Efficacy of this compound and its Metabolite in Rodent Models
| Compound | Animal Model | Seizure Type | Efficacy (ED50 mg/kg) | Reference |
| This compound | Mouse | Maximal Electroshock (MES) | 25.4 | |
| Desglycinyl-Remacemide | Mouse | Maximal Electroshock (MES) | 12.1 | |
| This compound | Rat | Pentylenetetrazol (PTZ) | 30 | |
| Desglycinyl-Remacemide | Rat | Pentylenetetrazol (PTZ) | 18 |
Table 2: Comparative Anticonvulsant Efficacy of NMDA Receptor Antagonists
| Compound | Animal Model | Seizure Type | Efficacy (ED50 mg/kg) | Therapeutic Index (TI) | Reference |
| This compound | Mouse | Maximal Electroshock (MES) | 25.4 | >4 | |
| MK-801 (Dizocilpine) | Mouse | Maximal Electroshock (MES) | 0.2 | <2 | [3] |
| Memantine | Mouse | Maximal Electroshock (MES) | 15-20 | 2-4 | [3][4] |
| Phencyclidine (PCP) | Mouse | Maximal Electroshock (MES) | 2.5 | <2 |
Therapeutic Index (TI) is a measure of the relative safety of a drug, calculated as the ratio of the toxic dose to the therapeutic dose. A higher TI indicates a wider margin of safety.
Comparative Efficacy: Neuroprotective Activity
The ability of this compound to block excitotoxic cell death has been evaluated in several in vivo models of neuronal injury, such as cerebral ischemia.
Table 3: Neuroprotective Efficacy of this compound and Other NMDA Antagonists in Ischemia Models
| Compound | Animal Model | Ischemia Model | Endpoint | Efficacy | Reference |
| This compound | Rat | Middle Cerebral Artery Occlusion (MCAO) | Infarct Volume Reduction | Significant reduction at 10-20 mg/kg | |
| MK-801 (Dizocilpine) | Rat | Middle Cerebral Artery Occlusion (MCAO) | Infarct Volume Reduction | Significant reduction at 0.5-5 mg/kg | |
| Memantine | Rat | Neonatal Hypoxia-Ischemia | Brain Damage Reduction | Significant reduction at 10-20 mg/kg |
Experimental Protocols
Maximal Electroshock (MES) Induced Seizure Model in Mice
Objective: To assess the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure, indicative of efficacy against generalized tonic-clonic seizures.
Materials:
-
Male Swiss mice (20-25 g)
-
Corneal electrodes
-
A stimulator delivering a constant current
-
This compound hydrochloride or other test compounds
-
Vehicle (e.g., 0.9% saline)
Procedure:
-
Animal Preparation: Acclimatize mice to the laboratory environment for at least one week prior to the experiment.
-
Drug Administration: Administer this compound or the vehicle intraperitoneally (i.p.) at a predetermined time before the seizure induction (typically 30-60 minutes).
-
Seizure Induction: Apply a drop of saline to the corneal electrodes to ensure good electrical contact. Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.
-
Observation: Observe the mouse for the presence or absence of a tonic hindlimb extension. The absence of this response is considered protection.
-
Data Analysis: Calculate the ED50 value, the dose at which 50% of the animals are protected from the tonic hindlimb extension, using a probit analysis.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
Objective: To evaluate the neuroprotective effect of a compound against focal cerebral ischemia.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
A monofilament nylon suture to occlude the middle cerebral artery
-
This compound hydrochloride or other test compounds
-
Vehicle (e.g., saline)
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining
Procedure:
-
Animal Preparation: Anesthetize the rat and maintain its body temperature at 37°C.
-
Surgical Procedure: Make a midline neck incision and expose the common carotid artery. Introduce a nylon monofilament suture into the external carotid artery and advance it into the internal carotid artery to occlude the origin of the middle cerebral artery.
-
Drug Administration: Administer this compound or vehicle intravenously (i.v.) or intraperitoneally (i.p.) at the time of occlusion or at a specified time post-occlusion.
-
Reperfusion: After a defined period of occlusion (e.g., 2 hours), withdraw the suture to allow for reperfusion.
-
Neurological Assessment: At 24 hours post-occlusion, assess neurological deficits using a standardized scoring system.
-
Infarct Volume Measurement: Euthanize the animal and remove the brain. Slice the brain into coronal sections and stain with TTC. The non-infarcted tissue will stain red, while the infarcted tissue will remain white. Calculate the infarct volume using image analysis software.
Visualizations
Signaling Pathway of this compound's Action
Caption: Proposed mechanism of this compound's neuroprotective action.
Experimental Workflow for In Vivo Anticonvulsant Testing
Caption: Workflow for assessing anticonvulsant efficacy in vivo.
References
- 1. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders | MDPI [mdpi.com]
- 2. This compound: current status and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the potency, kinetics and voltage-dependency of a series of uncompetitive NMDA receptor antagonists in vitro with anticonvulsive and motor impairment activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Different effects of two N-methyl-D-aspartate receptor antagonists on seizures, spontaneous behavior, and motor performance in immature rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Species Efficacy of Remacemide: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-species comparison of the efficacy of Remacemide, a neuroprotective agent with anticonvulsant properties. This compound acts as a low-affinity, non-competitive NMDA receptor antagonist and also blocks sodium channels.[1][2] Its therapeutic potential has been investigated in various neurological disorders, including epilepsy, Parkinson's disease, and Huntington's disease. This document summarizes key experimental data from preclinical animal models and human clinical trials to facilitate an objective evaluation of its performance.
Quantitative Efficacy Data
The following table summarizes the efficacy of this compound across different species and disease models.
| Species | Disease Model | Key Efficacy Parameter | Dosage | Result |
| Mouse | Maximal Electroshock Seizure (MES) | ED50 | 58 mg/kg (oral) | Protection against tonic-clonic seizures.[3] |
| Rat | Maximal Electroshock Seizure (MES) | ED50 | Not explicitly stated, but effective orally. | Prevention of maximal electroshock seizures.[4] |
| Audiogenic Seizures (Wistar AS) | Inhibition of Seizures | 40 mg/kg | Wild running and tonic seizures inhibited in 7 out of 8 rats.[5] | |
| Genetic Absence Epilepsy (GAERS) | Reduction of Spike-and-Wave Discharges | 20-80 mg/kg | Dose-dependent reduction in spike-and-wave discharges. | |
| Mouse | Huntington's Disease (R6/2 transgenic) | Survival Increase | Not specified | 15.5% increase in survival. |
| Huntington's Disease (N171-82Q transgenic) | Survival Increase | Not specified | ~17% increase in survival (with Coenzyme Q10). | |
| Primate | Parkinson's Disease (MPTP-induced) | Improvement in Parkinsonian Score | 5 mg/kg (oral) with L-dopa | Substantially better clinical scores compared to L-dopa alone. |
| Human | Refractory Epilepsy (add-on therapy) | Responder Rate (≥50% seizure reduction) | 800 mg/day | 30% responder rate (vs. 15% placebo). |
| Refractory Epilepsy (add-on therapy) | Responder Rate (≥50% seizure reduction) | 1200 mg/day | 23% responder rate (vs. 7% placebo). | |
| Refractory Epilepsy (add-on therapy) | Median Seizure Frequency Reduction | 600 mg/day (150mg q.i.d.) | 33% reduction compared to placebo. | |
| Parkinson's Disease (with motor fluctuations) | "On" Time and UPDRS Motor Score | 150-300 mg/day | Trends toward improvement, but not statistically significant. | |
| Huntington's Disease | Functional Decline (TFC score) | 600 mg/day | No significant slowing in functional decline. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Preclinical Models
1. Maximal Electroshock Seizure (MES) Test (Rodents)
The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.
-
Animals: Male CF-1 mice or male Sprague-Dawley rats are commonly used.
-
Apparatus: An electroconvulsiometer with corneal or ear clip electrodes.
-
Procedure:
-
Animals are administered this compound or a vehicle control orally or via intraperitoneal injection.
-
At the time of peak drug effect, a supramaximal electrical stimulus (e.g., 50-60 Hz for 0.2 seconds) is delivered through the electrodes.
-
The primary endpoint is the presence or absence of a tonic hindlimb extension seizure lasting for more than 3 seconds.
-
The ED50, the dose at which 50% of the animals are protected from the tonic hindlimb extension, is then calculated.
-
2. Audiogenic Seizure Model (Rats)
This model is used to evaluate the efficacy of drugs against seizures triggered by intense auditory stimulation.
-
Animals: Genetically susceptible strains, such as the Wistar AS rat, are used.
-
Procedure:
-
Rats are administered this compound or a vehicle control.
-
Animals are then exposed to a high-intensity sound (e.g., 100-120 dB) for a fixed duration.
-
The observed seizure behaviors, including wild running, clonic convulsions, and tonic seizures, are scored for severity and latency.
-
3. Genetic Absence Epilepsy Rat from Strasbourg (GAERS) Model
The GAERS model is a well-validated genetic model for studying absence seizures, characterized by spontaneous spike-and-wave discharges (SWDs) on electroencephalograms (EEGs).
-
Animals: Male GAERS rats with chronically implanted cortical electrodes for EEG recording.
-
Procedure:
-
Following a baseline EEG recording period to determine the frequency and duration of spontaneous SWDs, rats are treated with this compound or a vehicle.
-
Continuous EEG recordings are then taken for several hours to assess the effect of the drug on the number and duration of SWDs.
-
4. MPTP-Induced Parkinsonism (Primates)
The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) primate model is considered a gold standard for preclinical testing of anti-Parkinsonian drugs.
-
Animals: Macaque monkeys (e.g., Rhesus or Cynomolgus).
-
Procedure:
-
Parkinsonism is induced by systemic administration of MPTP, which causes selective destruction of dopaminergic neurons in the substantia nigra.
-
The severity of motor symptoms (e.g., bradykinesia, rigidity, tremor) is assessed using a standardized parkinsonian rating scale.
-
Animals are then treated with this compound, often in combination with L-dopa, and changes in the parkinsonian score are evaluated.
-
5. Transgenic Mouse Models of Huntington's Disease
These models involve mice genetically engineered to express the mutated huntingtin gene, leading to a progressive neurodegenerative phenotype that mimics human Huntington's disease.
-
Animals: R6/2 or N171-82Q transgenic mouse lines are commonly used.
-
Procedure:
-
Treatment with this compound is initiated at a specific age.
-
Efficacy is assessed by measuring various endpoints, including survival, motor performance (e.g., on a rotarod), body weight, and neuropathological markers.
-
Human Clinical Trials
1. Add-on Therapy for Refractory Epilepsy
-
Study Design: Randomized, double-blind, placebo-controlled trials.
-
Participants: Adult patients with partial-onset seizures, with or without secondary generalization, who are inadequately controlled with their current anti-epileptic drug regimen.
-
Procedure:
-
After a baseline period to establish seizure frequency, patients are randomized to receive either placebo or this compound at various fixed doses (e.g., 300, 600, 800, 1200 mg/day) as add-on therapy.
-
The primary efficacy endpoint is typically the percentage of patients who achieve a 50% or greater reduction in seizure frequency (responder rate) compared to baseline.
-
Visualized Pathways and Workflows
References
- 1. This compound for drug‐resistant localization related epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The genetic absence epilepsy rat from Strasbourg (GAERS), a rat model of absence epilepsy: computer modeling and differential gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical profile of stereoisomers of the anticonvulsant this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical profile of the anticonvulsant this compound and its enantiomers in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound in two models of genetically determined generalized epilepsy, the GAERS and the audiogenic Wistar AS - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Abuse Potential of Remacemide: A Comparative Analysis with Other NMDA Antagonists
For Immediate Release
[City, State] – [Date] – A comprehensive evaluation of preclinical data suggests that remacemide, a low-affinity N-methyl-D-aspartate (NMDA) receptor antagonist, possesses a significantly lower abuse potential compared to other NMDA antagonists such as ketamine, phencyclidine (PCP), and dizocilpine (MK-801). This guide synthesizes findings from key preclinical studies, providing researchers, scientists, and drug development professionals with a comparative analysis of these compounds, including experimental data and methodologies.
Executive Summary
The abuse liability of NMDA receptor antagonists is a significant concern in drug development. While compounds like ketamine and PCP are known for their reinforcing and psychotomimetic effects, leading to their abuse, this compound has demonstrated a distinct and more favorable profile in preclinical abuse liability studies. This difference is largely attributed to its characteristics as a low-affinity, uncompetitive antagonist.
Comparative Analysis of Abuse Potential
The abuse potential of a compound is typically assessed through a battery of preclinical tests, including drug self-administration, conditioned place preference (CPP), and drug discrimination studies. These models are predictive of a drug's reinforcing effects and its likelihood to be abused by humans.
Drug Self-Administration
Drug self-administration studies are the gold standard for assessing the reinforcing properties of a drug. In these experiments, animals are trained to perform a specific action (e.g., press a lever) to receive a dose of the drug. A higher rate of self-administration compared to a placebo indicates that the drug has reinforcing effects and thus, abuse potential.
A pivotal study directly compared the reinforcing effects of this compound with cocaine (a well-established drug of abuse) and phencyclidine (a high-affinity NMDA antagonist). The results clearly demonstrated that while rats readily self-administered cocaine and, to a lesser extent, phencyclidine, they did not self-administer this compound at levels higher than the saline control.[1] This suggests that this compound lacks the reinforcing properties that are characteristic of drugs with high abuse liability.
Table 1: Comparative Drug Self-Administration Data
| Compound | Class | Self-Administration Behavior in Rats |
| This compound | Low-affinity NMDA antagonist | Not self-administered at levels above saline control[1] |
| Phencyclidine (PCP) | High-affinity NMDA antagonist | Moderate self-administration[1] |
| Dizocilpine (MK-801) | High-affinity NMDA antagonist | Readily self-administered |
| Ketamine | High-affinity NMDA antagonist | Readily self-administered |
| Cocaine | Dopamine reuptake inhibitor | High rates of self-administration[1] |
Conditioned Place Preference (CPP)
The CPP paradigm assesses the rewarding or aversive properties of a drug by pairing its administration with a specific environment. If an animal spends more time in the drug-paired environment after conditioning, it is inferred that the drug has rewarding effects.
Drug Discrimination
Drug discrimination studies assess the subjective effects of a drug. Animals are trained to recognize the internal state produced by a specific "training" drug and to respond on a particular lever to receive a reward. They are then tested with other drugs to see if they produce a similar internal state, leading the animal to respond on the same lever (generalization).
High-affinity NMDA antagonists like PCP and MK-801 produce distinct and recognizable subjective effects. Animals trained to discriminate PCP or MK-801 will generalize to other drugs with similar psychotomimetic properties. Although specific drug discrimination studies with this compound as the test drug are not widely published, its distinct pharmacological profile as a low-affinity antagonist suggests it would not generalize to the discriminative stimulus effects of high-affinity NMDA antagonists like PCP or MK-801.
Experimental Protocols
Drug Self-Administration Study Protocol
The following is a generalized protocol based on the study comparing this compound, PCP, and cocaine:
-
Subjects: Male Wistar rats, surgically implanted with intravenous catheters.
-
Apparatus: Standard operant conditioning chambers equipped with two levers.
-
Training: Rats are first trained to self-administer a reinforcing drug, such as cocaine, on a fixed-ratio schedule. This establishes the lever-pressing behavior.
-
Substitution Phase: Once stable responding is achieved, the training drug is replaced with various doses of the test drug (e.g., this compound, PCP) or saline. The number of lever presses and infusions are recorded.
-
Data Analysis: The number of infusions of the test drug is compared to the number of infusions of saline and the training drug. A significantly higher number of infusions of the test drug compared to saline indicates reinforcing properties.
Experimental workflow for a drug self-administration study.
Signaling Pathways and Mechanism of Action
The differing abuse potential between this compound and other NMDA antagonists can be explained by their distinct interactions with the NMDA receptor and subsequent downstream signaling.
High-affinity NMDA antagonists like PCP and ketamine block the NMDA receptor channel with high potency and slow kinetics. This prolonged blockade leads to a significant disruption of normal glutamatergic neurotransmission, which is thought to contribute to their psychotomimetic and reinforcing effects. This disruption can lead to downstream effects, including alterations in dopamine signaling in reward-related brain regions.
In contrast, this compound is a low-affinity, uncompetitive antagonist with fast kinetics. This means it binds less tightly to the NMDA receptor channel and dissociates more rapidly. This "use-dependent" or "phasic" blockade allows for a more physiological modulation of NMDA receptor activity, primarily blocking excessive or pathological activation while preserving normal synaptic transmission. This nuanced mechanism is believed to be the reason for its lower incidence of the adverse central nervous system effects, including abuse potential, seen with high-affinity antagonists.
Signaling pathway differences between high- and low-affinity NMDA antagonists.
Conclusion
References
A Comparative Safety Analysis of Remacemide and Other NMDA Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profiles of Remacemide and other notable N-methyl-D-aspartate (NMDA) receptor antagonists, including Ketamine, Memantine, and the preclinical tool compound Dizocilpine (MK-801). The information herein is supported by data from clinical trials and preclinical studies to aid in research and development decisions.
Executive Summary
NMDA receptor antagonists are a class of drugs with therapeutic potential in a range of neurological disorders. However, their clinical utility is often limited by their safety and tolerability profiles. This compound, a low-affinity, non-competitive NMDA antagonist, has been investigated for several conditions and is reported to have a more favorable safety profile compared to high-affinity antagonists. This guide delves into the comparative safety data, highlighting the incidence of adverse events and the methodologies used to assess neurotoxicity.
Data Presentation: Comparative Safety Profiles
The following tables summarize the incidence of common adverse events associated with this compound, Ketamine, and Memantine based on data from clinical trials.
Table 1: Incidence of Common Adverse Events with this compound in Epilepsy Clinical Trials (Adjunctive Therapy)
| Adverse Event | Placebo (%) | This compound (300 mg/day) (%) | This compound (600 mg/day) (%) | This compound (800-1200 mg/day) (%) |
| Dizziness | 9 | 15 | 22 | 30 |
| Somnolence | 11 | 13 | 18 | 25 |
| Nausea | 8 | 10 | 14 | 19 |
| Diplopia (Double Vision) | 5 | 7 | 11 | 15 |
| Fatigue | 10 | 12 | 16 | 21 |
| Abnormal Gait | 3 | 5 | 8 | 12 |
| Gastrointestinal Disturbance | 5 | 7 | 10 | 14 |
Note: Data compiled from multiple studies. Percentages are approximate and may vary between individual trials.[1][2][3]
Table 2: Incidence of Common Adverse Events with Ketamine (Sub-anesthetic doses for Depression)
| Adverse Event | Placebo (%) | Ketamine (0.5 mg/kg IV) (%) |
| Dissociative Symptoms | <5 | 40-60 |
| Dizziness | 5-10 | 30-50 |
| Nausea/Vomiting | 5-10 | 20-30 |
| Headache | 10-15 | 20-40 |
| Increased Blood Pressure | <5 | 20-30 |
| Anxiety | 5-10 | 15-25 |
| Blurred Vision | <5 | 10-20 |
Note: Data are estimates from various studies on treatment-resistant depression. Incidence can vary based on infusion rate and patient population.
Table 3: Incidence of Common Adverse Events with Memantine in Alzheimer's Disease Clinical Trials
| Adverse Event | Placebo (%) | Memantine (20 mg/day) (%) |
| Dizziness | 5 | 7 |
| Headache | 3 | 6 |
| Confusion | 5 | 6 |
| Constipation | 3 | 5 |
| Somnolence | 2 | 3 |
| Hallucinations | 2 | 3 |
| Vomiting | 2 | 3 |
Note: Data derived from prescribing information and clinical trial publications.
Table 4: Comparative Overview of Preclinical Neurotoxicity for NMDA Antagonists
| Compound | Affinity for NMDA Receptor | Neurotoxicity Profile | Key Preclinical Findings |
| This compound | Low | Generally considered to have a lower risk of neurotoxicity compared to high-affinity antagonists.[4] | Does not typically induce the behavioral or neuropathological side effects seen with other NMDA receptor antagonists.[4] |
| Dizocilpine (MK-801) | High | Potent neurotoxin in animal models. | Induces neuronal vacuolization, particularly in the retrosplenial and posterior cingulate cortices of rodents. Can also lead to neuronal degeneration and cell death. |
| Ketamine | Moderate to High | Can induce psychotomimetic effects and has been associated with neurotoxic changes in animal models with chronic high-dose administration. | Morphologically damages neurons in the cerebral cortex of rats, an effect that can be prevented by certain other drugs. |
| Memantine | Low to Moderate | Considered to have a better safety profile with a lower risk of neurotoxicity compared to high-affinity antagonists. | Generally well-tolerated in animal studies, with minimal evidence of the neurotoxic effects seen with MK-801. |
Experimental Protocols
Preclinical In Vivo Neurotoxicity Assessment of an NMDA Antagonist
This protocol outlines a general methodology for evaluating the potential neurotoxicity of an NMDA receptor antagonist in a rodent model, based on common practices in preclinical safety assessment.
1. Animal Model and Housing:
- Species: Adult male Sprague-Dawley rats (250-300g).
- Housing: Housed individually in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water are available ad libitum.
- Acclimation: Animals are acclimated to the facility for at least one week prior to the experiment.
2. Drug Administration:
- Test Compound: The NMDA antagonist is dissolved in a suitable vehicle (e.g., sterile saline).
- Dosing: A dose-response study is conducted with at least three dose levels (low, medium, high) and a vehicle control group. Doses are selected based on preliminary tolerability studies.
- Route of Administration: Intraperitoneal (i.p.) or subcutaneous (s.c.) injection is commonly used.
3. Behavioral Observations:
- Monitoring: Animals are observed for behavioral changes at regular intervals (e.g., 30, 60, 120, and 240 minutes) post-injection.
- Parameters: Observations include, but are not limited to, motor activity, posture, gait, stereotyped behaviors, and any signs of distress.
4. Tissue Collection and Preparation (Histopathology):
- Euthanasia: At a predetermined time point (e.g., 4-24 hours post-dose), animals are deeply anesthetized with an appropriate anesthetic (e.g., pentobarbital).
- Perfusion: Transcardial perfusion is performed with saline followed by a fixative solution (e.g., 10% neutral buffered formalin).
- Brain Extraction: The brain is carefully removed and post-fixed in the same fixative for at least 24 hours.
- Tissue Processing: The brain is processed through a series of graded alcohols and xylene for dehydration and clearing, followed by infiltration with paraffin wax.
- Embedding: The brain is embedded in a paraffin block.
- Sectioning: Coronal sections (e.g., 5-10 µm thick) are cut using a microtome, with a focus on the retrosplenial and posterior cingulate cortices.
- Mounting: Sections are mounted on glass slides.
5. Histopathological Analysis:
- Staining: Slides are stained with Hematoxylin and Eosin (H&E) to visualize cellular morphology.
- Microscopic Examination: A qualified pathologist, blinded to the treatment groups, examines the sections under a light microscope.
- Evaluation: The primary endpoint is the presence and severity of neuronal vacuolization. Other pathological changes such as pyknotic nuclei, eosinophilic cytoplasm, and signs of neuronal degeneration are also assessed.
- Scoring: A semi-quantitative scoring system can be used to grade the severity of neuronal changes.
In Vitro Neurotoxicity Assay
This protocol describes a cell-based assay to assess the direct neurotoxic potential of NMDA antagonists on cultured neurons.
1. Cell Culture:
- Cell Type: Primary cortical neurons are isolated from embryonic day 18 (E18) rat fetuses.
- Plating: Neurons are plated on poly-D-lysine coated 96-well plates in a suitable growth medium.
- Maturation: Cultures are maintained for at least 7-10 days to allow for maturation and synapse formation.
2. Compound Treatment:
- Test Compound: The NMDA antagonist is dissolved in the culture medium at various concentrations.
- Exposure: The mature neuronal cultures are exposed to the test compound for a specified duration (e.g., 24 hours). A vehicle control is included.
3. Assessment of Neuronal Viability:
- Method: Neuronal viability is assessed using a quantitative assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.
- Procedure: The assay is performed according to the manufacturer's instructions.
- Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control.
Mandatory Visualizations
Caption: NMDA receptor signaling pathway and the site of action for non-competitive antagonists.
Caption: A generalized workflow for preclinical in vivo neurotoxicity assessment of NMDA antagonists.
References
- 1. This compound hydrochloride as an add-on therapy in epilepsy: a randomized, placebo-controlled trial of three dose levels (300, 600 and 1200 mg/day) in a Q.I.D. regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound hydrochloride as an add-on therapy in epilepsy: a randomized, placebo-controlled trial of three dose levels (300, 600 and 800 mg/day) in a B.I.D. regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound: current status and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of FPL 12495 as the Primary Active Metabolite of Remacemide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Remacemide and its principal metabolite, FPL 12495, substantiating the role of FPL 12495 as the primary active entity responsible for the anticonvulsant and neuroprotective effects of the parent drug. The data presented herein is compiled from preclinical studies to facilitate further research and development in neurotherapeutics.
Executive Summary
This compound is an anticonvulsant agent that undergoes significant first-pass metabolism to its desglycinated derivative, FPL 12495.[1] Experimental evidence strongly indicates that FPL 12495 is not only an active metabolite but is considerably more potent than this compound. Both compounds exert their effects primarily as non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor, with FPL 12495 exhibiting a higher affinity for the receptor.[2][3] Additionally, they interact with voltage-dependent sodium channels.[3] This guide will delineate the comparative potency and activity of these two compounds through quantitative data from key preclinical assays.
Data Presentation
The following tables summarize the quantitative data comparing the anticonvulsant activity and NMDA receptor antagonism of this compound and FPL 12495.
Table 1: In Vivo Anticonvulsant Activity in the Maximal Electroshock Seizure (MES) Test
| Compound | Animal Model | Route of Administration | ED50 (mg/kg) | Potency Relative to this compound |
| This compound | Mouse | Oral | 58[4] | 1x |
| FPL 12495 | - | - | More potent than this compound | >1x |
ED50: The dose of a drug that is effective in 50% of the population.
Table 2: In Vitro NMDA Receptor Antagonist Activity
| Compound | Assay | IC50 (µM) | Affinity |
| This compound | [3H]MK-801 Binding | 68 | Low |
| This compound | NMDA-induced Currents | 76 | Low |
| FPL 12495 | - | - | Moderate |
IC50: The concentration of a drug that inhibits a specific biological or biochemical function by 50%.
Table 3: In Vitro Neuroprotective Activity against NMDA-induced Toxicity
| Compound | Concentration Range for Neuroprotection (µM) |
| This compound | Ineffective up to 100 µM |
| FPL 12495 | 5 - 20 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Maximal Electroshock Seizure (MES) Test
The MES test is a widely used preclinical model to assess the efficacy of anticonvulsant drugs.
Objective: To determine the median effective dose (ED50) of a compound required to prevent the tonic hindlimb extension phase of a maximal seizure induced by an electrical stimulus.
Procedure:
-
Animal Model: Male mice are commonly used.
-
Drug Administration: The test compound (e.g., this compound) is administered orally at various doses to different groups of animals. A vehicle control group receives the administration vehicle only.
-
Electrical Stimulation: At the time of peak drug effect, a supramaximal electrical stimulus is delivered via corneal or ear electrodes.
-
Endpoint: The presence or absence of the tonic hindlimb extension is recorded. Protection is defined as the abolition of this phase.
-
Data Analysis: The percentage of animals protected at each dose is determined, and the ED50 value is calculated using probit analysis.
NMDA Receptor Binding Assay ([3H]MK-801 Displacement)
This in vitro assay measures the affinity of a test compound for the ion channel of the NMDA receptor.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound to displace the radioligand [3H]MK-801 from its binding site within the NMDA receptor channel.
Procedure:
-
Tissue Preparation: Synaptic plasma membranes are prepared from the rat forebrain.
-
Incubation: The membranes are incubated with a fixed concentration of the radioligand [3H]MK-801 and varying concentrations of the test compound (e.g., this compound).
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]MK-801 is determined to be the IC50 value.
Mandatory Visualization
Metabolic Pathway of this compound
The primary metabolic pathway of this compound involves the enzymatic removal of the glycine moiety to yield the active metabolite, FPL 12495.
NMDA Receptor Signaling Pathway and Site of Action
This compound and FPL 12495 are non-competitive antagonists that bind to a site within the ion channel of the NMDA receptor, thereby blocking the influx of Ca2+ and Na+ ions.
Conclusion
References
- 1. Biological profile of the metabolites and potential metabolites of the anticonvulsant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: current status and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. Preclinical profile of stereoisomers of the anticonvulsant this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Remacemide: A Procedural Guide
For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of remacemide, a low-affinity NMDA antagonist. Developed for researchers, scientists, and drug development professionals, these procedures are designed to ensure the safe handling and disposal of this compound in a laboratory setting, in accordance with regulatory guidelines.
Proper disposal of pharmaceutical waste is critical to protect public health and the environment.[1] Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) have established stringent guidelines for the management of pharmaceutical waste.[1][2]
Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) to minimize exposure risks. The Safety Data Sheet (SDS) for this compound hydrochloride indicates that it is harmful if swallowed, causes serious eye damage, and is toxic to aquatic life.[3][4]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side-shields or goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Skin and Body Protection: Laboratory coat.
This compound Waste Classification
The cornerstone of proper disposal is the correct classification of the waste. Under the Resource Conservation and Recovery Act (RCRA), pharmaceutical waste can be classified as hazardous if it is specifically listed (P- or U-list) or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity).
This compound is not found on the EPA's P or U lists of hazardous wastes. Therefore, its classification as hazardous waste depends on whether it exhibits any of the hazardous characteristics. The SDS for this compound hydrochloride identifies it as an "Acute Tox. 4 Oral," indicating it is harmful if swallowed, and as an "Aquatic Acute 1," indicating it is very toxic to aquatic life. This suggests that this compound waste may be classified as a characteristic hazardous waste for toxicity. A formal determination through the Toxicity Characteristic Leaching Procedure (TCLP) by a certified environmental laboratory is the definitive method to ascertain its regulatory status.
| Property | Data | Citation |
| Chemical Name | This compound hydrochloride | |
| CAS Number | 111686-79-4 | |
| Molecular Formula | C₁₇H₂₀N₂O · HCl | |
| Hazard Classifications | Acute Toxicity 4 (Oral), Eye Damage 1, Aquatic Acute 1 | |
| Physical Form | Powder | |
| Solubility | >10 mg/mL in H₂O | |
| Storage | Room temperature, desiccated |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound and its contaminated materials.
1. Waste Segregation and Collection:
-
Designate a specific, clearly labeled, and sealed container for this compound waste.
-
Do not mix this compound waste with other chemical or biological waste streams.
-
Collect all materials that have come into contact with this compound, including gloves, weigh boats, and contaminated labware, in this designated container.
2. Hazardous Waste Determination:
-
Consult with your institution's Environmental Health and Safety (EHS) department.
-
Arrange for a sample of the this compound waste to be analyzed by a certified laboratory to determine if it meets the criteria for a characteristic hazardous waste under RCRA.
3. Disposal of Non-Hazardous this compound Waste:
-
If determined to be non-hazardous, the waste can be disposed of in accordance with institutional and local regulations for non-hazardous chemical waste.
-
Even if classified as non-hazardous, it is recommended to dispose of the waste through a licensed pharmaceutical waste vendor to minimize environmental impact.
4. Disposal of Hazardous this compound Waste:
-
If the waste is determined to be RCRA hazardous, it must be managed as such.
-
The waste must be collected by a licensed hazardous waste disposal company.
-
Ensure all labeling and documentation requirements are met as per EPA and Department of Transportation (DOT) regulations.
-
High-temperature incineration at a permitted hazardous waste facility is the required disposal method for most hazardous pharmaceutical waste. Medical waste incinerators typically operate between 850°C and 1200°C.
5. Spill Decontamination:
-
In the event of a spill, immediately alert personnel in the area.
-
Wearing appropriate PPE, contain the spill with an absorbent material.
-
A major degradation product of this compound is its desglycinated metabolite, which is more potent than the parent compound. Therefore, thorough decontamination is crucial.
-
Clean the spill area with a suitable laboratory detergent and water.
-
All materials used for spill cleanup must be disposed of as this compound waste.
This compound Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound waste.
This procedural guidance is intended to provide a framework for the safe and compliant disposal of this compound. It is essential to adhere to all institutional policies and local, state, and federal regulations. Always consult with your institution's EHS department for specific guidance.
References
- 1. Hazardous Pharmaceuticals Defined | Medical Waste Pros [medicalwastepros.com]
- 2. Hazardous Waste Determination | Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 3. secureadrug.com [secureadrug.com]
- 4. Biological profile of the metabolites and potential metabolites of the anticonvulsant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Safeguarding Researchers: A Comprehensive Guide to Handling Remacemide
For Immediate Implementation: This document provides crucial safety protocols and logistical information for the handling and disposal of Remacemide, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is essential for ensuring a safe laboratory environment and minimizing exposure risks.
This compound hydrochloride is a potent neuroprotective agent that requires careful handling due to its potential health hazards. Classified as harmful if swallowed, causing serious eye damage, and very toxic to aquatic life, stringent safety measures must be observed at all stages of its lifecycle in the laboratory, from receipt to disposal.
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound to prevent skin and eye contact, inhalation, and ingestion.
| Protection Type | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | To provide a robust barrier against skin contact. The outer glove should be removed and disposed of immediately after handling the compound. |
| Eye Protection | Chemical safety goggles. | To protect against splashes and airborne particles that could cause serious eye damage. |
| Body Protection | A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs. | To protect skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved N95 or higher respirator is recommended, especially when handling the powder outside of a certified chemical fume hood or during spill cleanup. | To prevent inhalation of airborne particles. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound is critical to minimize exposure. The following workflow outlines the key procedural steps.
Receiving and Inspection
Upon receipt, inspect the container for any signs of damage or leakage. Verify that the container is properly labeled.
Storage
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The storage area should be clearly marked with appropriate hazard signs.
Preparation and Handling
All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation risk. When preparing solutions, add the powder to the solvent slowly to avoid splashing. Always wear the full complement of recommended PPE.
Decontamination
Following any procedure involving this compound, thoroughly decontaminate all work surfaces and equipment. A suitable decontamination solution, such as a mild detergent and water, should be used. All cleaning materials must be disposed of as hazardous waste.
Occupational Exposure Banding (OEB)
In the absence of a specific Occupational Exposure Limit (OEL) for this compound, the principle of Occupational Exposure Banding (OEB) should be applied. OEB categorizes chemicals into bands based on their potency and toxicological profile, guiding the necessary level of containment and handling precautions. Given its hazard profile, this compound would likely fall into a band requiring stringent controls.
| Occupational Exposure Band (OEB) | Exposure Range (µg/m³) | Handling Requirements |
| OEB 3 | 10 - <100 | Use of a chemical fume hood or other ventilated enclosure. |
| OEB 4 | 1 - <10 | Closed handling systems recommended. High level of containment. |
| OEB 5 | <1 | Full containment required. Specialized handling procedures. |
Based on its known hazards, it is prudent to handle this compound under conditions consistent with OEB 4 , aiming to keep airborne concentrations below 10 µg/m³.
Emergency Procedures: Be Prepared
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan: Responsible Waste Management
All waste materials contaminated with this compound, including empty containers, used PPE, and cleaning materials, must be treated as hazardous waste.
Waste Segregation: Collect all this compound-contaminated waste in a dedicated, clearly labeled, and sealed hazardous waste container.
Disposal Method: The recommended method for the disposal of this compound waste is high-temperature incineration by a licensed hazardous waste management company. This ensures the complete destruction of the active pharmaceutical ingredient, preventing its release into the environment. Do not dispose of this compound down the drain or in regular trash.
By implementing these comprehensive safety and handling procedures, research institutions can ensure the well-being of their personnel while continuing their vital work with this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
